3-Iodo-L-thyronine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)-3-iodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO4/c16-12-7-9(8-13(17)15(19)20)1-6-14(12)21-11-4-2-10(18)3-5-11/h1-7,13,18H,8,17H2,(H,19,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQVOFSDWXYIRP-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)C[C@@H](C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316158 | |
| Record name | 3-Iodo-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10468-90-3 | |
| Record name | 3-Iodo-L-thyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10468-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(4-Hydroxyphenyl)-3-iodo-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010468903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Iodo-L-thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-hydroxyphenyl)-3-iodo-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Iodo-L-thyronine discovery and history
An In-depth Technical Guide on the Discovery and History of 3-Iodo-L-thyronine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of this compound, commonly known as triiodothyronine or T3, marked a pivotal moment in our understanding of thyroid physiology and endocrinology. Initially overshadowed by its precursor, thyroxine (T4), T3 was eventually recognized as the biologically active form of thyroid hormone, profoundly influencing metabolism, growth, and development. This guide provides a comprehensive overview of the discovery and history of T3, with a focus on the key experiments, methodologies, and quantitative data that solidified its importance in the scientific and medical communities.
The Pre-Discovery Era: A Focus on Thyroxine (T4)
Following the isolation of thyroxine (T4) in 1914 by Edward Calvin Kendall and the determination of its structure by Charles Harington in 1926, it was widely believed to be the sole active thyroid hormone. However, a series of observations, including the delayed onset of action of T4 and its limited effects in vitro, led some researchers to question this dogma and hypothesize the existence of a more potent, peripherally-generated active form.
The Landmark Discovery of this compound (T3)
The early 1950s witnessed the groundbreaking discovery of T3 by two independent research groups, a testament to the burgeoning field of biochemistry and the application of novel analytical techniques.
The Pioneers: Rosalind Pitt-Rivers and Jack Gross
At the National Institute for Medical Research in London, biochemist Rosalind Pitt-Rivers and Canadian endocrinologist Jack Gross embarked on a series of experiments to identify unknown iodine-containing compounds in the plasma. Their collaboration, though brief, was intensely productive and ultimately led to the seminal discovery of T3.
The Key Experiment: Two-Dimensional Paper Chromatography
A crucial technique employed by Gross and Pitt-Rivers was two-dimensional paper chromatography, a method that allowed for the separation of complex mixtures of similar compounds. By using radioactive iodine (¹³¹I) as a tracer, they were able to visualize and identify minute quantities of iodinated compounds in plasma extracts.
Experimental Protocol: Two-Dimensional Paper Chromatography (Reconstructed)
1. Sample Preparation:
-
Plasma samples were obtained from patients treated with radioactive iodine (¹³¹I).
-
Proteins were precipitated, and the supernatant containing iodinated amino acids was extracted, likely using an organic solvent like n-butanol.
2. Chromatographic Separation:
-
Stationary Phase: Whatman No. 1 filter paper was commonly used.
-
Mobile Phase (Solvent Systems): A two-dimensional separation was performed.
-
First Dimension: An alkaline solvent system, such as collidine-ammonia or butanol-dioxane-ammonia, was likely used.
-
Second Dimension: After drying the paper, it was rotated 90 degrees and run in an acidic solvent system, such as butanol-acetic acid-water.
-
-
Development: The chromatogram was developed in a sealed tank to ensure solvent saturation of the atmosphere.
3. Visualization:
-
The dried chromatogram was placed on X-ray film (autoradiography) to detect the radioactive spots corresponding to ¹³¹I-labeled compounds.
-
The positions of the unknown spots were compared to those of known standards, including synthetic T4 and, eventually, synthetic T3.
This meticulous technique revealed a previously unidentified radioactive spot, which they termed "Unknown 1," that was consistently present in the plasma of euthyroid and hyperthyroid individuals. In their landmark 1952 paper published in The Lancet, Gross and Pitt-Rivers identified this compound as 3:5:3'-L-triiodothyronine.
Concurrent Discovery by Jean Roche's Group
Simultaneously, a research group in Paris led by Jean Roche independently identified T3 in thyroid gland hydrolysates, providing further evidence for its existence and synthesis within the thyroid.
Establishing the Biological Significance of T3
The mere identification of a new compound was not sufficient; its biological activity had to be determined. Gross and Pitt-Rivers, in a subsequent 1953 publication in the Biochemical Journal, detailed their investigations into the physiological effects of T3.
The Goiter Prevention Assay
A key in vivo experiment used to assess the potency of thyroid hormones was the goiter prevention assay in rats. This assay measures the ability of a substance to suppress the enlargement of the thyroid gland (goiter) induced by an antithyroid drug.
Experimental Protocol: Goiter Prevention Assay (Reconstructed)
1. Animal Model:
-
Young male rats were used.
-
The rats were fed a low-iodine diet to enhance their sensitivity to goitrogens.
2. Goiter Induction:
-
A goitrogen, such as thiouracil or propylthiouracil (B1679721) (PTU), was administered in the drinking water or feed. This blocks the synthesis of thyroid hormones, leading to increased secretion of Thyroid-Stimulating Hormone (TSH) from the pituitary gland, which in turn causes thyroid enlargement.
3. Treatment:
-
Different groups of rats received daily injections of either a control solution, L-thyroxine (T4), or the newly discovered L-triiodothyronine (T3) at various doses.
4. Endpoint Measurement:
-
After a set period (e.g., 10-14 days), the rats were euthanized, and their thyroid glands were dissected and weighed.
-
The degree of goiter suppression was determined by comparing the thyroid weights of the hormone-treated groups to the control group that only received the goitrogen.
The results of these assays were striking. Gross and Pitt-Rivers found that T3 was significantly more potent than T4 in suppressing goiter formation.
Quantitative Comparison of T3 and T4 Potency
The goiter prevention assay and subsequent studies provided the first quantitative data on the relative biological potency of T3 and T4.
| Parameter | L-Thyroxine (T4) | L-Triiodothyronine (T3) | Reference(s) |
| Relative Potency (Goiter Prevention) | 1 | ~3-5 times more potent | |
| Half-life in Rats | ~12-24 hours | ~6 hours | |
| Half-life in Humans | ~5-7 days | ~1 day |
Mechanism of Action: From Circulation to Gene Regulation
Subsequent research elucidated the intricate pathway through which T3 exerts its effects, from its transport in the bloodstream to its interaction with nuclear receptors.
Transport and Peripheral Conversion
Both T3 and T4 are transported in the blood bound to plasma proteins, primarily thyroxine-binding globulin (TBG). However, the majority of circulating T3 (around 80%) is not secreted directly from the thyroid gland but is instead produced in peripheral tissues through the enzymatic removal of an iodine atom from T4. This conversion is catalyzed by a family of enzymes called iodothyronine deiodinases.
Iodothyronine Deiodinases
There are three main types of deiodinases (D1, D2, and D3), which are selenoenzymes that play a crucial role in regulating the local and systemic availability of active thyroid hormone.
-
Type 1 Deiodinase (D1): Found primarily in the liver, kidneys, and thyroid, D1 is responsible for the majority of circulating T3 production. It can deiodinate both the outer and inner rings of iodothyronines.
-
Type 2 Deiodinase (D2): Located in tissues such as the brain, pituitary, and brown adipose tissue, D2 is crucial for providing a local supply of T3. It exclusively catalyzes outer ring deiodination.
-
Type 3 Deiodinase (D3): This enzyme inactivates thyroid hormones by removing an iodine atom from the inner ring, converting T4 to reverse T3 (rT3) and T3 to T2.
Kinetic Properties of Type 1 Deiodinase (D1)
| Substrate | Km (µM) | Vmax (pmol/mg protein/min) |
| rT3 | ~0.5 | ~150 |
| T4 | ~2.5 | ~20 |
| T3 | ~2.5 | ~25 |
Note: Kinetic parameters can vary depending on the experimental conditions.
Thyroid Hormone Receptors
The ultimate action of T3 is mediated by its binding to nuclear thyroid hormone receptors (TRs), which are members of the steroid/thyroid hormone receptor superfamily of transcription factors.
Binding Affinity of T3 and T4 to Thyroid Hormone Receptors
| Ligand | Dissociation Constant (Kd) | Relative Affinity | Reference(s) |
| L-Triiodothyronine (T3) | ~0.1 - 1 nM | 10-15 times higher than T4 | |
| L-Thyroxine (T4) | ~1 - 10 nM | 1 |
The significantly higher binding affinity of T3 for its receptors explains its greater biological potency compared to T4.
Experimental Protocol: Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity of ligands to their receptors.
1. Receptor Preparation:
-
Nuclear extracts containing thyroid hormone receptors are prepared from target tissues (e.g., liver, pituitary) or from cells engineered to express specific TR isoforms.
2. Assay Components:
-
Radioligand: A radioactive form of T3 (e.g., [¹²⁵I]T3) is used.
-
Unlabeled Ligand (Competitor): Non-radioactive T3 and T4 are used at increasing concentrations.
-
Assay Buffer: A buffer solution that maintains the stability and binding activity of the receptors.
3. Incubation:
-
The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor.
4. Separation of Bound and Free Radioligand:
-
The mixture is rapidly filtered through a glass fiber filter, which traps the receptor-bound radioligand. Unbound radioligand passes through the filter.
5. Quantification:
-
The radioactivity retained on the filters is measured using a gamma counter.
6. Data Analysis:
-
The amount of radioligand bound decreases as the concentration of the unlabeled competitor increases. This data is used to calculate the IC50 (the concentration of competitor that inhibits 50% of radioligand binding), from which the dissociation constant (Kd) can be derived.
Signaling Pathway
The binding of T3 to its nuclear receptor initiates a cascade of events that ultimately alters gene expression.
Caption: Cellular mechanism of thyroid hormone action.
Conclusion
The discovery of this compound was a paradigm shift in thyroid biology. The pioneering work of Rosalind Pitt-Rivers, Jack Gross, and their contemporaries, utilizing innovative techniques like paper chromatography and radioisotope tracing, unveiled the true nature of thyroid hormone action. Their findings established T3 as the primary biologically active hormone and laid the foundation for our current understanding of thyroid hormone metabolism, transport, and signaling. This in-depth historical and technical overview serves as a valuable resource for researchers and professionals in the field, highlighting the elegant experiments and quantitative data that continue to underpin our knowledge of this vital endocrine system.
The Biological Functions of 3-Iodo-L-thyronine: A Technical Guide for Researchers
Abstract
3-Iodo-L-thyronine (T1AM) is an endogenous biogenic amine derived from thyroid hormone metabolism that has emerged as a critical signaling molecule with diverse physiological roles. Unlike its thyroid hormone precursors, T1AM does not interact with nuclear thyroid hormone receptors but instead primarily exerts its effects through the G-protein coupled receptor, Trace Amine-Associated Receptor 1 (TAAR1). This technical guide provides a comprehensive overview of the core biological functions of T1AM, focusing on its molecular mechanisms, physiological effects, and its potential as a therapeutic agent. We present a detailed summary of quantitative data, in-depth experimental protocols for key assays, and visual representations of its signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.
Introduction
This compound (T1AM) is a naturally occurring derivative of thyroid hormone, produced through decarboxylation and deiodination.[1] While structurally related to thyroxine (T4) and triiodothyronine (T3), T1AM exhibits a distinct pharmacological profile, often eliciting effects that are opposite to those of classical thyroid hormones.[2] Its discovery has opened up a new dimension in thyroid hormone signaling, revealing a rapid, non-genomic pathway that modulates a wide array of physiological processes. The primary molecular target of T1AM is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that, upon activation, initiates a cascade of intracellular signaling events.[3][4] This guide will delve into the multifaceted biological functions of T1AM, with a focus on its neurological, metabolic, and cardiovascular effects.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity of this compound from various in vitro and in vivo studies.
Table 1: Receptor Binding and Activity of this compound
| Receptor/Transporter | Species | Assay Type | Value | Unit | Reference(s) |
| TAAR1 | Rat | EC50 (cAMP production) | 14 | nM | [5] |
| TAAR1 | Mouse | EC50 (cAMP production) | 112 | nM | [5] |
| TAAR1 | Human | EC50 | 742.6 | nM | [6] |
| α2A-Adrenergic Receptor | - | - | Lower affinity than TAAR1 | - | [5] |
| Dopamine Transporter (DAT) | Wild-Type Mouse | IC50 ([3H]dopamine uptake) | 1.4 ± 0.5 | µM | [7] |
| Serotonin Transporter (SERT) | Wild-Type Mouse | IC50 ([3H]serotonin uptake) | 4.5 ± 0.6 | µM | [7] |
Table 2: In Vivo Effects of this compound in Mice
| Effect | Administration Route | Dose | Species | Key Findings | Reference(s) |
| Body Temperature | i.p. | 25 mg/kg | C57Bl6/J Mouse | ~10°C decrease in core body temperature. | [2][3] |
| Body Temperature | i.p. | 50 mg/kg | C57Bl6/J Mouse | Profound and long-lasting hypothermia. | [2] |
| Learning and Memory | i.c.v. | 0.13, 0.4, 1.32, 4 µg/kg | CD1 Mouse | Dose-dependent improvement in passive avoidance test. | [8][9] |
| Pain Threshold | i.c.v. | 0.13, 0.4, 1.32, 4 µg/kg | CD1 Mouse | Dose-dependent decrease in licking latency on a hot plate. | [8] |
| Blood Glucose | i.p. | 25 mg/kg | C57Bl6/J Mouse | Reversibly depressed metabolic rate by ~50%. | [2] |
| Blood Glucose | i.p. | - | C57Bl6/J Mouse | Dose-dependently elevated blood sugar, reaching a maximum of ~320 mg/dL. | [2] |
| Circulating Glucagon | i.p. | - | C57Bl6/J Mouse | Dose-dependent increase, nearly twice the vehicle controls. | [2] |
| Insulin (B600854) Release (in vivo) | i.p. | 50 mg/kg | C57Bl6/J Mouse | Blocked glucose-stimulated insulin release. | [2] |
Table 3: Cardiac Effects of this compound
| Effect | Model | Concentration | Key Findings | Reference(s) |
| Cardiac Output | Isolated working rat heart | 19 µM | 27 ± 5% decrease | [10] |
| Cardiac Output | Isolated working rat heart | 25 µM | 51 ± 3% decrease | [10] |
| Cardiac Output | Isolated working rat heart | 38 µM | 65 ± 2% decrease | [10] |
| Heart Rate | Isolated working rat heart | IC50 = 37 µM | Negative chronotropic effect | [11] |
Core Signaling Pathways
T1AM primarily signals through the Gs-coupled receptor TAAR1, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This initiates a signaling cascade involving Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[7] Additionally, TAAR1 activation has been shown to stimulate the Extracellular signal-regulated kinase (ERK) pathway.[12]
In some contexts, T1AM's effects are mediated by its metabolite, 3-iodothyroacetic acid (TA1). Furthermore, T1AM has been shown to modulate the expression of genes involved in metabolism, such as Sirtuin 6 (SIRT6) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[8][13]
Figure 1: Simplified signaling pathway of this compound (T1AM) via TAAR1.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently used to investigate the biological functions of T1AM.
Passive Avoidance Test for Learning and Memory in Mice
The passive avoidance test is a fear-motivated assay used to assess learning and memory.[3][14]
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild electric foot shock.
-
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Training (Day 1):
-
Place the mouse in the light compartment.
-
After a 60-second habituation period, open the guillotine door.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a mild, brief foot shock (e.g., 0.2-0.5 mA for 2 seconds).
-
Remove the mouse from the apparatus 30 seconds after the shock and return it to its home cage.
-
-
Testing (Day 2, typically 24 hours after training):
-
Place the mouse back into the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency). An increased latency to enter the dark compartment is indicative of memory retention of the aversive stimulus.
-
-
-
Data Analysis: Compare the step-through latency between T1AM-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Figure 2: Experimental workflow for the passive avoidance test.
Western Blot Analysis of pERK in Mouse Brain
This protocol details the detection of phosphorylated ERK (pERK), a key downstream target of T1AM signaling.[8]
-
Materials:
-
Mouse brain tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Tissue Homogenization: Homogenize brain tissue in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pERK 1:1000, anti-ERK 1:1000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the pERK signal to the total ERK signal.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of T1AM in biological matrices.[8][15]
-
Sample Preparation:
-
Tissue Homogenization: Homogenize tissue samples in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., 13C6-T1AM).
-
Protein Precipitation/Extraction: Precipitate proteins (e.g., with acetonitrile) and/or perform liquid-liquid or solid-phase extraction to isolate T1AM.
-
Reconstitution: Evaporate the solvent and reconstitute the extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) containing a modifier like formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for T1AM and its internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Construct a calibration curve using standards of known T1AM concentrations and quantify the T1AM in the samples by comparing the peak area ratio of the analyte to the internal standard.
Glucose-Stimulated Insulin Release Assay
This in vitro assay assesses the effect of T1AM on insulin secretion from pancreatic beta-cells or isolated islets.[2]
-
Materials:
-
Pancreatic beta-cell line (e.g., INS-1) or isolated pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
T1AM stock solution
-
Insulin ELISA kit
-
-
Procedure:
-
Cell/Islet Culture: Culture cells or islets under standard conditions.
-
Pre-incubation: Pre-incubate the cells/islets in KRB buffer with low glucose for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation:
-
Incubate a set of cells/islets with low glucose KRB buffer (basal control).
-
Incubate another set with high glucose KRB buffer (stimulated control).
-
Incubate additional sets with high glucose KRB buffer containing different concentrations of T1AM.
-
-
Sample Collection: After a defined incubation period (e.g., 1 hour), collect the supernatant.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
-
Data Analysis: Compare the amount of insulin secreted in the presence of T1AM to the basal and stimulated controls.
Conclusion
This compound is a pleiotropic signaling molecule with significant effects on the nervous, metabolic, and cardiovascular systems. Its primary mechanism of action through the TAAR1 receptor distinguishes it from classical thyroid hormones and presents a unique avenue for therapeutic intervention. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the physiological and pathophysiological roles of T1AM and to explore its potential in drug development for a range of disorders, including metabolic syndromes, neurological diseases, and cardiovascular conditions. Continued research into the intricate signaling networks and downstream effectors of T1AM will undoubtedly unveil new and exciting aspects of this fascinating endogenous molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Passive avoidance (step-down test) [protocols.io]
- 3. scantox.com [scantox.com]
- 4. researchgate.net [researchgate.net]
- 5. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 8. Metabolic Reprogramming by 3-Iodothyronamine (T1AM): A New Perspective to Reverse Obesity through Co-Regulation of Sirtuin 4 and 6 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Triiodothyronine - Wikipedia [en.wikipedia.org]
- 11. Passive avoidance test [panlab.com]
- 12. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endogenous 3-Iodothyronamine (T1AM) and Synthetic Thyronamine-Like Analog SG-2 Act as Novel Pleiotropic Neuroprotective Agents through the Modulation of SIRT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drc.bmj.com [drc.bmj.com]
- 15. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
3-Iodo-L-thyronine mechanism of action
An In-depth Technical Guide on the Mechanism of Action of 3-Iodothyronine and its Metabolites
This guide provides a comprehensive overview of the molecular mechanisms of action for key biologically active derivatives of thyroid hormones, focusing on 3-iodothyronamine (B1242423) (T1AM) and 3,5-diiodo-L-thyronine (T2). These endogenous metabolites of thyroid hormones are gaining attention for their distinct physiological effects, which are often mediated by pathways independent of the classical nuclear thyroid hormone receptors (TRs). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into their signaling pathways, quantitative physiological effects, and the experimental methodologies used to elucidate their functions.
Section 1: 3-Iodothyronamine (T1AM)
3-Iodothyronamine (T1AM) is an endogenous amine that is hypothesized to be a derivative of thyroid hormone metabolism[1][2]. Unlike thyroid hormones T3 and T4, T1AM does not bind to nuclear thyroid hormone receptors but instead acts as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor[1].
Core Mechanism: TAAR1 Activation
The primary mechanism of action for T1AM is the activation of TAAR1[1][3]. T1AM is the most potent endogenous agonist for TAAR1 discovered to date[4]. This interaction initiates a cascade of intracellular signaling events, primarily involving the Gs protein and subsequent activation of adenylyl cyclase, leading to a significant increase in cyclic adenosine (B11128) monophosphate (cAMP) production[4][5][6]. TAAR1 is expressed in several brain regions, including those containing monoaminergic cells, and plays a regulatory role in neurotransmission[1].
Beyond TAAR1, T1AM has been found to interact with other receptors, including TAAR2, TAAR5, and alpha-2A adrenergic receptors, though with lower affinity[1][4]. It also exhibits biased agonism at the serotonin (B10506) 1b (5-HT1b) receptor, activating Gi/o signaling[6].
Signaling Pathways
The activation of TAAR1 by T1AM triggers multiple downstream pathways. The canonical pathway involves Gαs-protein activation, leading to increased cAMP levels[6]. This rise in cAMP can activate Protein Kinase A (PKA)[4]. In mouse dorsal striatum, T1AM-mediated signaling through TAAR1 leads to the phosphorylation of tyrosine hydroxylase (TH), an effect that appears to be mediated by both PKA and CaMKII signaling[4]. This suggests a complex interplay of signaling cascades following receptor activation.
Physiological Effects
Administration of T1AM results in distinct physiological responses, most notably a rapid decrease in body temperature and cardiac output[4][5].
-
Cardiovascular Effects: In isolated rat hearts, T1AM produces a dose-dependent negative inotropic (reduced force of contraction) and chronotropic (reduced heart rate) effect[3]. This leads to a significant decrease in cardiac output. These effects are distinct from the typical cardiac stimulation seen with thyroid hormones T3 and T4[7][8].
-
Metabolic and Neurological Effects: T1AM administration leads to hypothermia[4]. In the brain, it can increase the synthesis and release of dopamine in the striatum by promoting the phosphorylation of tyrosine hydroxylase[4]. At high doses, T1AM can induce hypolocomotion in rodents[4].
Quantitative Data for T1AM
| Parameter | Species/System | Value | Effect | Reference |
| TAAR1 Activation (EC50) | Rat TAAR1 (in vitro) | 14 nM | cAMP Production | [1] |
| Mouse TAAR1 (in vitro) | 112 nM | cAMP Production | [1] | |
| Cardiac Output | Isolated Rat Heart | 19 µM | 27 ± 5% decrease | [3] |
| Isolated Rat Heart | 25 µM | 51 ± 3% decrease | [3] | |
| Isolated Rat Heart | 38 µM | 65 ± 2% decrease | [3] | |
| Receptor Binding (Kd) | Rat Ventricular Tissue | 5 µM | Specific & Saturable Binding | [3] |
Section 2: 3,5-Diiodo-L-thyronine (T2)
3,5-diiodo-L-thyronine (T2) is another naturally occurring metabolite of thyroid hormones, likely formed from the deiodination of T3[9]. It has garnered significant interest for its ability to rapidly stimulate energy metabolism, primarily through actions on mitochondria, and often without the thyrotoxic side effects associated with T3[10][11].
Core Mechanism: Mitochondrial Activation
A primary target for T2 is the mitochondrion[10][12]. T2's effects are rapid, occurring within hours, and do not depend on protein synthesis, distinguishing them from the classic genomic actions of T3[10][13]. T2 directly stimulates the mitochondrial respiratory chain, leading to increased oxygen consumption[14][15]. Specifically, it targets both cytochrome c reducers and oxidizers, enhancing the overall rate of substrate oxidation[14]. This leads to an increase in the resting metabolic rate[10].
While many actions of T2 are independent of nuclear thyroid hormone receptors (THRs), some THR-mediated effects have also been described, particularly at higher doses[10][16].
Signaling Pathways and Cellular Effects
T2's mechanism involves direct modulation of mitochondrial components and related cellular processes.
-
Respiratory Chain & ATP Synthesis: T2 rapidly stimulates mitochondrial respiration (State 3 and State 4) and enhances the activity of key enzymes like cytochrome c oxidase (COX)[12][14]. It has also been shown to increase the activity of FoF1-ATP synthase[13].
-
Mitochondrial Uncoupling: T2 can increase mitochondrial proton leak, a process that uncouples respiration from ATP synthesis to generate heat, contributing to its thermogenic effect[9][13].
-
Fatty Acid Oxidation: T2 administration stimulates hepatic fatty acid oxidation, which helps prevent and reduce liver steatosis (fatty liver) and lowers serum triglyceride and cholesterol levels[9][10][13].
-
Calcium and ROS Homeostasis: T2 has been shown to rapidly increase mitochondrial Ca2+ uptake and can mitigate oxidative stress by reducing H2O2 production[13].
Physiological Effects
The primary physiological effects of T2 revolve around the stimulation of energy and lipid metabolism.
-
Metabolic Rate: Acute administration of T2 rapidly increases the resting metabolic rate (RMR) in rodents, an effect that occurs more quickly than that induced by T3[10][13].
-
Hypolipidemic Effects: T2 administration effectively reduces high serum levels of triglycerides and cholesterol and prevents the accumulation of fat in the liver in animal models of diet-induced obesity[10][13][15].
-
Insulin (B600854) Sensitivity: T2 has been shown to improve insulin sensitivity in rats fed a high-fat diet[10][15].
-
Hypothalamus-Pituitary-Thyroid (HPT) Axis: The effects of T2 on the HPT axis are dose-dependent. While some studies suggest T2 acts without suppressing the HPT axis, others show that higher doses can exert a negative feedback effect, reducing TSH, T4, and T3 levels, similar to T3[11][16][17].
Quantitative Data for T2
| Parameter | Species/System | Concentration/Dose | Effect | Reference |
| Oxygen Consumption | Perfused Hypothyroid Rat Liver | 1 pM | Rapid stimulation | [10][13] |
| Mitochondrial Respiration | Rat Liver Mitochondria (in vivo) | 150 µ g/100g BW | ~30% increase in State 3 & 4 respiration | [14] |
| Resting Metabolic Rate | Hypothyroid Rats | 25 µ g/100g BW | Increase within 6 hours | [10] |
| Glucose Uptake | Rat Cardiomyoblasts (H9c2) | 0.1 µM | 24% increase | [18] |
| Rat Cardiomyoblasts (H9c2) | 1.0 µM | 35% increase | [18] | |
| ATP Synthesis | Human Alveolar Cells (A549) | 10 µM | Rapid boost, peaking at 2 hours | [12] |
| Serum Concentration | Healthy Humans | 78 ± 9 pmol/L | Endogenous Level | [19][20] |
Section 3: Experimental Protocols
This section provides summarized methodologies for key experiments used to study the mechanisms of 3-Iodothyronine metabolites.
Protocol 1: TAAR1 Activation via cAMP Accumulation Assay
Objective: To quantify the ability of a ligand (e.g., T1AM) to activate the TAAR1 receptor by measuring the subsequent production of intracellular cAMP.
Methodology Summary:
-
Cell Culture: Use a cell line (e.g., HEK293) stably transfected to express the TAAR1 receptor of the desired species (e.g., rat, mouse, human)[1].
-
Cell Plating: Seed the cells into multi-well plates and allow them to adhere and grow to an appropriate confluency.
-
Ligand Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, treat the cells with varying concentrations of the test ligand (T1AM) for a defined period (e.g., 30-60 minutes) at 37°C[1].
-
Cell Lysis: Terminate the stimulation and lyse the cells to release intracellular contents, including the accumulated cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the ligand concentration. Fit the data to a sigmoidal dose-response curve to determine key parameters like EC50 (the concentration of ligand that provokes a response halfway between the baseline and maximum response).
Protocol 2: Measurement of Mitochondrial Respiration
Objective: To assess the effect of a compound (e.g., T2) on the oxygen consumption rate of isolated mitochondria.
Methodology Summary:
-
Mitochondrial Isolation: Isolate mitochondria from fresh animal tissue (e.g., rat liver) using differential centrifugation. The tissue is homogenized in an ice-cold isolation buffer, followed by a series of centrifugation steps to separate the mitochondrial fraction from other cellular components.
-
High-Resolution Respirometry: Use an oxygraph, such as the Oroboros Oxygraph-2k, to measure oxygen concentration in a sealed, temperature-controlled chamber[12].
-
Assay Protocol (Substrate-Uncoupler-Inhibitor Titration - SUIT):
-
Add isolated mitochondria to the chamber containing a respiration medium.
-
Sequentially add various substrates and inhibitors to probe different parts of the electron transport chain. For example, add substrates for Complex I (e.g., pyruvate, glutamate, malate) to measure LEAK respiration (State 4).
-
Add ADP to measure OXPHOS capacity (State 3), where oxygen consumption is coupled to ATP synthesis[14].
-
Add an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system (ETS).
-
Add inhibitors (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to dissect the contribution of different complexes.
-
-
T2 Administration: The effect of T2 can be tested either by injecting it directly into the chamber (in vitro) or by using mitochondria isolated from animals previously treated with T2 (in vivo/ex vivo)[14].
-
Data Analysis: The respirometer software calculates the real-time rate of oxygen consumption. Compare the rates under different respiratory states between control and T2-treated mitochondria to identify the specific sites of action.
Protocol 3: Quantification of T2 in Human Serum by LC-MS/MS
Objective: To accurately measure the concentration of endogenous T2 in human serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Methodology Summary:
-
Sample Preparation:
-
Thaw 2 mL of serum and spike with a known amount of a stable isotope-labeled internal standard (e.g., 13C6-T2)[19][20].
-
Perform protein precipitation by adding a solvent like acetonitrile[19][21]. Centrifuge to pellet the proteins.
-
Subject the supernatant to solid-phase extraction (SPE) for cleanup and concentration of the analytes[19][21].
-
Further clean the sample with a hexane (B92381) wash to remove lipids[19][20].
-
Evaporate the final eluate to dryness and reconstitute it in the initial mobile phase for LC-MS/MS analysis[22].
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an HPLC system coupled to a tandem mass spectrometer[19][22].
-
Separate T2 from its isomers and other matrix components using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water and methanol/acetonitrile with formic acid)[22].
-
Detect and quantify T2 using the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity[22].
-
-
Data Analysis:
-
Generate a calibration curve using standards with known T2 concentrations.
-
Calculate the T2 concentration in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve[22].
-
References
- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) | MDPI [mdpi.com]
- 3. Cardiac effects of 3-iodothyronamine: a new aminergic system modulating cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 5. TAAR1 - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The Trace Amine-Associated Receptor 1 Agonist 3-Iodothyronamine Induces Biased Signaling at the Serotonin 1b Receptor [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Protective Action of 3,5-Diiodo-L-Thyronine on Cigarette Smoke-Induced Mitochondrial Dysfunction in Human Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Regulation of skeletal muscle mitochondrial activity by thyroid hormones: focus on the “old” triiodothyronine and the “emerging” 3,5-diiodothyronine [frontiersin.org]
- 16. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. joe.bioscientifica.com [joe.bioscientifica.com]
- 18. Frontiers | 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart [frontiersin.org]
- 19. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
The Role of 3-Iodo-L-thyronine in Thyroid Hormone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-L-thyronine (T1AM) is an endogenous biogenic amine, structurally related to thyroid hormones, that has emerged as a crucial signaling molecule with a distinct physiological profile.[1][2] Unlike classical thyroid hormones, T1AM does not bind to nuclear thyroid hormone receptors but exerts its effects through alternative pathways, primarily by activating the trace amine-associated receptor 1 (TAAR1).[1][2][3] This technical guide provides a comprehensive overview of the current understanding of T1AM's role in thyroid hormone metabolism, its physiological effects, and the experimental methodologies employed in its study. Quantitative data are summarized for comparative analysis, detailed experimental protocols are provided, and key signaling and metabolic pathways are visualized.
Introduction
This compound (T1AM) is a decarboxylated and deiodinated derivative of thyroid hormone.[4] Its discovery has opened a new avenue in understanding the complexity of thyroid hormone signaling, suggesting a rapid, non-genomic branch of action that contrasts with the classical nuclear receptor-mediated effects of T3 and T4.[4][5] T1AM has been detected in various tissues of rodents and in human blood, indicating its physiological relevance.[1][2] Pharmacological administration of T1AM elicits a unique spectrum of effects, including profound hypothermia, bradycardia, and significant metabolic shifts, highlighting its potential as a therapeutic agent.[2][4][6] This guide aims to consolidate the current knowledge on T1AM for researchers and professionals in the field.
Biosynthesis and Metabolism of this compound
The precise biosynthetic pathway of T1AM from thyroid hormones is still under investigation, but it is hypothesized to involve a series of decarboxylation and deiodination steps.[1][4] The metabolism of T1AM involves several key enzymatic processes that lead to its degradation and clearance.
Key Metabolic Pathways:
-
Oxidative deamination: T1AM is metabolized to 3-iodothyroacetic acid (TA1) by monoamine oxidases (MAO).[6][7]
-
Deiodination: T1AM can be deiodinated to thyronamine (B1227456) (T0AM).[1]
-
Conjugation: N-acetylation, sulfation, and glucuronidation are also routes of T1AM metabolism.[1]
These metabolic conversions are crucial for regulating the local and systemic concentrations of T1AM and its biological activity.
Diagram: Putative Biosynthesis and Metabolism of T1AM
Caption: Putative biosynthetic and metabolic pathways of this compound (T1AM).
Physiological Effects of this compound
Administration of exogenous T1AM has been shown to induce a range of significant physiological responses, often in opposition to the effects of classical thyroid hormones.[4][5]
Metabolic Effects:
-
Hypothermia: T1AM administration causes a rapid and dose-dependent decrease in body temperature.[2][6] This effect is not mediated by TAAR1.[1][2]
-
Bradycardia: T1AM reduces heart rate and cardiac output.[6][8]
-
Metabolic Shift: It promotes a shift from carbohydrate to lipid metabolism, leading to increased fatty acid oxidation and ketogenesis.[1][9]
-
Hyperglycemia: T1AM can increase blood glucose levels, an effect attributed to both central and peripheral actions, including inhibition of insulin (B600854) secretion and stimulation of glucagon (B607659) secretion.[1][2][6]
Neurological Effects:
-
T1AM acts as a neuromodulator in the central nervous system.[1][2]
-
Intracerebral administration has been shown to improve learning and memory, modulate sleep and feeding behavior, and decrease the pain threshold.[1][2][3]
Signaling Pathways of this compound
T1AM's biological effects are primarily mediated through its interaction with specific cell surface and intracellular targets.
Primary Receptor: Trace Amine-Associated Receptor 1 (TAAR1)
-
T1AM is a high-affinity agonist for TAAR1, a G protein-coupled receptor (GPCR).[1][2][3]
-
Activation of TAAR1 by T1AM leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[3]
Other Potential Targets:
-
α2A Adrenergic Receptors: T1AM interacts with these receptors, which may contribute to its effects on insulin secretion.[1][6]
-
Mitochondria: T1AM can affect mitochondrial function, including ATP synthesis, which may be related to its hypothermic effect.[1][2]
Diagram: T1AM Signaling through TAAR1
Caption: Simplified signaling pathway of T1AM via the TAAR1 receptor.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on T1AM.
Table 1: In Vivo Effects of T1AM Administration in Rodents
| Parameter | Species | Dose and Route | Effect | Reference |
| Body Temperature | Mouse | 50 mg/kg, i.p. | Decrease from 37°C to 31°C | [6] |
| Cardiac Output | Rat (ex vivo) | 19, 25, 38 µM | 27%, 51%, and 65% decrease, respectively | [8] |
| Blood Glucose | Mouse | 50 mg/kg, i.p. | 2.5-fold increase within 2 hours | [6] |
| Respiratory Quotient | Hamster/Mouse | 50 mg/kg, i.p. | Reduction from ~0.90 to ~0.70 | [1] |
| Learning & Memory | Mouse | 0.13-4 µg/kg, i.c.v. | Dose-dependent improvement | [1] |
Table 2: In Vitro Effects and Binding Affinities of T1AM
| Parameter | System | Concentration / Affinity | Effect | Reference |
| TAAR1 Activation (EC50) | Rat TAAR1 | 14 nM | Agonist activity | [4] |
| TAAR1 Activation (EC50) | Mouse TAAR1 | 112 nM | Agonist activity | [4] |
| Mitochondrial ATP Synthase (IC50) | Isolated mitochondria | 28 µM | Inhibition of enzyme activity | [1] |
| Gluconeogenesis (EC50) | Perfused rat liver | 0.8 µM | Stimulation | [6] |
| Ketone Body Production (EC50) | Perfused rat liver | 1.1 µM | Stimulation | [6] |
Table 3: Endogenous Concentrations of T1AM
| Tissue | Species | Concentration | Reference |
| Serum | Rat | 0.3 ± 0.03 pmol/ml | [10] |
| Liver | Rat | 92.9 ± 28.5 pmol/g | [10] |
| Heart | Rat | 5.6 ± 1.5 pmol/g | [10] |
| Brain | Rat | Not specified, but higher than serum | [10] |
| Serum (Chronic Heart Failure Patients) | Human | 9.1 - 12.4 nmol/L | [11] |
| Serum (Healthy Controls) | Human | 7.3 ± 2.9 nmol/L | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on T1AM.
Protocol 1: In Vivo Administration of T1AM in Mice
Objective: To assess the physiological effects of T1AM in a murine model.
Materials:
-
This compound (T1AM)
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Male C57BL/6 mice (8-10 weeks old)
-
Rectal probe for temperature measurement
-
Glucometer
-
Metabolic cages for respiratory quotient measurement
Procedure:
-
Acclimatization: House mice under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.
-
T1AM Preparation: Dissolve T1AM in the chosen vehicle to the desired concentration.
-
Baseline Measurements: Record baseline body temperature, blood glucose (from tail vein), and place a subset of animals in metabolic cages to measure baseline oxygen consumption and carbon dioxide production.
-
Administration: Administer T1AM or vehicle via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection at the desired dose.
-
Post-Administration Monitoring:
-
Body Temperature: Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 120, 240 minutes) post-injection.
-
Blood Glucose: Measure blood glucose at similar time points.
-
Metabolic Rate: Continuously monitor respiratory exchange ratio in the metabolic cages.
-
-
Data Analysis: Compare the changes in physiological parameters between the T1AM-treated and vehicle-treated groups using appropriate statistical methods.
Protocol 2: Quantification of T1AM in Tissues by LC-MS/MS
Objective: To accurately measure the endogenous levels of T1AM in biological samples.
Materials:
-
Tissue samples (e.g., liver, brain, heart)
-
Internal standard (e.g., ¹³C₆-labeled T1AM)
-
Homogenization buffer
-
Organic solvents (e.g., methanol, acetonitrile)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Thaw frozen tissue samples on ice.
-
Weigh a precise amount of tissue.
-
Add homogenization buffer and the internal standard.
-
Homogenize the tissue thoroughly using a mechanical homogenizer.
-
Precipitate proteins by adding a cold organic solvent (e.g., methanol).
-
Centrifuge to pellet the protein precipitate and collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute T1AM and the internal standard using an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate T1AM from other components using a suitable chromatography column and gradient.
-
Detect and quantify T1AM and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis: Calculate the concentration of T1AM in the original tissue sample based on the peak area ratio of the analyte to the internal standard and a standard curve.
Diagram: Experimental Workflow for T1AM Quantification
References
- 1. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyroid Hormone Metabolite 3-Iodothyronamine (T1AM) Alleviates Hypoxia/Reoxygenation-Induced Cardiac Myocyte Apoptosis via Akt/FoxO1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variable Suppression of Serum Thyroxine in Female Mice of Different Inbred Strains by Triiodothyronine Administered in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse Agonistic Action of 3-Iodothyronamine at the Human Trace Amine-Associated Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac effects of 3-iodothyronamine: a new aminergic system modulating cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 10. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substantial impact of 3-iodothyronamine (T1AM) on the regulations of fluorescent thermoprobe-measured cellular temperature and natriuretic peptide expression in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Presence of 3-Iodo-L-thyronine in Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-thyronine (3-T1am) is an endogenous biogenic amine, structurally related to thyroid hormones. Initially considered a mere metabolite of thyroid hormone degradation, emerging evidence has established 3-T1am as a distinct signaling molecule with unique physiological effects, often contrasting with those of classical thyroid hormones (T3 and T4). This technical guide provides a comprehensive overview of the endogenous presence of 3-T1am in various tissues, the methodologies for its detection, and its primary signaling pathway. The information presented is intended to support further research into the physiological roles of 3-T1am and its potential as a therapeutic target.
Data Presentation: Quantitative Distribution of Endogenous this compound
The quantification of endogenous 3-T1am has been challenging due to its low physiological concentrations. However, advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled its detection and quantification in various tissues. The following table summarizes the reported concentrations of endogenous 3-T1am in different rat tissues.
| Tissue | Concentration (pmol/g) | Reference |
| Liver | 92.9 ± 28.5 | [1] |
| Kidney | 36.1 ± 10.4 | [2] |
| Brain | 1-90 (range) | [3] |
| Skeletal Muscle | 5.6 - 90 (range) | [1][3] |
| Heart | 5.6 ± 1.5 | [1] |
| Stomach | 5.6 ± 1.5 | [1] |
| Lung | 5.6 ± 1.5 | [1] |
| Fluid | Concentration (pmol/mL) | Reference |
| Rat Serum | 0.3 ± 0.03 | [1] |
| Human Blood | ~0.2 | [4] |
Experimental Protocols: Detection and Quantification of this compound
The accurate quantification of 3-T1am in biological matrices is predominantly achieved using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity.
Tissue Homogenization and Protein Extraction
This protocol is a composite of standard methods for tissue preparation for small molecule analysis.
-
Objective: To extract 3-T1am from tissue samples while minimizing degradation.
-
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Precellys 24 homogenizer with ceramic beads
-
Lysis buffer (e.g., 80% methanol)
-
Centrifuge (refrigerated)
-
Water (LC-MS grade)
-
-
Procedure:
-
Weigh the frozen tissue and place it in a 2 mL tube containing ceramic beads.
-
Add 400 µL of ice-cold 80% methanol.
-
Homogenize the tissue using a bead-based homogenizer (e.g., Precellys 24) at high speed for 30-60 seconds. Keep samples on ice.
-
Centrifuge the homogenate at a low speed (e.g., 100 x g) at 4°C for 5 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet two more times to ensure complete extraction.
-
Pool the supernatants.
-
To the pooled supernatant, add water and chloroform to achieve a final methanol:chloroform:water ratio of 2:2:1.
-
Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes to separate the aqueous and organic phases.
-
Carefully collect the upper aqueous phase containing 3-T1am.
-
Dry the aqueous phase using a vacuum centrifuge (e.g., SpeedVac) without heat.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of water/acetonitrile) for LC-MS/MS analysis.
-
HPLC-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines the general parameters for the analysis of 3-T1am.
-
Objective: To separate and quantify 3-T1am in the prepared tissue extract.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
-
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
The gradient should be optimized to ensure good separation of 3-T1am from other matrix components.
-
-
Mass Spectrometric Detection:
-
Operate the ESI source in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for 3-T1am and its stable isotope-labeled internal standard.
-
Optimize MS parameters such as collision energy and fragmentor voltage to achieve maximum sensitivity.
-
-
Quantification:
-
Create a calibration curve using known concentrations of 3-T1am standards.
-
Quantify the amount of 3-T1am in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
3-T1am exerts its effects primarily through the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[3] Activation of TAAR1 by 3-T1am initiates a signaling cascade that is distinct from that of classical thyroid hormones.
References
- 1. Tissue distribution and cardiac metabolism of 3-iodothyronamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Iodothyronamine and Derivatives: New Allies Against Metabolic Syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
3-Iodo-L-thyronine: A Technical Overview of its Role as a Metabolite of Triiodothyronine (T3) and Thyroxine (T4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-thyronine (T1) is a metabolite of the thyroid hormones triiodothyronine (T3) and thyroxine (T4). While T3 and T4 have well-established roles in regulating metabolism, growth, and development, the physiological significance of their metabolites, including this compound, is an area of ongoing research. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its formation from T3 and T4, analytical methodologies for its detection, and its potential biological activities.
Metabolic Pathways: Formation of this compound
The primary pathway for the metabolism of thyroid hormones is deiodination, a process catalyzed by a family of selenoenzymes known as deiodinases.[1] Three major types of deiodinases (D1, D2, and D3) are involved in the activation and inactivation of T4 and T3 by removing specific iodine atoms.[2]
The conversion of T4 and T3 leads to the formation of various metabolites, including di-iodothyronines (T2) and mono-iodothyronines (T1). While the formation of 3,3'-diiodothyronine (B1196669) (3,3'-T2) and 3,5-diiodothyronine (B1216456) (3,5-T2) is well-documented, the specific pathways leading to this compound are less characterized.[2] Theoretically, this compound can be formed through the deiodination of T3 or T2 isomers.
The following diagram illustrates the potential metabolic pathways leading to the formation of this compound from T4 and T3.
Quantitative Data
Precise quantitative data for endogenous levels of this compound in human tissues and serum are not well-established in the scientific literature. Most quantitative studies on thyroid hormone metabolites have focused on T3, T4, reverse T3 (rT3), and various di-iodothyronine isomers. However, analytical methods developed for these related compounds provide a framework for the potential quantification of this compound.
The table below summarizes typical limits of detection (LOD) and quantification (LOQ) for related thyroid hormone metabolites using advanced analytical techniques, which could be adapted for this compound analysis.
| Analyte | Method | Matrix | LOD | LOQ | Reference |
| 3-Iodo-L-tyrosine | LC-MS/MS | Plasma | ~0.03 ng/mL | ~0.1 ng/mL | [3] |
| 3,3'-Diiodo-L-thyronine (3,3'-T2) | LC-MS/MS | Human Serum | - | 253 ± 29 pmol/L (mean ± SEM) | [4] |
| 3,5-Diiodo-L-thyronine (3,5-T2) | LC-MS/MS | Human Serum | 11.5 pg/mL | 78 ± 9 pmol/L (mean ± SEM) | [5] |
| Triiodothyronine (T3) | LC-MS/MS | Human Serum | 9.1 pg/mL | - | [5] |
| Thyroxine (T4) | LC-MS/MS | Human Serum | 8.5 pg/mL | - | [5] |
Experimental Protocols
The sensitive and specific quantification of this compound in biological matrices necessitates advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol for the analysis of thyroid hormone metabolites in serum, which can be adapted for this compound.
Protocol: Quantification of this compound in Human Serum by LC-MS/MS
1. Sample Preparation
-
Internal Standard Spiking: To 200 µL of serum, add a known amount of a stable isotope-labeled internal standard for this compound (e.g., ¹³C₆-3-Iodo-L-thyronine). This is crucial for accurate quantification by correcting for matrix effects and variations in sample processing.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile (B52724) to the serum sample to precipitate proteins. Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of thyroid hormones and their metabolites.
-
Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Solvent B), is commonly employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of thyronines.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring specific precursor-to-product ion transitions for both the analyte (this compound) and its stable isotope-labeled internal standard. This provides high selectivity and sensitivity.
-
3. Data Analysis
-
Calibration Curve: A calibration curve is constructed by analyzing a series of standards containing known concentrations of this compound and a fixed concentration of the internal standard.
-
Quantification: The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Biological Activity
The biological activity and specific signaling pathways of this compound are not well-elucidated. The actions of T3 are primarily mediated through its binding to nuclear thyroid hormone receptors (TRs), which then regulate gene expression.[6] The affinity of various thyroid hormone metabolites for these receptors varies significantly. For instance, 3,5-T2 has a much lower affinity for TRs compared to T3.[7] It is plausible that this compound also has a very low affinity for these receptors, which may explain the limited research into its biological effects.
Some thyroid hormone metabolites are known to exert non-genomic effects that are independent of nuclear receptor binding and gene transcription. These rapid cellular responses are often initiated at the plasma membrane.[8] Whether this compound participates in such non-genomic signaling pathways remains an open area for investigation.
The following diagram illustrates the general signaling pathways of T3, which may provide a framework for future studies on the potential mechanisms of action of this compound.
Conclusion and Future Directions
This compound is an understudied metabolite of T3 and T4. While its formation through deiodination is plausible, specific enzymatic pathways and its physiological concentrations remain to be determined. The lack of commercially available standards and dedicated analytical methods has been a significant barrier to research in this area.
Future research should focus on:
-
Development of sensitive and specific analytical methods for the routine quantification of this compound in biological samples.
-
Elucidation of the specific deiodinase activities responsible for its production.
-
Investigation of its binding affinity to thyroid hormone receptors and other potential cellular targets.
-
Exploration of its potential biological effects , both genomic and non-genomic, to understand its physiological and pathophysiological relevance.
A deeper understanding of the complete metabolic profile of thyroid hormones, including metabolites like this compound, will provide a more comprehensive picture of thyroid hormone action and may reveal novel therapeutic targets for a variety of diseases.
References
- 1. The Deiodinase Trio and Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Type 3 Deiodinase and Consumptive Hypothyroidism: A Common Mechanism for a Rare Disease [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Relationship of receptor affinity to the modulation of thyroid hormone nuclear receptor levels and growth hormone synthesis by L-triiodothyronine and iodothyronine analogues in cultured GH1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nongenomic actions of l-thyroxine and 3,5,3′-triiodo-l-thyronine. Focus on “l-Thyroxine vs. 3,5,3′-triiodo-l-thyronine and cell proliferation: activation of mitogen-activated protein kinase and phosphatidylinositol 3-kinase” - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physiological Relevance of 3-Iodo-L-thyronine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-L-thyronine (T1AM) is an endogenous biogenic amine derived from thyroid hormone metabolism.[1] Unlike its thyroid hormone precursors, T1AM does not bind to nuclear thyroid hormone receptors but is a potent agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor.[1] This interaction triggers a cascade of physiological effects, distinct from classical thyroid hormone actions, positioning T1AM as a significant neuromodulator and metabolic regulator. Its discovery has opened new avenues for understanding thyroid hormone signaling and has presented novel therapeutic possibilities for a range of conditions, including metabolic and neurological disorders. This guide provides a comprehensive overview of the physiological relevance of T1AM, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its signaling pathways.
Introduction
This compound (T1AM) is a naturally occurring derivative of thyroid hormone.[2] It is considered a trace amine and acts as an endogenous agonist at the trace amine-associated receptor 1 (TAAR1).[2] The identification of T1AM and its unique pharmacological profile have expanded the understanding of thyroid hormone signaling beyond the classical genomic pathways mediated by nuclear receptors. T1AM's actions are rapid and primarily mediated through membrane-bound receptors, influencing a variety of physiological processes including metabolism, cardiac function, and neurotransmission.[1][3]
Mechanism of Action and Signaling Pathways
The primary molecular target of T1AM is the trace amine-associated receptor 1 (TAAR1).[1] TAAR1 is a G protein-coupled receptor expressed in various tissues, including the brain, pancreas, stomach, and immune cells.[2]
TAAR1-Mediated Signaling
Activation of TAAR1 by T1AM predominantly leads to the stimulation of the Gs/adenylyl cyclase pathway, resulting in a significant increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, mediating many of T1AM's cellular effects.[3]
In dopaminergic neurons, T1AM-induced TAAR1 activation leads to the phosphorylation of tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis.[2][3] This effect is mediated by both PKA and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[2][3]
Interaction with Other Receptors
Beyond TAAR1, T1AM has been shown to interact with other receptor systems, although with lower affinity. These include α2A adrenergic receptors and serotonin (B10506) 1b (5-HT1b) receptors.[1][4][5] At the 5-HT1b receptor, T1AM can induce Gi/o signaling, leading to a reduction in cAMP accumulation.[4][5] This suggests that T1AM may exhibit biased agonism, selectively activating certain signaling pathways at different receptors.[4][5]
Quantitative Data
The physiological effects of T1AM are dose-dependent. The following tables summarize key quantitative data from various studies.
Table 1: Receptor Binding and Functional Activity of this compound
| Receptor | Species | Assay Type | Parameter | Value | Reference |
| TAAR1 | Rat | cAMP Production | EC50 | 14 nM | [1] |
| TAAR1 | Mouse | cAMP Production | EC50 | 112 nM | [1] |
| 5-HT1b | Human | Gi/o Signaling | Concentration for effect | 10 µM | [4][5] |
Table 2: Physiological Effects of Exogenous this compound Administration in Rodents
| Effect | Species | Dose | Route of Administration | Outcome | Reference |
| Body Temperature | Mouse | 50 mg/kg | Intraperitoneal | Rapid and profound hypothermia | [3] |
| Cardiac Output | Rat | 0.1-10 µM | Isolated Heart Perfusion | Negative inotropic effect, decreased cardiac output | [3] |
| Blood Glucose | Mouse | 50 mg/kg | Intraperitoneal | Hyperglycemia | [1] |
| Insulin (B600854) Secretion | Rat | Intracerebral Infusion | Inhibited | [1] | |
| Glucagon Secretion | Rat | Intracerebral Infusion | Stimulated | [1] |
Experimental Protocols
This section provides an overview of methodologies used in key experiments to elucidate the physiological relevance of T1AM.
Radiometric Assay for Deiodinase Activity
This protocol is a generalized procedure for measuring the activity of deiodinase enzymes, which are involved in the metabolism of thyroid hormones and their derivatives.
-
Objective: To quantify the rate of conversion of a radiolabeled iodothyronine substrate to its deiodinated products.
-
Materials:
-
Tissue homogenates or microsomal fractions.
-
Radiolabeled substrate (e.g., [125I]T3).
-
Incubation Buffer (e.g., 100 mM Phosphate buffer, pH 7.4, with 1 mM EDTA and 10 mM DTT).
-
Stop Solution (e.g., ice-cold ethanol).
-
Chromatography system (e.g., Sephadex LH-20).
-
-
Methodology:
-
Incubate tissue homogenates with the radiolabeled substrate in the incubation buffer at 37°C.
-
Stop the reaction by adding the stop solution.
-
Separate the substrate from the deiodinated products using chromatography.
-
Quantify the radioactivity in the different fractions to determine the enzyme activity.
-
cAMP Accumulation Assay
This protocol measures the activation of Gs-coupled receptors like TAAR1.
-
Objective: To quantify the intracellular accumulation of cAMP in response to receptor stimulation.
-
Materials:
-
HEK293 cells transfected with the receptor of interest (e.g., TAAR1).
-
Stimulation buffer.
-
Agonist (e.g., this compound).
-
cAMP assay kit (e.g., AlphaScreen).
-
-
Methodology:
-
Culture transfected HEK293 cells in appropriate plates.
-
Stimulate the cells with the agonist at various concentrations.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a competitive immunoassay format, such as AlphaScreen, where a decrease in signal indicates an increase in cAMP.
-
In Vivo Administration and Behavioral Analysis
This protocol is used to assess the systemic effects of T1AM in animal models.
-
Objective: To evaluate the physiological and behavioral responses to T1AM administration.
-
Materials:
-
Experimental animals (e.g., mice).
-
This compound solution.
-
Vehicle control solution.
-
Equipment for monitoring physiological parameters (e.g., rectal probe for temperature, telemetry for heart rate).
-
Apparatus for behavioral tests (e.g., open field for locomotor activity).
-
-
Methodology:
-
Administer T1AM or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
-
Monitor physiological parameters such as body temperature and heart rate at regular intervals.
-
Conduct behavioral tests to assess locomotor activity, anxiety-like behavior, and cognitive function.
-
Collect tissue samples at the end of the experiment for further analysis (e.g., neurotransmitter levels).
-
Physiological and Therapeutic Relevance
Metabolic Effects
T1AM exerts significant effects on energy metabolism. Administration of T1AM leads to an increase in blood glucose and ketone bodies, while inhibiting insulin secretion.[1] These effects suggest a role for T1AM in shifting energy substrate utilization from glucose to fatty acids.[1] This metabolic reprogramming has generated interest in T1AM and its analogs as potential therapeutic agents for metabolic disorders such as obesity and type 2 diabetes.
Neurological Effects
In the central nervous system, T1AM acts as a neuromodulator.[1] Its ability to increase dopamine synthesis in the striatum suggests a role in motor control and reward pathways.[2][3] Studies have also indicated that intracerebral administration of T1AM can influence learning and memory, sleep, and feeding behavior.[1] The neuroactive properties of T1AM highlight its potential for the treatment of neuropsychiatric disorders.
Cardiovascular Effects
T1AM has direct effects on the cardiovascular system, including a decrease in heart rate and cardiac output.[3] These effects are contrary to the typical tachycardic effects of classical thyroid hormones and underscore the distinct pharmacological profile of T1AM.
Conclusion
This compound is a multifaceted signaling molecule with significant physiological relevance. Its primary action through the TAAR1 receptor initiates a cascade of events that modulate metabolism, neuronal activity, and cardiovascular function. The distinct pharmacological profile of T1AM, differing from that of classical thyroid hormones, presents exciting opportunities for the development of novel therapeutics. Further research into the endogenous regulation of T1AM and the full spectrum of its physiological roles will continue to be a promising area of investigation for researchers and drug development professionals.
References
- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine [frontiersin.org]
- 3. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 4. The Trace Amine-Associated Receptor 1 Agonist 3-Iodothyronamine Induces Biased Signaling at the Serotonin 1b Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
3-Iodo-L-thyronine: A Comprehensive Technical Guide on its Impact on Metabolic Rate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-L-thyronine (T1AM) is an endogenous biogenic amine, structurally related to thyroid hormones, that has emerged as a potent regulator of energy metabolism. Unlike thyroid hormones, which typically increase metabolic rate, T1AM induces a state of hypometabolism characterized by a rapid decrease in body temperature and oxygen consumption. This technical guide provides an in-depth analysis of the mechanisms through which T1AM impacts metabolic rate, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for metabolic disorders.
Introduction
This compound (T1AM) is a naturally occurring derivative of thyroid hormone, produced through deiodination and decarboxylation.[1] While structurally similar to triiodothyronine (T3), T1AM does not bind to nuclear thyroid hormone receptors and exerts distinct physiological effects.[1] The most prominent of these is a rapid and profound dose-dependent decrease in metabolic rate and body temperature.[2] These effects are contrary to the well-established calorigenic actions of thyroid hormones, suggesting a unique mechanism of metabolic regulation.[2] T1AM's ability to modulate energy expenditure has garnered significant interest for its therapeutic potential in conditions such as obesity and metabolic syndrome. This guide will delve into the core mechanisms of T1AM's action, presenting the current state of knowledge for the scientific community.
Quantitative Data on the Metabolic Effects of this compound
The metabolic effects of T1AM have been quantified in numerous preclinical studies. The following tables summarize key findings on its impact on oxygen consumption, body temperature, and various metabolic parameters.
Table 1: Effect of this compound on Oxygen Consumption and Respiratory Quotient
| Species | Dose | Route of Administration | Change in Oxygen Consumption | Change in Respiratory Quotient | Reference |
| Mouse | 25 mg/kg | Intraperitoneal (i.p.) | ~50% decrease | - | [2] |
| Mouse | 50 mg/kg | Intraperitoneal (i.p.) | 45% reduction | Decrease from ~0.85 to ~0.68 | [3] |
| Mouse C2C12 myotubes | 75 µM | In vitro | 40% decrease after 6 hours | - | [3] |
| Rat Liver Mitochondria | Low micromolar | In vitro | Reduction | - | [1] |
Table 2: Effect of this compound on Body Temperature
| Species | Dose | Route of Administration | Maximum Temperature Decrease (°C) | Time to Maximum Effect | Reference |
| Mouse | 25 mg/kg | Intraperitoneal (i.p.) | ~2.7-3.0 | 30 minutes | [4][5] |
| Mouse | 50 mg/kg | Intraperitoneal (i.p.) | ~5.6-6.0 | 60 minutes | [4][5] |
| Mouse | 100 mg/kg | Intraperitoneal (i.p.) | Significant decrease | - | [6] |
Table 3: Effect of this compound on Glucose and Lipid Metabolism
| Model | Dose | Parameter Measured | Observed Effect | Reference |
| Mouse | Dose-dependent | Blood Glucose | Elevation, reaching ~320 mg/dL | [2] |
| Mouse | 50 mg/kg | Circulating Glucagon | ~400 pg/ml (nearly twice the control) | [2] |
| Fasted Mouse | 50 mg/kg | Glucose-stimulated Insulin Release | Blocked | [2] |
| Rat INS1823/13 insulinoma cells | Dose-dependent | Glucose-stimulated Insulin Release | Prevented | [2] |
| Mouse | 10 mg/kg/day for 7 days | Body Weight | 6% net loss | [7] |
| Mouse | 25 mg/kg/day for 7 days | Body Weight | 14% net loss | [7] |
| Mouse | 10 mg/kg daily | Fuel Utilization | Switch from carbohydrate to lipid metabolism | [7] |
| Hepatic cell lines | 0.5–1 µM | Ketone Body Production & Gluconeogenesis | Increased | [1] |
Signaling Pathways and Mechanisms of Action
T1AM exerts its metabolic effects through a multi-faceted mechanism involving cell surface receptors and intracellular targets.
Trace Amine-Associated Receptor 1 (TAAR1)
The primary cell surface receptor for T1AM is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[1][2] Activation of TAAR1 by T1AM stimulates the production of cyclic AMP (cAMP).[2][8] This signaling cascade is a key initiator of T1AM's downstream effects.
Sirtuin-Mediated Metabolic Reprogramming
T1AM has been shown to modulate the expression of sirtuins, a class of NAD+-dependent deacetylases that are critical regulators of metabolism.[7] Specifically, T1AM treatment in mice leads to an increased expression of SIRT6 and a decreased expression of SIRT4 in the liver.[7] SIRT6 is a key regulator of glucose metabolism, while SIRT4 negatively regulates fatty acid oxidation.[7] This differential regulation of sirtuins contributes to the observed shift from glucose to lipid metabolism.
Akt/FoxO1 Signaling Pathway
In cardiomyocytes, T1AM has been demonstrated to alleviate hypoxia/reoxygenation-induced apoptosis by modulating the Akt/FoxO1 signaling pathway.[9] T1AM treatment leads to a reduction in the phosphorylation of Akt, which in turn increases the nuclear localization and activity of the transcription factor FoxO1.[9] This pathway is also implicated in the regulation of metabolic processes.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research on T1AM. The following sections outline key experimental protocols.
Measurement of Oxygen Consumption in Mice
Objective: To determine the effect of T1AM on the whole-body metabolic rate of mice.
Materials:
-
Indirect calorimetry system (e.g., TSE LabMaster, Columbus Instruments CLAMS)
-
C57BL/6J mice
-
This compound (T1AM)
-
Vehicle (e.g., 60% DMSO and 40% saline)
-
Analytical balance
-
Syringes and needles for injection
Procedure:
-
Acclimatize mice to the individual metabolic cages for at least 24 hours before the experiment.
-
Provide ad libitum access to food and water.
-
Maintain a constant ambient temperature (e.g., 22-24°C) and light-dark cycle.
-
Record baseline oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and energy expenditure for a stable period (e.g., 1-2 hours).
-
Prepare T1AM solution in the vehicle at the desired concentration (e.g., 25 mg/kg).
-
Inject mice intraperitoneally (i.p.) with either T1AM solution or vehicle.
-
Immediately return the mice to their metabolic cages and continue recording metabolic parameters for a specified duration (e.g., 4-6 hours).
-
Data Analysis: Normalize VO2 to body weight (ml/kg/h). Calculate the average values for each parameter before and after injection for both treatment and control groups. Perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences.
Isolation of Liver Mitochondria
Objective: To obtain a purified mitochondrial fraction from mouse liver for functional assays.
Materials:
-
Mouse liver
-
Isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4)
-
Dounce homogenizer with loose and tight pestles
-
Refrigerated centrifuge
-
Microcentrifuge tubes
-
Bradford or BCA protein assay kit
Procedure:
-
Euthanize the mouse and immediately excise the liver.
-
Place the liver in ice-cold isolation buffer and wash to remove excess blood.
-
Mince the liver into small pieces on a pre-chilled glass plate.
-
Transfer the minced tissue to a Dounce homogenizer with 5-10 volumes of ice-cold isolation buffer.
-
Homogenize with 10-15 strokes of the loose pestle, followed by 10-15 strokes of the tight pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Centrifuge the supernatant at a higher speed (e.g., 8,000 x g) for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in a fresh aliquot of isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.
-
Resuspend the final mitochondrial pellet in a minimal volume of appropriate buffer for downstream applications.
-
Determine the protein concentration of the mitochondrial suspension.
Western Blotting for Signaling Proteins
Objective: To analyze the expression and phosphorylation status of key proteins in metabolic signaling pathways (e.g., Akt, FoxO1, Sirtuins).
Materials:
-
Isolated cells or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-FoxO1, anti-SIRT6, anti-SIRT4)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues in ice-cold RIPA buffer.
-
Determine protein concentration of the lysates.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
RT-qPCR for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of genes involved in metabolic regulation.
Materials:
-
RNA isolation kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
Isolate total RNA from cells or tissues.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the isolated RNA using a reverse transcriptase.
-
Set up the qPCR reaction with cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or β-actin).
Conclusion
This compound is a potent modulator of metabolic rate, acting through a complex network of signaling pathways to induce a hypometabolic state. Its ability to decrease oxygen consumption, lower body temperature, and shift fuel utilization from carbohydrates to lipids presents a compelling profile for therapeutic development. The primary mechanism of action involves the activation of the TAAR1 receptor, leading to downstream effects on sirtuin expression and the Akt/FoxO1 pathway. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate metabolic roles of T1AM and explore its potential as a novel therapeutic agent for metabolic diseases. Continued research in this area is crucial to fully elucidate the physiological and pharmacological significance of this unique thyroid hormone derivative.
References
- 1. Video: Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue [jove.com]
- 2. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Preparation of Mitochondria from Mouse Liver: R&D Systems [rndsystems.com]
- 9. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake Mechanisms for 3-Iodo-L-thyronine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-L-thyronine (T1AM) is an endogenous biogenic amine derived from thyroid hormone that exhibits a unique pharmacological profile, often counteracting the effects of thyroid hormones themselves. Its cellular entry is a critical prerequisite for its intracellular actions, which include binding to mitochondrial and other intracellular targets. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake mechanisms of T1AM. The uptake of T1AM is a complex process involving specific, saturable, and inhibitable transport systems across various cell types. This document details the transporters implicated in T1AM uptake, summarizes the available quantitative kinetic data, provides detailed experimental protocols for studying T1AM transport, and illustrates the key pathways and workflows. A central finding in the field is the identification of multiple transporters from the Solute Carrier (SLC) superfamily as potential mediators of T1AM uptake, alongside evidence suggesting the involvement of Organic Anion Transporting Polypeptides (OATPs) and Monocarboxylate Transporters (MCTs).
Introduction to this compound and the Importance of Cellular Uptake
This compound (T1AM) is a naturally occurring, decarboxylated and deiodinated metabolite of thyroid hormone.[1] Unlike thyroid hormones, which primarily act through nuclear receptors to regulate gene expression, T1AM has distinct biological effects that are often opposite to those of T3 and T4.[1] These effects are initiated by interactions with both plasma membrane and intracellular targets, making the mechanisms of its cellular uptake a crucial area of research for understanding its physiological roles and therapeutic potential.[1]
Cellular uptake of T1AM has been demonstrated in a variety of cell types, including cancer cells, hepatocytes, cardiomyocytes, thyrocytes, and microglial cells, indicating the widespread importance of this process.[2][3] The transport of T1AM into cells is a prerequisite for its interaction with intracellular targets and subsequent metabolic effects.[4] Therefore, a thorough understanding of the transporters involved and the kinetics of this process is essential for the development of T1AM-based therapeutics and for elucidating its role in health and disease.
Transporters Involved in this compound Uptake
The cellular uptake of T1AM is not a simple process of passive diffusion but is mediated by specific protein transporters. Evidence points to the involvement of several members of the Solute Carrier (SLC) superfamily, as well as potential interactions with transporters of thyroid hormones.
Solute Carrier (SLC) Transporters
A landmark study by Ianculescu and colleagues in 2009 utilized a large-scale RNA interference (RNAi) screen targeting the entire SLC superfamily of transporter genes in HeLa cells to identify potential T1AM transporters.[5] This unbiased approach revealed that the transport of T1AM is a complex process involving multiple transporters.[5] The screen identified eight specific transporters that may contribute to the uptake of T1AM.[5] While the full list of these eight transporters is not publicly available in the primary publication's abstract, this finding underscores the polypharmacological nature of T1AM transport. Further research is needed to validate and characterize the role of each of these candidate transporters in different cell types and tissues.
Organic Anion Transporting Polypeptides (OATPs) and Monocarboxylate Transporters (MCTs)
While the RNAi screen suggested that the primary uptake mechanisms for T1AM may be distinct from those of classic thyroid hormones, other studies have shown that T1AM can interact with known thyroid hormone transporters. Specifically, T1AM has been shown to inhibit the transport of T3 and T4 by OATP1A2, OATP1C1, and MCT8.[6][7] This inhibitory action suggests that T1AM can bind to these transporters, although it is not a substrate for transport by them.[7] The potent inhibition of OATP1A2-mediated T3 transport, in particular, suggests a high-affinity interaction.[6] These findings are significant as OATP1A2, OATP1C1, and MCT8 are expressed in the brain, indicating a potential role for T1AM in modulating thyroid hormone availability in the central nervous system.[6]
Quantitative Data on this compound Transport
Quantitative characterization of transporter kinetics is fundamental for understanding the efficiency and capacity of T1AM uptake. While direct Michaelis-Menten constants (Km and Vmax) for T1AM transport are not yet available in the literature, valuable quantitative data exists in the form of IC50 values for the inhibition of thyroid hormone transport by T1AM.
Table 1: Inhibition of Thyroid Hormone Transport by this compound
| Transporter | Substrate | Cell Line | IC50 of T1AM (µM) | Reference |
| OATP1A2 | T3 | COS-1 | 0.27 | [6] |
| OATP1A2 | T4 | COS-1 | 2.1 | [6] |
| OATP1C1 | T4 | COS-1 | 4.8 | [6] |
| MCT8 | T3 | COS-1 | 95 | [6] |
| MCT8 | T4 | COS-1 | 31 | [6] |
This table summarizes the concentrations of T1AM required to inhibit 50% of the transport of triiodothyronine (T3) and thyroxine (T4) by specific transporters.
Experimental Protocols
The study of T1AM cellular uptake employs a range of molecular and cell biology techniques. Below are detailed methodologies for key experiments.
Radiolabeled this compound Uptake Assay
This is the gold-standard method for quantifying the uptake of T1AM into cultured cells.
Objective: To measure the rate of T1AM uptake into cells and to determine the kinetic parameters of this process.
Materials:
-
Cultured cells of interest (e.g., HeLa, HepG2, primary neurons)
-
24-well or 96-well cell culture plates
-
[125I]-3-Iodo-L-thyronine (radiolabeled T1AM)
-
Unlabeled T1AM
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation for Uptake: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed Assay Buffer.
-
Initiation of Uptake: Add the Assay Buffer containing a known concentration of [125I]-T1AM to each well to initiate the uptake. For competition experiments, co-incubate with varying concentrations of unlabeled T1AM.
-
Incubation: Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes). To determine initial rates of uptake, short incubation times are crucial.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add Cell Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: In parallel wells, determine the total protein concentration using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Express the uptake as pmol of T1AM per mg of protein per minute. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, calculate the IC50 values.
Confocal Microscopy for Intracellular Localization
This technique allows for the visualization of T1AM's subcellular distribution.
Objective: To determine the intracellular localization of T1AM.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Fluorescently labeled T1AM (e.g., custom synthesis of a fluorescent derivative) or an antibody specific to T1AM
-
Fluorescently labeled secondary antibody (if using a primary antibody)
-
Mitochondrial, lysosomal, or other organelle-specific fluorescent trackers
-
Paraformaldehyde (PFA) for cell fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% bovine serum albumin)
-
Antifade mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes or coverslips. Treat the cells with fluorescently labeled T1AM for a specific duration.
-
Co-staining (Optional): To determine co-localization with specific organelles, incubate the cells with organelle-specific trackers according to the manufacturer's instructions.
-
Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (for antibody staining): If using an antibody, wash the cells with PBS and permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking (for antibody staining): Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour.
-
Antibody Incubation (for antibody staining): Incubate the cells with the primary antibody against T1AM overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting: Wash the cells with PBS and mount the coverslips on glass slides using an antifade mounting medium.
-
Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the fluorophores used.
-
Image Analysis: Analyze the images for the subcellular distribution of the fluorescent signal corresponding to T1AM. Co-localization analysis with organelle markers can be performed using appropriate software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes and experimental workflows described in this guide.
Caption: Cellular uptake pathway of this compound.
Caption: Experimental workflow for a radiolabeled T1AM uptake assay.
Caption: Workflow for confocal microscopy of T1AM localization.
Conclusion and Future Directions
The cellular uptake of this compound is a multifaceted process mediated by a consortium of transporters, primarily from the SLC superfamily. While significant progress has been made in identifying potential transport mechanisms and in demonstrating the specific and saturable nature of T1AM uptake, several key areas require further investigation. The definitive identification and characterization of the eight SLC transporters implicated in the RNAi screen are of paramount importance. Furthermore, the elucidation of the direct transport kinetics of T1AM, including the determination of Km and Vmax values for the involved transporters, will be crucial for a complete quantitative understanding. Future research should also focus on the signaling pathways that regulate the expression and activity of T1AM transporters, which will provide deeper insights into the physiological and pathological modulation of T1AM action. A comprehensive understanding of these cellular uptake mechanisms will be instrumental in advancing the development of T1AM-based therapies for a range of metabolic and neurological disorders.
References
- 1. 3,5,3'-Triiodo-L-thyronine and L-thyroxine uptake into red blood cells of rainbow trout, Oncorhynchus mykiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SLC22A8 - Wikipedia [en.wikipedia.org]
- 3. Regulation Mechanisms of Expression and Function of Organic Cation Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of the uptake of thyroid hormones by the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of 3-Iodothyronamine Intracellular Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport of thyroid hormones is selectively inhibited by 3-iodothyronamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transport of thyroid hormones is selectively inhibited by 3-iodothyronamine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of 3-Iodo-L-thyronine in Serum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-thyronine (T1am) is an endogenous mono-iodinated derivative of thyroid hormone. While historically considered an inactive metabolite, recent research has unveiled its potential as a biologically active signaling molecule. T1am is an agonist for the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor, suggesting its involvement in neuromodulation and metabolic regulation. Accurate and precise quantification of this compound in serum is crucial for elucidating its physiological and pathological roles, and for the development of novel therapeutics targeting its signaling pathways.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in serum, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for its specificity and sensitivity. Immunoassay techniques are also discussed as a potential, though less specific, alternative.
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of mono-iodinated thyronines, which are structurally analogous to this compound. This data provides an expected performance benchmark for a validated this compound assay.
Table 1: LC-MS/MS Method Performance for Mono-iodinated Thyronines in Biological Matrices
| Analyte | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Reference |
| This compound (T1) | PCCL3 Cell Lysate | 0.010–50 nM | 0.04–1.0 nM | [1] |
| 3-Iodothyronamine (3-T1AM) | Human Serum | 0.1–250 nM | 0.25 nM (for T4) | [2][3] |
| 3-monoiodothyronine | Human Serum | Not Specified | <0.06 ng/dL | [2] |
Table 2: Immunoassay (ELISA) Performance for Triiodothyronine (T3) in Serum (for methodological comparison)
| Assay | Matrix | Calibration Range | Limit of Detection | Reference |
| T3 ELISA | Serum | 0.3–10 ng/ml | 0.153 ng/ml | [4] |
| T3 Competitive ELISA | Serum, Plasma | Not Specified | 37.4 pg/mL | [5] |
| T3 ELISA Kit | Serum, Plasma | 156.25-10000 pg/mL | 52.7 pg/mL | [6] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Serum by LC-MS/MS
This protocol is based on established methods for the analysis of thyroid hormone metabolites in serum and is adapted for this compound.
1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
-
Materials:
-
Serum samples
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₆-3-Iodo-L-thyronine)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Mixed-mode solid-phase extraction (SPE) cartridges (e.g., reversed-phase and ion-exchange)
-
Centrifuge, vortex mixer, solvent evaporator
-
-
Procedure:
-
To 200 µL of serum, add 20 µL of the internal standard solution.
-
Add 600 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol containing 2% ammonium (B1175870) hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
LC Parameters (example):
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Parameters (example for positive ion mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (Quantifier): Precursor ion (Q1) m/z 398.0 -> Product ion (Q3) m/z 352.0 (Loss of COOH).
-
This compound (Qualifier): Precursor ion (Q1) m/z 398.0 -> Product ion (Q3) m/z 226.0 (Further fragmentation).
-
¹³C₆-3-Iodo-L-thyronine (IS): Precursor ion (Q1) m/z 404.0 -> Product ion (Q3) m/z 358.0.
-
-
Collision Energy (CE) and other parameters: To be optimized for the specific instrument.
-
3. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
The concentration of this compound in the serum samples is determined from the calibration curve using the peak area ratios obtained.
Protocol 2: Immunoassay for Thyronines (General Principles)
-
Principle:
-
A known amount of labeled this compound (e.g., conjugated to an enzyme like HRP) competes with the unlabeled this compound in the sample for a limited number of binding sites on a specific primary antibody coated onto a microplate.
-
After incubation and washing, a substrate is added, and the resulting color development is inversely proportional to the concentration of this compound in the sample.
-
-
General Procedure (based on T3 ELISA kits):
-
Add standards, controls, and serum samples to the antibody-coated microplate wells.[7]
-
Add the enzyme-labeled thyronine conjugate to each well.[7]
-
Incubate to allow for competitive binding.[7]
-
Wash the plate to remove unbound components.[7]
-
Add a substrate solution and incubate for color development.[7]
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).[6]
-
The concentration of the analyte is determined by comparing the sample absorbance to a standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the quantitative analysis of this compound in serum by LC-MS/MS.
Caption: Proposed signaling pathway of this compound via the TAAR1 receptor.[8]
References
- 1. A validated LC-MS/MS method for cellular thyroid hormone metabolism: Uptake and turnover of mono-iodinated thyroid hormone metabolites by PCCL3 thyrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A combined LC-MS/MS and LC-MS3 multi-method for the quantification of iodothyronines in human blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Triiodothyronine, Total (T3) ELISA | BioVendor R&D [biovendor.com]
- 5. arborassays.com [arborassays.com]
- 6. T3(Triiodothyronine) ELISA Kit [elkbiotech.com]
- 7. content.abcam.com [content.abcam.com]
- 8. TAAR1 - Wikipedia [en.wikipedia.org]
Application Note: HPLC-UV Detection of 3-Iodo-L-thyronine
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Iodo-L-thyronine. The described protocol is applicable to the analysis of this compound in pharmaceutical preparations and can be adapted for biological matrices with appropriate sample preparation. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means for quality control and research applications.
Introduction
This compound is a key metabolite of thyroid hormones and its accurate quantification is crucial in various research and pharmaceutical contexts. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of thyroid hormones and their derivatives. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC system with UV detection.
Experimental
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector
-
Reversed-phase C18 column (e.g., Inertsil ODS-3, 150 x 4.0 mm, 5 µm)[1]
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Trifluoroacetic acid (TFA) or Acetic Acid (HPLC grade)
-
Water (HPLC grade/deionized)
-
This compound reference standard
-
Theophylline (Internal Standard, optional)[2]
Chromatographic Conditions
The following table summarizes a typical set of HPLC conditions for the analysis of this compound and related compounds. These parameters can be optimized based on the specific instrumentation and sample matrix.
| Parameter | Method 1 (Gradient) | Method 2 (Isocratic) | Method 3 (Mixed-Mode) |
| Stationary Phase | Inertsil C18 or Nucleosil C8[2][3] | Inertsil ODS-3 (150 x 4.0 mm, 5 µm)[1] | Primesep D (150 x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water, pH 3[2] | - | Acetonitrile |
| Mobile Phase B | Acetonitrile[2] | Methanol:Water with 2% Acetic Acid (65:35, v/v)[1] | 0.1% TFA in Water |
| Gradient Program | A linear gradient over 25 minutes[2] | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[1] | 1.0 mL/min[4] |
| Column Temperature | Ambient or controlled at 40 °C[6] | Ambient | Ambient |
| Injection Volume | 10-20 µL[1] | 20 µL[1] | Not Specified |
| Detection | UV at 230 nm or Photodiode Array (PDA)[2][4] | UV at 240 nm[1] | UV at 230 nm[4] |
| Internal Standard | Theophylline[2] | Anthraquinone[1] | Not Specified |
Protocols
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of ethanol (B145695) and 1 M HCl, 4:1) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Internal Standard Stock Solution (if used): Prepare a stock solution of the internal standard (e.g., Theophylline) at a concentration of 1 mg/mL in the mobile phase. Spike all standards and samples with a consistent concentration of the internal standard.
The sample preparation will vary depending on the matrix.
-
Pharmaceutical Formulations (e.g., tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh an amount of powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable dissolution solvent (e.g., mobile phase or a solvent similar in composition) to about 70% of the flask volume.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Biological Samples (e.g., Serum, Urine):
-
Biological samples typically require a more extensive cleanup to remove interfering substances.[2]
-
Solid-Phase Extraction (SPE): C18 SPE cartridges are commonly used for the extraction of thyroid hormones from biological fluids.[2]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., deproteinized serum) onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Protein Precipitation: For serum or plasma samples, protein precipitation with a solvent like acetonitrile can be employed.[7]
-
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, allow the chromatogram to run for a sufficient time to elute the analyte and any other components of interest.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Diagrams
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationships in HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography by photodiode-array ultraviolet-visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Iodide and Thyroid Hormones | SIELC Technologies [sielc.com]
- 5. zodiaclifesciences.com [zodiaclifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Iodo-L-thyronine in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Iodo-L-thyronine (T1am) is a metabolite of thyroid hormone that has garnered significant interest in recent years.[1] Unlike the classical thyroid hormones, thyroxine (T4) and triiodothyronine (T3), T1am does not exert its primary effects through nuclear thyroid hormone receptors. Instead, it is recognized as a ligand for the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor, through which it can induce rapid and profound physiological effects, including negative inotropic and chronotropic effects on the heart and a decrease in body temperature.[1] Given its potent biological activities and potential role in various physiological and pathological processes, the accurate and sensitive quantification of T1am in biological matrices is crucial for understanding its physiological function and for preclinical and clinical research.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples, such as serum, plasma, and tissue, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the quantification of T1am. The procedure involves the extraction of T1am from the biological matrix, followed by chromatographic separation using reversed-phase liquid chromatography. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Isotope dilution is employed, with the use of a stable isotope-labeled internal standard (e.g., 13C6-T1AM), to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.[1]
Experimental Protocols
Materials and Reagents
-
This compound (T1am) analytical standard
-
13C6-3-Iodo-L-thyronine (13C6-T1AM) internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Bond Elut Plexa PCX)[1]
-
Human or rodent serum/plasma for matrix-matched calibration standards and quality controls
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of T1am and 13C6-T1AM in methanol.
-
Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serial dilution of the intermediate T1am solution in a suitable solvent (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Internal Standard Working Solution: Prepare a working solution of 13C6-T1AM at an appropriate concentration (e.g., 10 pg/µL) in the same solvent as the working standards.[1]
Sample Preparation (from Serum/Plasma)
-
Aliquoting: To 100 µL of serum or plasma in a microcentrifuge tube, add the internal standard working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions.
-
Filtration/Centrifugation: Centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation (from Brain Tissue)
-
Homogenization: Homogenize the brain tissue in a suitable buffer.
-
Internal Standard Addition: Add the internal standard to the homogenate.
-
Extraction: Perform a liquid-liquid extraction with an organic solvent, followed by a back-extraction into an aqueous phase.[1]
-
Solid-Phase Extraction (SPE):
-
Condition a Bond Elut Plexa PCX cartridge with methanol and water.[1]
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with 2% formic acid in water, followed by a mixture of methanol and acetonitrile.[1]
-
Elute the analytes with 5% ammonium hydroxide in a methanol:acetonitrile mixture.[1]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 or Phenyl-Hexyl reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, and then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Recommended Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 125 °C[1] |
| Gas Flow | 6 L/min[1] |
| Nebulizer Pressure | 55 psi[1] |
| Capillary Voltage | 5500 V[1] |
Data Presentation
MRM Transitions for T1am and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (T1am) | To be optimized | To be optimized | To be optimized |
| 13C6-T1AM | To be optimized | To be optimized | To be optimized |
Note: The specific m/z values for precursor and product ions and the optimal collision energies should be determined by infusing the individual standard solutions into the mass spectrometer.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of thyroid hormone metabolites.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.08 - 0.6 pg/mg (in tissue) | [1] |
| Linearity (r2) | >0.99 | [1][2] |
| Calibration Curve Range | 0.35 to 150 pg/µL | [1] |
| Intra-day Precision (%RSD) | < 15% | [1][2] |
| Inter-day Precision (%RSD) | < 15% | [1][2] |
| Accuracy (%RE) | 85 - 115% | [1][2] |
Mandatory Visualizations
Caption: Sample preparation workflow for T1am analysis in serum/plasma and tissue.
References
- 1. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an ultraperformance liquid chromatography-tandem mass spectrometry method for quantitation of total 3,3’,5-triiodo-L-thyronine and 3,3’,5,5’-tetraiodo-L-thyronine in rodent serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solid-Phase Extraction of 3-Iodo-L-thyronine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of 3-Iodo-L-thyronine from biological matrices, a critical step for accurate quantification in various research and clinical applications. The methodologies outlined are based on established techniques for the analysis of thyroid hormones and their metabolites.
Introduction
This compound (T1) is a key metabolite of thyroid hormones. Its accurate measurement in biological samples such as serum, plasma, and tissue is essential for understanding thyroid hormone metabolism and its role in physiological and pathological processes. Solid-phase extraction is a widely used technique for the sample cleanup and concentration of analytes like this compound prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This document offers a comprehensive guide to performing SPE for this compound.
Signaling Pathway: Thyroid Hormone Synthesis
The synthesis of thyroid hormones is a complex process that occurs in the thyroid gland's follicular cells. It involves the iodination of tyrosine residues on the thyroglobulin protein. 3-Iodo-L-tyrosine is a direct precursor in the synthesis of triiodothyronine (T3) and thyroxine (T4).[1]
References
Application Notes and Protocols: In Vitro Application of 3-Iodo-L-thyronine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-thyronine (T1AM) is an endogenous biogenic amine, structurally related to thyroid hormones, that has emerged as a signaling molecule with diverse physiological effects. Unlike thyroid hormones, T1AM does not bind to nuclear thyroid hormone receptors but instead interacts with high affinity with the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor.[1] Its in vitro applications are expanding, particularly in the fields of oncology, metabolism, and neurology, offering a valuable tool for investigating novel therapeutic targets.
These application notes provide a comprehensive overview of the in vitro use of T1AM, including its effects on various cell lines, quantitative data on its activity, detailed experimental protocols, and visualizations of its signaling pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of T1AM in different cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| MCF7 | Breast Cancer | MTT Assay | 72 hours | 120 | [2] |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | 72 hours | 158 | [2] |
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol details the methodology for assessing the cytotoxic effects of T1AM on cancer cell lines using an MTT assay.[2][3]
Materials:
-
MCF7 or HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (T1AM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF7 or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
T1AM Treatment:
-
Prepare a stock solution of T1AM in DMSO.
-
Prepare serial dilutions of T1AM in culture medium to achieve final concentrations ranging from 0 to 200 µM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the medium from the wells and replace it with 100 µL of the prepared T1AM dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the T1AM concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Cellular Uptake and Localization Analysis via Confocal Microscopy
This protocol describes the method for visualizing the cellular uptake and subcellular localization of T1AM.[2][3]
Materials:
-
Cancer cells (e.g., MCF7, HepG2)
-
Fluorescently-labeled T1AM or an antibody against T1AM
-
MitoTracker Red CMXRos (for mitochondrial staining)
-
Hoechst 33342 (for nuclear staining)
-
Glass-bottom dishes or coverslips
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
-
T1AM Treatment and Staining:
-
Treat the cells with fluorescently-labeled T1AM at the desired concentration and for the desired time.
-
Alternatively, treat with unlabeled T1AM, then fix and permeabilize the cells for immunofluorescence staining.
-
For mitochondrial co-localization, incubate the cells with MitoTracker Red CMXRos (e.g., 100 nM for 30 minutes) before fixation.
-
For nuclear staining, incubate with Hoechst 33342 (e.g., 1 µg/mL for 10 minutes) after fixation.
-
-
Fixation and Permeabilization (for Immunofluorescence):
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunofluorescence Staining:
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary antibody against T1AM overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize the cells using a confocal microscope, capturing images at the appropriate excitation and emission wavelengths for each fluorophore.
-
Signaling Pathways and Visualizations
This compound primarily exerts its effects through the Trace Amine-Associated Receptor 1 (TAAR1), a Gs protein-coupled receptor.[1] Activation of TAAR1 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade can influence various downstream cellular processes.
References
Application Notes & Protocols: 3-Iodothyronamine (T1AM) as a Research Tool in Endocrinology
Audience: Researchers, scientists, and drug development professionals.
Introduction and Overview
3-Iodothyronamine (T1AM) is an endogenous metabolite of thyroid hormone that has emerged as a critical research tool in endocrinology and neuroscience. Structurally, it is a decarboxylated and deiodinated derivative of thyroid hormones. It is crucial to distinguish T1AM from its precursor, 3-Iodo-L-thyronine (L-MIT), an intermediate in thyroid hormone synthesis. T1AM exerts biological effects that are distinct from and often opposite to classical thyroid hormones like T3 and T4.
Unlike T3 and T4, which primarily act via nuclear thyroid hormone receptors (TRs) to regulate gene expression, T1AM does not bind to these receptors. Instead, its actions are mediated by a different class of receptors, most notably the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR). T1AM is the most potent known endogenous agonist for TAAR1. This unique mechanism of action makes T1AM an invaluable tool for dissecting non-classical thyroid hormone signaling pathways and exploring the physiological roles of the TAAR1 system.
Key research applications for T1AM include the study of:
-
Neuroinflammation and Neuroprotection: Modulating microglial activation and inflammatory responses.
-
Metabolic Regulation: Investigating its potent effects on body temperature, glucose homeostasis, and energy expenditure.
-
Cardiovascular Function: Examining its rapid, non-genomic effects on heart rate and cardiac output.
-
Neuromodulation: Exploring its role in learning, memory, and pain perception.
These application notes provide a summary of T1AM's mechanism of action, quantitative data on its biological activities, and detailed protocols for its use in key experimental models.
Mechanism of Action and Signaling Pathways
T1AM's primary molecular target is TAAR1. Upon binding, T1AM activates TAAR1, which canonically couples to a Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is central to many of T1AM's effects. Recent evidence suggests that TAAR1 signaling can be complex, potentially involving other G-proteins or β-arrestin-dependent pathways.
Beyond TAAR1, T1AM has been shown to interact with other receptors, including TAAR5 and the α2A-adrenergic receptor, although typically with lower affinity.
Caption: Canonical T1AM-TAAR1 signaling cascade via Gαs and cAMP.
Caption: T1AM modulates microglial phenotype via TAAR1 activation.
Caption: Biosynthesis pathway of T1AM from Thyroxine (T4).
Quantitative Data Summary
The following tables summarize key quantitative parameters for T1AM from various experimental systems.
Table 1: Receptor Activation and Transporter Inhibition
| Parameter | Species/System | Value | Reference(s) |
|---|---|---|---|
| TAAR1 Activation (EC50) | Rat | 14 nM | |
| Mouse | 112 nM | ||
| Human | 742.6 nM | ||
| Dopamine Transporter (DAT) Inhibition (IC50) | Mouse Synaptosomes | 1.2 - 1.4 µM |
| Serotonin Transporter (SERT) Inhibition (IC50) | Mouse Synaptosomes | 4.5 - 4.7 µM | |
Table 2: Effective Doses in In Vivo Models (Mouse)
| Effect | Administration Route | Dose Range | Reference(s) |
|---|---|---|---|
| Hypothermia | Intraperitoneal (i.p.) | 25 - 50 mg/kg | |
| Memory Enhancement | Intracerebroventricular (i.c.v.) | 1.32 - 4 µg/kg | |
| Pain Threshold Reduction | Intracerebroventricular (i.c.v.) | 1.32 - 11 µg/kg |
| Hyperglycemia | Intracerebroventricular (i.c.v.) | 1.32 µg/kg | |
Table 3: Effective Concentrations in In Vitro Models
| Effect | Cell Model | Concentration Range | Reference(s) |
|---|---|---|---|
| Anti-inflammatory Response | Human Microglia (HMC3) | 0.1 - 10 µM | |
| Gs/cAMP Signaling | HEK293 cells (TAAR1 transfected) | 10 µM |
| Gi/o Signaling (via 5-HT1b) | HEK293 cells (5-HT1b transfected) | 10 µM | |
Application Notes and Experimental Protocols
T1AM is a powerful tool for studying microglial activation, a key process in neurodegenerative diseases. It has been shown to suppress the pro-inflammatory (M1) phenotype and promote an anti-inflammatory (M2) phenotype in microglial cells. This makes T1AM ideal for in vitro models investigating therapeutic strategies to curb neuroinflammation.
Caption: Experimental workflow for assessing T1AM's anti-inflammatory effects.
Protocol 1: In Vitro Microglial Anti-inflammatory Assay
This protocol details a method to assess the ability of T1AM to reduce the inflammatory response in human microglial cells stimulated with lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNFα).
-
Materials:
-
Human microglial cell line (HMC3)
-
DMEM/F12 medium, 10% FBS, 1% Penicillin-Streptomycin
-
3-Iodothyronamine (T1AM)
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant Human TNFα
-
ELISA kits for human IL-6, IL-10, and TNFα
-
RNA extraction kit and qPCR reagents (SYBR Green)
-
Primers for TAAR1, NF-κB, MCP1, MIP1, and a housekeeping gene (e.g., GAPDH)
-
-
Procedure:
-
Cell Culture: Culture HMC3 cells in standard medium at 37°C and 5% CO₂. Seed cells in 6-well plates and grow to ~80% confluency.
-
Pre-treatment: Replace the medium with serum-free medium. Pre-treat cells for 1 hour with T1AM at desired concentrations (e.g., 0.1, 1, and 10 µM) or vehicle (e.g., 0.1% DMSO). Include a "no treatment" control group.
-
Inflammatory Stimulation: To the T1AM/vehicle-containing wells, add LPS (e.g., 10 µg/mL) and TNFα (e.g., 50 ng/mL) to induce an inflammatory response. Maintain a control group with vehicle only and no inflammatory stimuli.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well for cytokine analysis. Centrifuge to remove debris and store at -80°C.
-
Wash the remaining cells with PBS and lyse them directly in the well using an appropriate buffer for RNA extraction. Store lysate at -80°C.
-
-
Cytokine Analysis (ELISA): Quantify the concentrations of IL-6, IL-10, and TNFα in the collected supernatants using commercial ELISA kits according to the manufacturer’s instructions.
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the cell lysates.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes (NF-κB, MCP1, MIP1) and a housekeeping gene.
-
Analyze the data using the 2-ΔΔCT method to determine the relative fold change in gene expression compared to the stimulated control group.
-
-
T1AM readily crosses the blood-brain barrier, making it suitable for in vivo studies of its central effects on metabolism, behavior, and neurogenesis. This protocol describes a model for inducing hypothyroidism in mice and evaluating the restorative effects of T1AM supplementation, particularly on memory function.
Protocol 2: In Vivo Murine Model of Hypothyroidism and T1AM Supplementation
This protocol is adapted from studies evaluating the effects of T1AM on memory and neurogenesis in a mouse model of hypothyroidism.
-
Materials:
-
Adult male mice (e.g., C57BL/6J)
-
Methimazole (MMI) and Potassium perchlorate (B79767) (KClO₄) for drinking water
-
L-Thyroxine (L-T4)
-
3-Iodothyronamine (T1AM)
-
Saline solution (0.9% NaCl)
-
Apparatus for behavioral testing (e.g., Novel Object Recognition test)
-
Tools for intraperitoneal (i.p.) injections
-
-
Procedure:
-
Animal Groups: Divide animals into experimental groups (n ≥ 10 per group):
-
Euthyroid Control (standard drinking water)
-
Hypothyroid (MMI/KClO₄ in water)
-
Hypothyroid + L-T4 replacement
-
Hypothyroid + T1AM treatment
-
Hypothyroid + L-T4 + T1AM combination therapy
-
-
Induction of Hypothyroidism: Provide mice in the hypothyroid groups with drinking water containing 0.1% MMI and 1% KClO₄ for a period of 3-4 weeks to induce hypothyroidism. Confirm hormonal status via blood sample analysis if possible.
-
Treatment Administration:
-
For the duration of the treatment phase (e.g., 3 weeks), administer daily i.p. injections.
-
L-T4 Group: Administer L-T4 at a replacement dose (e.g., 1.5 µ g/100 g body weight).
-
T1AM Group: Administer T1AM at an effective dose (e.g., 50 µ g/100 g body weight).
-
Combination Group: Administer both L-T4 and T1AM.
-
Control groups receive vehicle (saline) injections.
-
-
Behavioral Testing (Novel Object Recognition):
-
Habituation: Acclimate mice to the empty testing arena for 5-10 minutes for 2-3 days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes. Record the time spent exploring each object.
-
Testing Phase: After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow 5-10 minutes of exploration and record the time spent exploring the familiar vs. the novel object.
-
-
Data Analysis: Calculate a Discrimination Index (DI) as: (TimeNovel - TimeFamiliar) / (TimeNovel + TimeFamiliar). A positive DI indicates a preference for the novel object and intact memory. Compare DI values between groups using appropriate statistical tests (e.g., ANOVA).
-
Tissue Collection (Optional): At the end of the study, animals can be euthanized for collection of brain tissue to analyze markers of neurogenesis (e.g., via immunohistochemistry for BrdU or DCX) or to measure T1AM and thyroid hormone levels via LC-MS/MS.
-
Accurate quantification of T1AM in biological samples is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Protocol 3: Sample Preparation and LC-MS/MS Analysis
This protocol provides a general outline for T1AM extraction and analysis from serum or cell culture media.
-
Materials:
-
Biological sample (serum, plasma, media)
-
Isotopically labeled internal standard (e.g., ²H₄-T1AM)
-
Protein precipitation solvent (e.g., Acetonitrile)
-
Liquid-liquid extraction solvent (e.g., Isopropanol/tert-Butyl methyl ether [TBME] or Ethyl Acetate)
-
LC-MS/MS system with an ESI source
-
C18 or similar reverse-phase LC column
-
-
Procedure:
-
Sample Spiking: To a known volume of sample (e.g., 200 µL), add a small volume of the internal standard solution.
-
Protein Precipitation: Add a cold protein precipitation solvent (e.g., 200 µL acetonitrile), vortex thoroughly, and centrifuge at high speed to pellet proteins.
-
Liquid-Liquid Extraction: Add an immiscible organic solvent (e.g., 1.2 mL ethyl acetate) to the supernatant, vortex vigorously, and centrifuge to separate the phases.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 200 µL) of the initial mobile phase (e.g., 3:1 water:methanol).
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Use a gradient elution with mobile phases typically consisting of water and methanol (B129727) with 0.1% formic acid. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and monitor for specific parent-daughter ion transitions (SRM) for both T1AM and its internal standard.
-
Quantification: Generate a calibration curve using standards of known T1AM concentration and calculate the concentration in the unknown samples based on the ratio of the analyte peak area to the internal standard peak area.
-
Synthesis and Purification of 3-Iodo-L-thyronine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, purification, and characterization of 3-Iodo-L-thyronine (T1), a mono-iodinated metabolite of thyroid hormone. This guide is intended to serve as a comprehensive resource for researchers in endocrinology, medicinal chemistry, and drug development who are interested in studying the biological role and therapeutic potential of this specific iodothyronine.
Introduction
This compound (T1) is an endogenous derivative of thyroid hormone metabolism. While less studied than its more abundant counterparts, thyroxine (T4) and triiodothyronine (T3), emerging research suggests that T1 and other thyroid hormone metabolites may possess unique biological activities. Accurate and reliable methods for the synthesis and purification of high-purity T1 are crucial for advancing our understanding of its physiological and pathophysiological roles. This document outlines a robust laboratory-scale synthesis approach, detailed purification protocols, and methods for analytical characterization.
Data Presentation
Table 1: Summary of Key Experimental Parameters and Expected Results
| Parameter | Synthesis | Purification (Preparative HPLC) |
| Starting Material | L-Thyronine | Crude this compound |
| Key Reagent | N-Iodosuccinimide (NIS) | Acetonitrile (B52724), Water, Trifluoroacetic Acid (TFA) |
| Solvent | Acetonitrile/Water | Acetonitrile/Water with 0.1% TFA |
| Reaction Time | 2-4 hours | N/A |
| Reaction Temperature | Room Temperature | Ambient |
| Typical Yield | 40-60% (crude) | >90% recovery from crude |
| Purity Achieved | Mixture of mono-, di-, and uniodinated products | >98% |
| Primary Analytical Technique for Monitoring | HPLC-UV | HPLC-UV |
Experimental Protocols
Synthesis of this compound via Controlled Iodination
This protocol describes the selective mono-iodination of L-thyronine using N-iodosuccinimide (NIS) as the iodinating agent. The reaction conditions are optimized to favor the formation of the 3-iodo isomer.
Materials:
-
L-Thyronine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
HPLC system with a C18 column and UV detector
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve L-thyronine in a minimal amount of a 1:1 mixture of acetonitrile and deionized water. Gentle warming may be required to achieve complete dissolution.
-
Addition of Iodinating Agent: Once the L-thyronine is fully dissolved, add 1.05 equivalents of N-iodosuccinimide (NIS) to the solution at room temperature while stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC-UV. The formation of this compound will be observed as a new peak with a characteristic retention time. The reaction is typically complete within 2-4 hours.
-
Quenching the Reaction: Upon completion, quench the reaction by adding a small amount of a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any remaining NIS.
-
Solvent Removal: Remove the acetonitrile from the reaction mixture under reduced pressure using a rotary evaporator.
-
Crude Product Isolation: The aqueous solution containing the crude product can be directly subjected to purification by preparative HPLC or lyophilized to obtain a solid crude mixture.
Purification of this compound by Preparative HPLC
Preparative reverse-phase high-performance liquid chromatography (HPLC) is an effective method for isolating this compound from the crude reaction mixture, which may contain unreacted L-thyronine and di-iodinated byproducts.
Instrumentation and Columns:
-
Preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV detector, and a fraction collector.
-
A preparative C18 reverse-phase column (e.g., 20 x 250 mm, 10 µm particle size).
Mobile Phase:
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal volume of the initial mobile phase composition (e.g., 95% A: 5% B). Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 10-20 mL/min (will vary depending on the column dimensions).
-
Detection Wavelength: 220 nm and 280 nm.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 50% B
-
35-40 min: 50% B
-
40-45 min: Linear gradient from 50% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound as it elutes from the column.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated this compound.
-
Product Isolation: Pool the pure fractions and remove the solvents by lyophilization to obtain the final product as a white to off-white solid.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A suitable gradient to separate L-thyronine, this compound, and di-iodothyronines.
-
Detection: UV at 220 nm and 280 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the alanine (B10760859) side chain, and the phenolic hydroxyl group. The introduction of the iodine atom will cause a shift in the signals of the adjacent aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This technique can be used to determine the molecular weight of the synthesized this compound. The expected [M+H]⁺ ion would be at m/z 400.0.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Caption: A diagram depicting a potential non-genomic signaling pathway for this compound.
Research Applications and Significance
The availability of high-purity this compound is essential for a variety of research applications, including:
-
Investigating Receptor Binding: Determining the binding affinity of T1 for various thyroid hormone receptor isoforms (TRα and TRβ) and other potential cellular targets.
-
Studying Cellular Uptake and Metabolism: Elucidating the mechanisms by which T1 enters cells and is further metabolized.
-
Elucidating Biological Activity: Assessing the effects of T1 on gene expression, cellular signaling pathways, and physiological processes in vitro and in vivo.[1]
-
Drug Discovery: Exploring the potential of T1 and its analogs as therapeutic agents for metabolic disorders or other conditions.
While the direct signaling pathways of this compound are not as well-characterized as those of T3 and T4, it is hypothesized that it may exert non-genomic effects through interactions with plasma membrane receptors, such as integrin αvβ3. This could lead to the activation of intracellular kinase cascades, including the MAPK/ERK and PI3K/Akt pathways, ultimately modulating gene expression and cellular function. Further research using pure, well-characterized T1 is necessary to validate these potential mechanisms.
References
Application Notes and Protocols for the Validated Assay of 3-Iodo-L-thyronine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-thyronine (T1), a monoiodinated derivative of the thyroid hormone thyronine, is a key metabolite in the intricate cascade of thyroid hormone synthesis and degradation. While thyroxine (T4) and triiodothyronine (T3) are the primary biologically active thyroid hormones, the roles of their metabolites, including T1, are of increasing interest in understanding the fine-tuning of thyroid hormone action and metabolism. Accurate and reliable quantification of this compound is crucial for research into thyroid physiology, pathology, and the development of therapeutic agents that may modulate thyroid hormone pathways.
These application notes provide detailed protocols for two validated assay methods for the quantification of this compound in biological samples: a competitive enzyme-linked immunosorbent assay (ELISA) and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Competitive ELISA for this compound
The competitive ELISA is a highly sensitive immunochemical method for the quantification of this compound. This assay is based on the competition between unlabeled T1 in the sample and a fixed amount of labeled T1 (e.g., conjugated to horseradish peroxidase - HRP) for a limited number of binding sites on a specific anti-T1 antibody.
Principle of the Assay
The inner surface of a microplate well is coated with a capture antibody (e.g., anti-rabbit IgG). A specific rabbit anti-T1 antibody, the sample containing T1, and a known amount of T1-HRP conjugate are added to the well. The unlabeled T1 from the sample and the T1-HRP conjugate compete for binding to the anti-T1 antibody. The antibody-antigen complexes are then captured by the coated antibody on the plate. After a washing step to remove unbound components, a substrate solution is added, which is converted by the bound HRP into a colored product. The intensity of the color is inversely proportional to the concentration of T1 in the sample.
Experimental Workflow
Experimental Protocols
1.3.1. Preparation of Immunogen (T1-Carrier Protein Conjugate)
To produce antibodies against the small molecule this compound (a hapten), it must first be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
-
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
Conjugation Buffer (e.g., 0.1 M MES buffer, pH 4.7)
-
Dialysis tubing (10 kDa MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
-
Protocol:
-
Dissolve this compound in a minimal amount of 0.1 M NaOH and then dilute with Conjugation Buffer.
-
Add a 5-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15 minutes at room temperature to activate the carboxyl group of T1.
-
Dissolve the carrier protein (KLH or BSA) in Conjugation Buffer.
-
Add the activated T1 solution to the carrier protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Dialyze the conjugate against PBS (3 changes of 1 L each) for 48 hours at 4°C to remove unreacted reagents.
-
Determine the protein concentration and conjugation efficiency.
-
1.3.2. Preparation of T1-HRP Conjugate
-
Materials:
-
This compound
-
EDC and NHS
-
Horseradish Peroxidase (HRP)
-
Conjugation Buffer (e.g., 0.1 M MES buffer, pH 4.7)
-
Dialysis tubing (10 kDa MWCO)
-
PBS, pH 7.4
-
-
Protocol:
-
Follow steps 1-3 from the immunogen preparation protocol to activate this compound.
-
Dissolve HRP in Conjugation Buffer.
-
Add the activated T1 solution to the HRP solution.
-
Incubate for 2 hours at room temperature with gentle stirring.
-
Dialyze the conjugate against PBS for 48 hours at 4°C.
-
Store the T1-HRP conjugate at -20°C in aliquots.
-
1.3.3. ELISA Protocol
-
Materials:
-
Anti-rabbit IgG coated 96-well microplate
-
Rabbit anti-3-Iodo-L-thyronine antibody
-
T1-HRP conjugate
-
This compound standard
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
-
-
Protocol:
-
Prepare serial dilutions of the this compound standard in Assay Buffer.
-
Add 50 µL of standard or sample to the appropriate wells of the microplate.
-
Add 25 µL of the diluted anti-T1 antibody to each well (except the blank).
-
Add 25 µL of the diluted T1-HRP conjugate to each well.
-
Incubate the plate for 1-2 hours at 37°C.
-
Wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis and Typical Results
A standard curve is generated by plotting the absorbance values against the corresponding concentrations of the this compound standards. The concentration of T1 in the samples is then determined by interpolating their absorbance values on the standard curve.
| Parameter | Typical Value |
| Assay Range | 0.1 - 10 ng/mL |
| Sensitivity (LOD) | < 0.1 ng/mL |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 15% |
| Spike Recovery | 85 - 115% |
LC-MS/MS for this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity for the quantification of this compound, making it a gold-standard reference method.[1]
Principle of the Assay
This method involves the extraction of this compound from the biological matrix, followed by separation using high-performance liquid chromatography (HPLC) and detection by tandem mass spectrometry. An isotopically labeled internal standard (e.g., ¹³C₆-3-Iodo-L-thyronine) is used for accurate quantification.
Experimental Workflow
Experimental Protocols
2.3.1. Sample Preparation and Solid Phase Extraction (SPE)
-
Materials:
-
Serum or plasma sample
-
¹³C₆-3-Iodo-L-thyronine internal standard
-
Formic acid
-
SPE cartridges (e.g., C18)
-
Water
-
-
Protocol:
-
To 100 µL of serum or plasma, add the internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2.3.2. LC-MS/MS Conditions
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from 10% to 90% B over several minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined by infusion and optimization)
-
¹³C₆-3-Iodo-L-thyronine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined)
-
-
Data Analysis and Typical Results
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| LLOQ | < 0.1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (CV) | < 15% |
| Recovery | > 80% |
Biological Context: Thyroid Hormone Metabolism
This compound is an integral part of the thyroid hormone metabolism pathway. Understanding its position in this pathway is essential for interpreting its physiological and pathological significance.
The deiodinase enzymes (D1, D2, and D3) play a critical role in the sequential removal of iodine atoms from the thyronine backbone, leading to the formation of various metabolites, including this compound. While T1 is generally considered less biologically active than T3, its precise physiological roles are still under investigation.
Conclusion
The development and validation of robust assays for this compound are essential for advancing our understanding of thyroid hormone physiology and its implications in health and disease. The competitive ELISA protocol detailed here provides a high-throughput method suitable for screening large numbers of samples, while the LC-MS/MS method offers a highly specific and accurate reference for quantitative analysis. The choice of method will depend on the specific research question, required sensitivity and specificity, and available instrumentation.
References
Application Notes and Protocols for 125I-labelled 3-Iodo-L-thyronine in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-thyronine (T1) is a metabolite of thyroid hormone. While less studied than its counterparts thyroxine (T4) and triiodothyronine (T3), T1 and its derivatives are gaining interest for their potential biological activities, which may be mediated by receptors other than the classical nuclear thyroid hormone receptors. The radioiodinated form, 125I-labelled this compound (¹²⁵I-T1), serves as a valuable tool for in vitro binding assays to characterize the interactions of T1 with its binding sites and to screen for novel therapeutic agents that may modulate these interactions.
These application notes provide a comprehensive overview of the use of ¹²⁵I-T1 in binding assays, including protocols for saturation and competition binding experiments, and a discussion of the potential signaling pathways involved.
Quantitative Data Summary
Due to the limited direct research on this compound binding, the following tables include data on related thyronine analogs to provide a comparative context for researchers. It is important to note that the binding affinity of T1 for classical thyroid hormone receptors (TRs) is expected to be significantly lower than that of T3 and T4.
| Ligand | Receptor/Binding Site | Binding Affinity (Kd/Ki) | Bmax | Reference Tissue/Cell |
| 3,5,3'-triiodo-L-thyronine (T3) | Nuclear Thyroid Hormone Receptor β1 (TRβ1) | ~0.1-0.5 nM | Not specified | Rat Liver Nuclei |
| L-thyroxine (T4) | Nuclear Thyroid Hormone Receptor β1 (TRβ1) | ~1-5 nM | Not specified | Rat Liver Nuclei |
| 3,5-diiodo-L-thyronine (T2) | Nuclear Thyroid Hormone Receptor β1 (TRβ1) | Significantly lower than T3 | Not specified | Not specified |
| 3-Iodothyronamine (B1242423) (T1AM) | Trace Amine-Associated Receptor 1 (TAAR1) | ~20 nM (EC50 for cAMP stimulation) | Not specified | HEK293 cells expressing TAAR1 |
Table 1: Comparative Binding Affinities of Thyronine Analogs. This table highlights the expected lower affinity of less iodinated thyronines for classical thyroid hormone receptors and introduces the alternative binding site for the T1 derivative, T1AM.
| Parameter | Saturation Binding Assay | Competition Binding Assay |
| Purpose | To determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand. | To determine the affinity (Ki) of a competing, non-labeled ligand for the receptor. |
| Radioligand Concentration | Variable (typically 8-12 concentrations spanning the expected Kd) | Fixed (typically at or below the Kd of the radioligand) |
| Unlabeled Ligand Concentration | None (except for non-specific binding determination) | Variable (typically 8-12 concentrations) |
| Key Outputs | Kd, Bmax | IC50, Ki |
Table 2: Key Parameters of Radioligand Binding Assays. This table provides a quick reference for the setup and expected outcomes of saturation and competition binding assays.
Signaling Pathways
Thyroid hormones are known to signal through both genomic and non-genomic pathways. While the direct signaling of this compound is not well-characterized, it may involve pathways distinct from the classical T3/T4 signaling. A significant area of interest is the potential interaction of T1 and its metabolites, such as 3-iodothyronamine (T1AM), with the G-protein coupled receptor, Trace Amine-Associated Receptor 1 (TAAR1).
Classical Thyroid Hormone Signaling (Genomic)
The traditional pathway involves the binding of T3 to nuclear thyroid hormone receptors (TRs), which then act as ligand-activated transcription factors to regulate gene expression. Given the low affinity of T1 for TRs, this pathway is less likely to be a primary mechanism of its action.
Non-Genomic Thyroid Hormone Signaling
Recent research has identified rapid, non-genomic actions of thyroid hormones initiated at the plasma membrane. These pathways often involve the activation of kinases such as PI3K and MAPK/ERK1/2.[1] It is plausible that T1, if it interacts with membrane-bound receptors, could modulate these cascades.
Putative this compound / 3-Iodothyronamine Signaling Pathway
A novel signaling pathway for a T1 derivative, 3-iodothyronamine (T1AM), has been identified involving the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[2][3] Activation of TAAR1 by T1AM leads to the modulation of intracellular cyclic AMP (cAMP) levels.[2] This suggests that ¹²⁵I-T1 could be a valuable tool for studying this alternative signaling cascade.
Caption: Putative signaling pathway for 3-Iodothyronamine (T1AM) via the TAAR1 receptor.
Experimental Protocols
The following are detailed protocols for performing saturation and competition binding assays using ¹²⁵I-T1. These protocols are intended as a starting point and may require optimization depending on the specific receptor source and experimental conditions.
Experimental Workflow
Caption: General workflow for a radioligand binding assay.
Materials and Reagents
-
¹²⁵I-labelled this compound (¹²⁵I-T1): High specific activity is recommended.
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor (e.g., cells transfected with TAAR1, or relevant tissue preparations).
-
Unlabeled this compound (T1): For determination of non-specific binding and for competition assays.
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% Bovine Serum Albumin (BSA). The optimal buffer composition should be determined empirically.
-
Wash Buffer: Ice-cold binding buffer.
-
Glass Fiber Filters: Pre-soaked in a solution such as 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Fluid (if using a liquid scintillation counter).
-
96-well plates, tubes, and other standard laboratory equipment.
Saturation Binding Assay Protocol
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for ¹²⁵I-T1.
-
Prepare Radioligand Dilutions: Prepare a series of dilutions of ¹²⁵I-T1 in binding buffer. A typical concentration range might be from 0.01 to 10 times the expected Kd.
-
Assay Setup:
-
Total Binding: In triplicate, add increasing concentrations of ¹²⁵I-T1 to wells containing the receptor preparation.
-
Non-specific Binding: In a parallel set of triplicates, add the same increasing concentrations of ¹²⁵I-T1 along with a high concentration of unlabeled T1 (e.g., 100-1000 fold higher than the highest ¹²⁵I-T1 concentration).
-
-
Incubation: Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary experiments.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of ¹²⁵I-T1.
-
Analyze the data using non-linear regression to fit a one-site binding hyperbola to determine the Kd and Bmax values.
-
Competition Binding Assay Protocol
Objective: To determine the affinity (Ki) of an unlabeled test compound for the receptor.
-
Prepare Ligand Dilutions:
-
Prepare a fixed concentration of ¹²⁵I-T1 in binding buffer (typically at or below its Kd).
-
Prepare a series of dilutions of the unlabeled competitor compound.
-
-
Assay Setup: In triplicate, add the fixed concentration of ¹²⁵I-T1, the receptor preparation, and increasing concentrations of the unlabeled competitor to the wells. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled T1).
-
Incubation, Termination, and Counting: Follow steps 3-6 of the Saturation Binding Assay Protocol.
-
Data Analysis:
-
Plot the percentage of specific binding versus the logarithm of the competitor concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
-
Conclusion
The use of ¹²⁵I-labelled this compound in binding assays offers a powerful approach to investigate the pharmacology of this understudied thyroid hormone metabolite. While its affinity for classical thyroid hormone receptors is likely low, its potential interaction with alternative targets such as the TAAR1 receptor opens up new avenues for research and drug discovery. The protocols provided here serve as a foundation for researchers to explore the binding characteristics of T1 and to identify novel compounds that modulate its activity. Careful optimization of assay conditions and thorough data analysis are crucial for obtaining reliable and meaningful results.
References
Application Notes and Protocols for Studying 3-Iodo-L-thyronine (T1AM) Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the biological effects of 3-Iodo-L-thyronine (T1AM), an endogenous derivative of thyroid hormone. T1AM is recognized as a high-affinity agonist for the Trace Amine-Associated Receptor 1 (TAAR1), distinguishing its signaling pathways from classical thyroid hormone receptors.[1][2] These protocols are designed for researchers in physiology, pharmacology, and neuroscience to explore the metabolic and neuromodulatory roles of T1AM.
Core Concepts
-
Primary Target: T1AM's biological effects are predominantly mediated through the G-protein coupled receptor, TAAR1.[1]
-
Signaling Cascade: Activation of TAAR1 by T1AM typically leads to the stimulation of the Gs/adenylyl cyclase pathway, resulting in increased intracellular cyclic AMP (cAMP) levels.[3]
-
Physiological Roles: T1AM has been shown to influence metabolic processes, neurotransmission, and may have neuroprotective properties.[1][4]
Section 1: In Vitro Assessment of T1AM Activity
Application Note 1.1: Characterization of T1AM-TAAR1 Signaling in Cell Lines
This protocol is designed to confirm the agonist activity of T1AM at the TAAR1 receptor and quantify its downstream signaling effects in a controlled in vitro environment. Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency, making them an ideal system for expressing exogenous receptors like TAAR1.
Experimental Protocol 1.1: cAMP Accumulation Assay in TAAR1-Transfected HEK293 Cells
Objective: To measure the dose-dependent increase in intracellular cAMP concentration in response to T1AM stimulation in cells expressing TAAR1.
Materials:
-
HEK293 cells
-
Mammalian expression vector containing human TAAR1 cDNA
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (T1AM)
-
Forskolin (B1673556) (positive control)
-
cAMP assay kit (e.g., AlphaScreen, HTRF)
-
96-well microplates
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates at a density of 20,000-40,000 cells per well.
-
Transfect cells with the TAAR1 expression vector using a suitable transfection reagent according to the manufacturer's instructions. Mock-transfected cells (without the TAAR1 vector) should be prepared as a negative control.
-
Allow cells to express the receptor for 24-48 hours post-transfection.
-
-
cAMP Accumulation Assay:
-
Prior to the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
-
Prepare serial dilutions of T1AM in assay buffer.
-
Stimulate the cells by adding different concentrations of T1AM (e.g., 1 nM to 10 µM) to the wells. Include wells with vehicle control (basal), and a positive control such as forskolin (10 µM).
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of T1AM concentration.
-
Calculate the EC50 value, which represents the concentration of T1AM that elicits 50% of the maximal response.
-
Expected Outcome: T1AM is expected to induce a significant, dose-dependent increase in cAMP levels in TAAR1-transfected cells, but not in mock-transfected cells.
Quantitative Data Summary
| Ligand | Receptor | Cell Line | Assay | EC50 (nM) | Reference |
| T1AM | rat TAAR1 | HEK293 | cAMP Accumulation | 14 | [1] |
| T1AM | mouse TAAR1 | HEK293 | cAMP Accumulation | 112 | [1] |
Signaling Pathway of T1AM at TAAR1
Caption: T1AM activates TAAR1, leading to Gs-protein mediated adenylyl cyclase activation and cAMP production.
Section 2: Neurochemical Effects of T1AM in Brain Tissue
Application Note 2.1: T1AM's Modulation of Dopaminergic Pathways
T1AM has been shown to influence the activity of key enzymes in dopamine (B1211576) synthesis, such as tyrosine hydroxylase (TH), in a TAAR1-dependent manner.[2][5] This protocol outlines a method to study the effects of T1AM on TH phosphorylation in ex vivo brain slices.
Experimental Protocol 2.1: Immunoblotting for Tyrosine Hydroxylase Phosphorylation in Striatal Slices
Objective: To determine the effect of T1AM on the phosphorylation state of tyrosine hydroxylase at specific serine residues (Ser19 and Ser40) in mouse striatal slices.
Materials:
-
Wild-type (WT) and TAAR1 knockout (KO) mice
-
T1AM
-
TAAR1 antagonist (e.g., EPPTB)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue chopper
-
Protein lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-phospho-TH (Ser19), anti-phospho-TH (Ser40), anti-total-TH, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Preparation of Brain Slices:
-
Anesthetize and decapitate adult WT and TAAR1 KO mice.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal striatal slices (300-400 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Treatment of Slices:
-
Transfer individual slices to a perfusion chamber or 24-well plate containing oxygenated aCSF.
-
Pre-incubate slices with a TAAR1 antagonist (e.g., 1 µM EPPTB) or vehicle for 20-30 minutes, if applicable.
-
Treat slices with T1AM (e.g., 1-10 µM) or vehicle for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Following treatment, immediately homogenize the slices in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-TH (Ser19/Ser40) and total TH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-TH signal to the total TH signal.
-
Compare the normalized phosphorylation levels between treatment groups.
-
Expected Outcome: T1AM treatment should increase the phosphorylation of TH at Ser19 and Ser40 in striatal slices from WT mice. This effect should be absent in TAAR1 KO mice and blocked by a TAAR1 antagonist.[5]
Quantitative Data Summary
| Treatment | Genotype | Brain Region | Phosphorylation Site | Effect | Reference |
| T1AM | Wild-Type | Dorsal Striatum | Ser19 & Ser40 | Increased | [5] |
| T1AM | TAAR1 KO | Dorsal Striatum | Ser19 & Ser40 | No Effect | [5] |
| T1AM + EPPTB | Wild-Type | Dorsal Striatum | Ser19 & Ser40 | Effect Abolished | [5] |
Workflow for TH Phosphorylation Analysis
Caption: Experimental workflow for analyzing T1AM-induced tyrosine hydroxylase phosphorylation in brain slices.
Section 3: In Vivo Metabolic Studies in Animal Models
Application Note 3.1: Assessing the Metabolic Consequences of T1AM Administration
T1AM and related thyronamines have been shown to exert significant metabolic effects, including alterations in energy expenditure and substrate utilization.[1][6] This protocol describes a method for studying the impact of T1AM on metabolic parameters in a mouse model of hypothyroidism.
Experimental Protocol 3.1: Induction of Hypothyroidism and T1AM Treatment in Mice
Objective: To evaluate the effects of T1AM supplementation on memory and other physiological parameters in a mouse model of pharmacologically-induced hypothyroidism.
Materials:
-
Adult male mice (e.g., C57BL/6J)
-
Propylthiouracil (PTU)
-
Levothyroxine (L-T4)
-
This compound (T1AM)
-
Drinking water bottles
-
Animal cages and standard housing
-
Behavioral testing apparatus (e.g., Novel Object Recognition Test)
-
Equipment for blood collection and hormone analysis (ELISA kits for TSH, T4)
Procedure:
-
Induction of Hypothyroidism:
-
House mice in standard conditions with ad libitum access to food and water.
-
Administer PTU in the drinking water (e.g., 0.1% w/v) for a period of 4-6 weeks to induce hypothyroidism. A control group will receive regular drinking water.
-
Monitor body weight and general health of the animals regularly.
-
Confirm hypothyroid state by measuring serum TSH and T4 levels. Expect elevated TSH and decreased T4.
-
-
Treatment Groups:
-
Divide the hypothyroid mice into treatment groups, for example:
-
Group 1: Hypothyroid + Vehicle
-
Group 2: Hypothyroid + L-T4 (standard replacement therapy)
-
Group 3: Hypothyroid + L-T4 + T1AM
-
-
A euthyroid control group should also be maintained.
-
Administer treatments daily via intraperitoneal (i.p.) injection or oral gavage for a specified duration (e.g., 2-4 weeks). Dosages should be based on literature, for instance, L-T4 at a replacement dose and T1AM at a dose known to elicit central effects (e.g., 50 µg/kg).[7]
-
-
Behavioral and Physiological Assessments:
-
Perform behavioral tests such as the Novel Object Recognition Test to assess memory.[7]
-
At the end of the treatment period, collect blood samples for hormone analysis (TSH, T4).
-
Collect brain tissue for further analysis, such as assessing hippocampal neurogenesis by immunohistochemistry for markers like DCX or BrdU.
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical tests (e.g., t-test, ANOVA). The discrimination index in the Novel Object Recognition Test is a key metric.
-
Compare hormone levels and neurogenesis markers between the different treatment groups.
-
Expected Outcome: Hypothyroid mice are expected to show memory deficits. The study will determine if combined L-T4 and T1AM treatment can rescue these deficits more effectively than L-T4 alone.[7]
Quantitative Data Summary
| Group | Treatment | Novel Object Recognition (Discrimination Index) | Reference |
| Euthyroid | Vehicle | 0.29 ± 0.06 | [7] |
| Hypothyroid | Vehicle | 0.02 ± 0.09 | [7] |
| Hypothyroid | L-T4 + T1AM | Significantly improved vs. Hypothyroid | [7] |
Logical Flow of Hypothyroidism Animal Study
Caption: Logical diagram illustrating the key phases of an in vivo study on T1AM effects in a mouse model.
References
- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The Trace Amine-Associated Receptor 1 Agonist 3-Iodothyronamine Induces Biased Signaling at the Serotonin 1b Receptor [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demonstration of in vivo metabolic effects of 3,5-di-iodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving 3-Iodo-L-thyronine stability in solution
Welcome to the technical support center for 3-Iodo-L-thyronine (T3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of T3 in your experiments. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered when working with T3 solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound (T3) in solution is primarily influenced by three main factors:
-
Exposure to Light: T3 is photosensitive and can degrade upon prolonged exposure to light. It is crucial to protect solutions from light by using amber vials or by covering the containers with aluminum foil.
-
pH of the Solution: The pH of the aqueous solution can significantly impact the rate of degradation. Generally, T3 is more stable in neutral to slightly alkaline conditions. Acidic conditions can lead to faster degradation.
-
Temperature: Higher temperatures accelerate the degradation of T3. Therefore, it is recommended to store stock solutions at low temperatures.
Q2: How should I prepare a stock solution of this compound?
A2: Due to its low solubility in aqueous solutions, a common procedure is to first dissolve T3 in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for preparing concentrated stock solutions. For cell culture experiments, some protocols suggest dissolving T3 in a small amount of 0.1 N NaOH to create a stock solution that is then diluted in the culture medium.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical for maintaining the integrity of your T3.
-
Solid Form: As a solid, T3 should be stored at -20°C, protected from light, and in a desiccated environment for long-term stability.
-
Stock Solutions: Stock solutions, typically prepared in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.
-
Aqueous Solutions: It is highly recommended to prepare fresh aqueous working solutions for each experiment. Storing aqueous solutions of T3 for more than one day is not advised due to its limited stability.
Q4: What are the common degradation products of this compound in solution?
A4: The primary degradation pathway for T3 in solution is deiodination, where iodine atoms are lost from the thyronine backbone. This can result in the formation of 3,5-diiodo-L-thyronine (T2), this compound, and eventually thyronine (T0). Other potential degradation products, particularly under more strenuous conditions, can include various iodotyrosines and thyroacetic acid derivatives.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or unexpected experimental results. | Degradation of T3 in the working solution. | Prepare fresh working solutions of T3 for each experiment from a properly stored stock solution. Ensure that the solution is protected from light during the experiment. |
| Precipitate forms when diluting the DMSO stock solution into an aqueous buffer. | The concentration of T3 exceeds its solubility limit in the final aqueous solution. | Increase the proportion of the aqueous buffer to the DMSO stock solution. Ensure the final DMSO concentration is compatible with your experimental system (often recommended to be below 0.5%). |
| Difficulty dissolving solid T3 directly in aqueous buffer. | Low aqueous solubility of T3 at neutral pH. | Prepare a concentrated stock solution in DMSO or a small volume of 0.1 N NaOH before diluting it into your aqueous buffer. |
| Concern about the stability of T3 during a long-term experiment. | T3 in aqueous solution can degrade over time, especially at room temperature or 37°C. | If possible, design the experiment to minimize the time T3 is in an aqueous solution at elevated temperatures. For multi-day experiments, consider adding freshly prepared T3 at regular intervals. |
Data Presentation
| Factor | Condition | Effect on Stability | Recommendation |
| Light | Exposure to ambient or UV light | Decreases stability | Protect solutions from light at all times. |
| pH | Acidic (e.g., pH < 6) | Decreases stability | Maintain a neutral to slightly alkaline pH if possible. |
| Neutral to Alkaline (e.g., pH 7-8) | Generally more stable | Use buffers in this pH range for working solutions. | |
| Temperature | -20°C | High stability (for stock solutions) | Store stock solutions at -20°C. |
| 2-8°C | Moderate stability | Short-term storage of working solutions. | |
| Room Temperature (20-25°C) | Lower stability | Avoid prolonged storage at room temperature. | |
| 37°C | Low stability | Prepare fresh for immediate use in cell culture. | |
| Solvent | DMSO | Good for stock solutions | Prepare concentrated stocks in DMSO. |
| Aqueous Buffers | Limited stability | Prepare fresh for each experiment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol outlines a general method for monitoring the degradation of T3 in a solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound (T3) standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Trifluoroacetic acid (TFA)
-
Theophylline (B1681296) (internal standard)
-
C18 HPLC column
-
HPLC system with a UV detector
2. Preparation of Solutions:
-
T3 Stock Solution: Prepare a 1 mg/mL stock solution of T3 in methanol or DMSO.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of theophylline in methanol.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: Acetonitrile.
-
Test Solution: Prepare a solution of T3 at the desired concentration in the buffer system you wish to test (e.g., phosphate-buffered saline, cell culture medium). Spike with the internal standard to a final concentration of 10 µg/mL.
3. Stability Study Conditions:
-
Divide the test solution into several aliquots in amber vials.
-
Store the aliquots under the conditions you want to evaluate (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot for HPLC analysis.
4. HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution can be used, for example, starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time. A typical gradient might be from 90% A to 10% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
5. Data Analysis:
-
Identify the peaks for T3 and the internal standard based on their retention times, determined by injecting standards.
-
Calculate the peak area ratio of T3 to the internal standard for each time point.
-
Plot the percentage of remaining T3 (relative to time 0) against time to determine the stability under the tested conditions.
Visualizations
Signaling Pathways of this compound
This compound exerts its biological effects through both genomic and non-genomic signaling pathways.
Technical Support Center: 3-Iodo-L-thyronine (T1) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of 3-Iodo-L-thyronine (T1).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for T1 quantification.
Issue 1: Low or No Analyte Signal Detected in LC-MS/MS
If you are experiencing a weak or absent signal for this compound in your LC-MS/MS analysis, consider the following potential causes and solutions.
-
Possible Cause 1: Inefficient Extraction. T1 may be difficult to extract from complex biological matrices due to its low endogenous concentrations and potential for protein binding.
-
Solution: Optimize your sample preparation protocol. Protein precipitation with ice-cold acetone (B3395972) or acetonitrile (B52724) is a common first step.[1] For serum or plasma, solid-phase extraction (SPE) using C18 or mixed-mode cartridges can significantly improve recovery and remove interfering substances.[1][2] Ensure the pH of your extraction solvents is optimized for T1.
-
-
Possible Cause 2: Analyte Degradation. T1, like other thyroid hormones, can be susceptible to degradation, especially with improper sample handling and storage.
-
Possible Cause 3: Matrix Effects. Co-eluting endogenous compounds from the sample matrix can suppress the ionization of T1 in the mass spectrometer, leading to a reduced signal.
-
Solution: Incorporate a stable isotope-labeled internal standard (e.g., ¹³C₆-T1) to compensate for matrix effects.[5] Diluting the sample extract before injection can also mitigate matrix effects, though this may impact the limit of detection.
-
-
Possible Cause 4: Suboptimal LC-MS/MS Parameters. The settings on your instrument may not be optimized for the detection of T1.
-
Solution: Ensure your mass spectrometer is set to the correct multiple reaction monitoring (MRM) transitions for T1 and its internal standard.[5] Optimize the mobile phase composition and gradient to achieve good chromatographic separation from interfering peaks. A C18 reversed-phase column is commonly used.[1][6]
-
Issue 2: High Variability in Immunoassay Results
Inconsistent results in immunoassays for T1 can stem from several factors related to the assay's specificity and the experimental procedure.
-
Possible Cause 1: Cross-reactivity with Other Thyroid Hormones or Metabolites. The antibody used in the immunoassay may not be entirely specific to T1 and could be binding to other structurally similar compounds present in the sample. For instance, some immunoassays for T3 have shown significant cross-reactivity with its metabolite, triiodothyroacetic acid (TRIAC).[7][8][9]
-
Solution: Verify the specificity of the antibody with the kit manufacturer. If cross-reactivity is suspected, consider using a more specific analytical method like LC-MS/MS for confirmation.
-
-
Possible Cause 2: Improper Sample Handling and Storage. The stability of T1 in biological fluids can be affected by storage conditions.[10][11]
-
Possible Cause 3: Procedural Errors. Inconsistent pipetting, incubation times, or washing steps can introduce significant variability.
-
Solution: Ensure all procedural steps are followed precisely as described in the assay protocol. Use calibrated pipettes and ensure thorough washing of the microplate wells.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound (T1)?
A1: The primary challenges in T1 quantification include its very low physiological concentrations, the complexity of biological matrices which can cause interference (matrix effects), potential for degradation during sample handling, and the need for highly sensitive and specific analytical methods.[12]
Q2: Which analytical method is considered the "gold standard" for T1 quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of T1 and other thyroid hormones.[2][13] This is due to its high sensitivity, specificity, and ability to distinguish between structurally similar compounds.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, it is highly recommended to use a stable isotope-labeled internal standard (SIL-IS) for T1.[5] This allows for the correction of signal suppression or enhancement caused by the sample matrix. Additionally, thorough sample clean-up using techniques like solid-phase extraction (SPE) can help remove many interfering compounds.[1][2]
Q4: What are the critical steps in sample preparation for T1 analysis from biological fluids?
A4: Critical sample preparation steps include:
-
Protein Precipitation: To remove the bulk of proteins, which can interfere with the analysis. This is often done with cold organic solvents like acetonitrile or acetone.[1]
-
Extraction: Solid-phase extraction (SPE) is a common and effective method for concentrating T1 and removing salts and other interferences from the sample.[1][2]
-
Evaporation and Reconstitution: After extraction, the sample is typically evaporated to dryness and then reconstituted in a small volume of a solvent compatible with the LC-MS/MS mobile phase.[1]
Q5: Are there any known issues with the stability of T1 during sample storage?
A5: Yes, thyroid hormones can be unstable in biological fluids if not stored correctly.[10][11] It is recommended to store samples at -80°C for long-term stability.[4] For short-term storage, 4°C is acceptable for some matrices, but freezing is generally preferred to prevent degradation.[10][11] Avoid repeated freeze-thaw cycles of your samples and stock solutions.[3]
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS | Immunoassay (ELISA) |
| Specificity | High | Moderate (potential for cross-reactivity) |
| Sensitivity (LOD) | ~0.03 ng/mL | ~0.15 uIU/mL (analyte-dependent) |
| Throughput | High | High |
| Typical Sample Types | Plasma, Urine, Tissues | Serum, Plasma |
| Key Advantage | High accuracy and specificity | Cost-effective and high throughput |
| Key Disadvantage | Higher initial instrument cost | Susceptible to interferences and cross-reactivity |
Note: The values presented are representative and can vary depending on the specific instrumentation, protocol, and sample matrix.[1]
Table 2: Performance Characteristics of a Representative LC-MS/MS Method for Thyroid Hormone Metabolites
| Parameter | 3,5-T2 | 3,3'-T2 |
| Accuracy (%) | 88–104 | 88–104 |
| Precision (%) | 95–97 | 95–97 |
| Recovery (%) | 78 | 78 |
| Matrix Effect (%) | +8 | +8 |
| Lower Limit of Detection (pg/mL) | 11.5 | 11.5 |
Data adapted from a study on diiodothyronines, which share similar analytical challenges with this compound.[2][13]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of T1 from Serum
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Sample Collection and Storage:
-
Collect whole blood and allow it to clot.
-
Centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
-
-
Internal Standard Spiking:
-
Thaw serum samples on ice.
-
Spike the serum with a known concentration of a stable isotope-labeled T1 internal standard.
-
-
Protein Precipitation:
-
Add three volumes of ice-cold acetonitrile to the serum sample.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove interfering substances.
-
Elute T1 and the internal standard with a stronger solvent (e.g., methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume of the initial LC mobile phase (e.g., 100 µL).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system for analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of triiodothyronine and thyroxine in rat serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of thyroxine and triiodothyronine in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of thyroxine and triiodothyronine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Iodo-L-thyronine (T3) Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Iodo-L-thyronine (T3) in in vivo studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of T3 dosage in animal models.
| Issue/Observation | Potential Causes | Recommended Solutions |
| High mortality or severe weight loss in animals. | T3 dosage is too high, leading to thyrotoxicosis. | - Immediately reduce the T3 dosage. - Monitor animals daily for clinical signs of distress. - Consult literature for species- and strain-specific toxicity data. |
| No discernible physiological effect at the expected dose. | - Insufficient T3 dosage. - Poor bioavailability of the administered T3. - Degradation of the T3 solution. - Animal model is resistant to T3. | - Perform a dose-response study to determine the optimal concentration. - Ensure proper preparation and storage of T3 solutions to prevent degradation. - Consider alternative administration routes (e.g., subcutaneous injection vs. oral gavage). |
| High variability in experimental results between animals. | - Inconsistent T3 administration. - Differences in animal age, weight, or genetic background. - Fluctuation in environmental conditions (e.g., temperature). | - Standardize the administration procedure, including time of day. - Use age- and weight-matched animals from the same genetic background. - Maintain a controlled and stable environment for the animals. |
| Unexpected changes in behavior (e.g., hyperactivity, anxiety). | These can be signs of hyperthyroidism induced by T3 administration. | - Correlate behavioral changes with serum T3 and T4 levels. - Adjust the dosage to a level that achieves the desired physiological effect without significant behavioral side effects. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound (T3) in rodent models?
A typical starting dose for T3 in rodent models can vary depending on the specific research question and the desired thyroid state. For replacement therapy in hypothyroid mice, a common dose is around 0.5-1.5 μ g/100 g body weight per day. To induce a hyperthyroid state, higher doses are often used, ranging from 1 to 10 μ g/100 g body weight per day. It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q2: How should I prepare and store T3 solutions for in vivo administration?
T3 is sparingly soluble in water. It is typically dissolved in a weak alkaline solution, such as 0.01 N NaOH, and then diluted with saline to the final concentration. Stock solutions should be stored at -20°C to prevent degradation. For daily use, fresh dilutions should be prepared from the stock solution.
Q3: What is the best route of administration for T3 in animal studies?
The most common routes of administration for T3 are subcutaneous (s.c.) injection and intraperitoneal (i.p.) injection, as they provide consistent absorption. Oral gavage can also be used, but bioavailability may be more variable. The choice of administration route should be based on the experimental design and the desired pharmacokinetic profile.
Q4: How can I confirm the thyroid status of my animal models?
The thyroid status of animal models can be confirmed by measuring serum levels of thyroid hormones (T3 and T4) and thyroid-stimulating hormone (TSH) using commercially available ELISA kits. In a hypothyroid state, T3 and T4 levels will be low, and TSH levels will be elevated. Conversely, in a hyperthyroid state, T3 and T4 levels will be high, and TSH levels will be suppressed.
Experimental Protocols
Protocol: Induction of Hypothyroidism and T3 Replacement in Mice
-
Induction of Hypothyroidism:
-
Administer a diet containing 0.15% 6-propylthiouracil (PTU) to mice for 2-3 weeks.
-
Alternatively, provide drinking water containing 0.1% PTU and 1% sucrose.
-
Confirm hypothyroidism by measuring serum T4 and TSH levels.
-
-
T3 Administration:
-
Prepare a stock solution of T3 in 0.01 N NaOH.
-
Dilute the stock solution in sterile saline to the desired final concentration.
-
Administer T3 via subcutaneous injection once daily.
-
A typical replacement dose is in the range of 0.5-1.5 μ g/100 g body weight.
-
-
Monitoring:
-
Monitor animal body weight and food intake daily.
-
At the end of the study, collect blood samples to measure serum T3, T4, and TSH levels to confirm the desired thyroid state.
-
Visualizations
Caption: Diagram of the thyroid hormone signaling pathway.
Caption: Workflow for T3 dosage optimization in a hypothyroid model.
troubleshooting low recovery of 3-Iodo-L-thyronine during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 3-Iodo-L-thyronine (T1AM) during extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low recovery of this compound during extraction?
Low recovery of this compound can stem from several factors, including:
-
Suboptimal pH: The pH of the sample and solvents can significantly impact the ionization state and solubility of T1AM, affecting its partitioning and retention.
-
Inappropriate Solvent Selection: The polarity and type of solvent used in liquid-liquid extraction (LLE) or for washing and elution in solid-phase extraction (SPE) are critical for efficient extraction.
-
Analyte Degradation: T1AM may be sensitive to light, temperature, and oxidative conditions, leading to degradation during the extraction process.
-
Adsorption to Labware: Thyroid hormones can adsorb to glass and plastic surfaces, leading to losses.
-
Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to completely recover the analyte from the SPE sorbent.
-
Emulsion Formation in LLE: The formation of a stable emulsion between the aqueous and organic phases can trap the analyte, reducing recovery.
Q2: How can I prevent this compound from adsorbing to my labware?
To minimize non-specific binding and adsorption of T1AM to labware surfaces, consider the following:
-
Use low-adsorption polypropylene (B1209903) tubes and pipette tips.
-
Silanize glassware to reduce active sites for adsorption.
-
Include a small percentage of an organic solvent or a surfactant in your sample and standard solutions, where compatible with your analytical method.
Q3: What are the ideal storage conditions for this compound samples and extracts?
To prevent degradation, samples and extracts containing T1AM should be:
-
Stored at low temperatures (-20°C or -80°C).
-
Protected from light by using amber vials or wrapping containers in aluminum foil.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is a concern.
Troubleshooting Guides
Low Recovery after Solid-Phase Extraction (SPE)
This guide will help you troubleshoot and improve low recovery rates when using solid-phase extraction for this compound.
Problem: Low recovery of T1AM in the final eluate.
Initial Assessment Workflow
Caption: Troubleshooting workflow for low SPE recovery.
Detailed Troubleshooting Steps:
-
Analyte Lost in the Loading Step?
-
Issue: T1AM is not retained by the SPE sorbent and is found in the fraction that passes through the cartridge during sample loading.
-
Solutions:
-
Verify Sorbent Choice: Ensure the sorbent chemistry is appropriate for retaining T1AM. For a compound like T1AM, a reversed-phase (e.g., C18) or a mixed-mode sorbent is often suitable.
-
Adjust Sample pH: The pH of the sample should be adjusted to ensure T1AM is in a neutral form to enhance retention on reversed-phase sorbents.
-
Dilute the Sample: If the sample solvent is too strong (high organic content), it can prevent the analyte from binding to the sorbent. Dilute the sample with a weaker solvent (e.g., water with an appropriate buffer).
-
Check for Sorbent Overload: Ensure the amount of sample loaded does not exceed the capacity of the SPE cartridge.
-
-
-
Analyte Lost in the Washing Step?
-
Issue: T1AM is prematurely eluted from the cartridge during the wash steps.
-
Solutions:
-
Decrease Wash Solvent Strength: The organic content of the wash solvent may be too high. Reduce the percentage of the organic solvent in the wash solution to prevent the loss of T1AM while still removing interferences.
-
Maintain Correct pH: Ensure the pH of the wash solvent is maintained to keep T1AM in its retained form.
-
-
-
Analyte Retained on the Cartridge (Not Eluting)?
-
Issue: T1AM is strongly bound to the sorbent and is not efficiently recovered in the elution step.
-
Solutions:
-
Increase Elution Solvent Strength: The elution solvent may be too weak. Increase the organic content or change to a stronger solvent to ensure complete elution.
-
Optimize Elution Volume: Ensure a sufficient volume of the elution solvent is used. You can try eluting with multiple smaller volumes.
-
Incorporate a Soak Step: Allow the elution solvent to soak in the sorbent bed for a few minutes before final elution to improve the interaction between the solvent and the analyte.
-
Adjust Elution Solvent pH: For ion-exchange mechanisms, the pH of the elution solvent is critical to neutralize the charge of the analyte or the sorbent, allowing for elution.
-
-
Low Recovery after Liquid-Liquid Extraction (LLE)
This guide addresses common issues leading to low T1AM recovery during liquid-liquid extraction.
Problem: Low recovery of T1AM in the extracting solvent.
Troubleshooting Workflow for LLE
Caption: Troubleshooting workflow for low LLE recovery.
Detailed Troubleshooting Steps:
-
Emulsion Formation:
-
Issue: A stable or semi-stable emulsion forms at the interface of the aqueous and organic layers, trapping the analyte. This is common with samples high in lipids or proteins.
-
Solutions:
-
Break the Emulsion:
-
Centrifugation: Spinning the sample can help to break the emulsion.
-
Salting Out: Add a saturated salt solution (e.g., brine) to the aqueous layer to increase its ionic strength and promote phase separation.
-
Filtration: Passing the mixture through a bed of glass wool can sometimes break the emulsion.
-
-
Prevent Emulsion Formation:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times.
-
Use a Different Solvent: Some solvents are more prone to emulsion formation than others.
-
-
-
-
Analyte Remains in the Aqueous Phase:
-
Issue: T1AM has low partitioning into the organic solvent.
-
Solutions:
-
Adjust pH: The pH of the aqueous phase is critical. Adjust the pH to ensure T1AM is in its neutral, more hydrophobic form, which will favor partitioning into the organic solvent.
-
Change the Extracting Solvent: Select a solvent with a polarity that is better suited for extracting T1AM. A more polar organic solvent might be necessary if T1AM is not sufficiently soluble in a non-polar solvent.
-
Increase the Volume or Number of Extractions: Perform multiple extractions with smaller volumes of the organic solvent. This is generally more efficient than a single extraction with a large volume.
-
Salting Out: Adding salt to the aqueous phase can decrease the solubility of T1AM in the aqueous layer and drive it into the organic phase.
-
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| 3,3',5-Triiodo-L-thyronine (T3) | Water | Very slightly soluble |
| 3,3',5-Triiodo-L-thyronine (T3) | Dilute alkalies | Soluble |
| 3,3',5-Triiodo-L-thyronine (T3) | Ethanol | Insoluble |
| 3,3',5-Triiodo-L-thyronine (T3) | DMSO | ~30 mg/mL |
| 3,3',5-Triiodo-L-thyronine (T3) | 4M NH4OH in Methanol (B129727) | 5 mg/mL |
| 3,3'-Diiodo-L-thyronine (T2) | DMSO | ~30 mg/mL |
| 3,3'-Diiodo-L-thyronine (T2) | Dimethyl formamide | ~30 mg/mL |
| 3,3'-Diiodo-L-thyronine (T2) | Aqueous buffers | Sparingly soluble |
Table 2: Reported Recovery Rates for Thyroid Hormones using Solid-Phase Extraction
| Analyte(s) | Matrix | SPE Cartridge | Recovery Rate (%) |
| T3 and T4 | Serum and Urine | Diol cartridges | 79.90 - 103.15 (T3), 83.65 - 106.15 (T4) |
| T3 and T4 | Serum and Urine | C18 cartridges | 87.1 - 107.6 (serum), 92.1 - 98.7 (urine) |
| 3,5-T2 and 3,3'-T2 | Serum | Bond-Elut Certify | Average 78% |
Experimental Protocols
Protocol: Solid-Phase Extraction of this compound from Serum
This protocol is a general guideline and may require optimization for your specific application. It is based on methods developed for similar di-iodinated thyronines.
1. Sample Pre-treatment: a. To 1 mL of serum, add an internal standard if used. b. Add 3 volumes of ice-cold acetonitrile (B52724) to precipitate proteins. c. Vortex thoroughly for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. e. Carefully collect the supernatant.
2. Solid-Phase Extraction (SPE): a. Cartridge Conditioning: i. Condition a mixed-mode or C18 SPE cartridge (e.g., 130 mg) with 2 mL of methanol. ii. Equilibrate the cartridge with 3 mL of water. Do not allow the cartridge to dry out. b. Sample Loading: i. Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min. c. Washing: i. Wash the cartridge with 2 mL of water to remove salts. ii. Wash the cartridge with 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences. iii. Dry the cartridge under a gentle stream of nitrogen or by vacuum for 5-10 minutes. d. Elution: i. Elute the this compound with 2 mL of an appropriate elution solvent (e.g., methanol with 2-5% ammonium (B1175870) hydroxide). ii. Collect the eluate in a clean collection tube.
3. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. b. Reconstitute the dried extract in a small, precise volume of the initial mobile phase for your analytical method (e.g., LC-MS/MS).
Workflow for SPE Protocol
Caption: General workflow for SPE of this compound.
Technical Support Center: 3-Iodo-L-thyronine (T1am) Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the mass spectrometric analysis of 3-Iodo-L-thyronine (T1am).
Troubleshooting Guides
Issue: Poor Signal Intensity or High Signal Variability
This is one of the most common challenges in LC-MS analysis and can often be attributed to matrix effects, specifically ion suppression.
| Possible Cause | Troubleshooting Steps |
| Ion Suppression from Co-eluting Matrix Components | 1. Optimize Chromatographic Separation: Adjust the gradient, mobile phase composition, or column chemistry to separate T1am from interfering compounds.[1] 2. Improve Sample Preparation: Employ more rigorous cleanup techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix components like phospholipids (B1166683) and salts.[2] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Inefficient Ionization | 1. Optimize Ion Source Parameters: Adjust settings such as spray voltage, gas flows, and temperature to maximize T1am ionization. 2. Switch Ionization Mode: If using electrospray ionization (ESI), consider switching between positive and negative ion modes to see which provides a better signal with less interference for T1am. |
| Sample Concentration Issues | 1. Ensure Proper Reconstitution: After evaporation, ensure the sample extract is fully dissolved in a solvent compatible with the initial mobile phase to prevent precipitation. 2. Check for Analyte Adsorption: T1am may adsorb to container surfaces. Use low-binding tubes and vials. |
Issue: Inconsistent or Non-reproducible Results
Inconsistent results can undermine the reliability of your quantitative data. Matrix effects are a primary suspect when observing high variability between samples.
| Possible Cause | Troubleshooting Steps |
| Variable Matrix Effects Between Samples | 1. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects. The SIL-IS will be affected similarly to the analyte, allowing for accurate ratiometric quantification. 2. Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is as similar as possible to the study samples to account for consistent matrix effects. |
| Inconsistent Sample Preparation | 1. Standardize Protocols: Ensure that all samples are processed identically. Pay close to attention to volumes, incubation times, and mixing steps. 2. Automate Sample Preparation: If possible, use automated systems to improve the consistency of sample extraction and cleanup. |
| Instrument Instability | 1. Perform System Suitability Tests: Regularly run system suitability tests to ensure the LC-MS system is performing consistently. 2. Clean the Ion Source: Contaminants from the sample matrix can build up in the ion source, leading to inconsistent performance. Regular cleaning is crucial. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenate). These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal). For T1am, which is often present at low concentrations, ion suppression can lead to poor sensitivity, inaccurate quantification, and high variability in results.[1]
Q2: What is the best sample preparation technique to minimize matrix effects for T1am?
A: The optimal sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here's a general comparison:
-
Protein Precipitation (PPT): This is a simple and fast method but is often insufficient for removing all interfering matrix components, especially phospholipids, which are known to cause significant ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers a more thorough cleanup than PPT by partitioning T1am into a solvent that is immiscible with the sample matrix, leaving many interferences behind. A dual LLE approach can further enhance cleanup.[3]
-
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for removing matrix interferences.[4][5] By using an appropriate sorbent, it's possible to retain T1am while washing away salts, phospholipids, and other interfering substances.[4][5] Online SPE methods can also be employed for high-throughput analysis.[5][6]
For sensitive and robust quantification of T1am, Solid-Phase Extraction (SPE) is generally recommended.
Q3: How do I choose an appropriate internal standard for T1am analysis?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-¹³C₆). A SIL internal standard has nearly identical chemical and physical properties to T1am and will co-elute chromatographically. This ensures that it experiences the same degree of matrix effects and any variations during sample processing, allowing for accurate correction and reliable quantification.
Q4: How can I quantitatively assess the matrix effect in my T1am assay?
A: The matrix effect can be quantitatively evaluated by comparing the peak area of T1am in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of T1am in a neat solution (analyte in a pure solvent). The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
The consistency of the matrix effect should be assessed across multiple lots of the biological matrix.
Data Presentation
The following table summarizes typical matrix effect and recovery data for different sample preparation methods used in the analysis of thyronines. While specific data for this compound is limited, these values for related compounds provide a useful comparison.
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%) | Recovery (%) | Reference |
| Protein Precipitation | T3 & T4 | Serum | Not explicitly quantified, but known to be significant | >90% | [7] |
| Dual Liquid-Liquid Extraction | T3 & T4 | Serum | Not explicitly quantified, but method showed good accuracy | 51.3% - 76.7% | [3] |
| Solid-Phase Extraction | 3,5-T2 & 3,3'-T2 | Serum | +8% (slight enhancement) | 78% | [8][9] |
| Solid-Phase Extraction | T3 & T4 | Serum | Not explicitly quantified, but method was robust | 87.1% - 107.6% | [10] |
Note: Matrix effect can be expressed as (Matrix Factor - 1) x 100%. A positive value indicates ion enhancement, while a negative value indicates ion suppression.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for T1am from Human Serum
This protocol is a general guideline and should be optimized for your specific application and LC-MS system.
-
Sample Pre-treatment:
-
To 500 µL of human serum, add 50 µL of an internal standard solution (e.g., this compound-¹³C₆ in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (C18 cartridge):
-
Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water.[4]
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.[4]
-
Washing: Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.[4]
-
Elution: Elute T1am and the internal standard with 2 mL of methanol into a clean collection tube.[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for T1am from Human Serum
This protocol provides a general framework for LLE and should be optimized.
-
Sample Pre-treatment:
-
To 500 µL of human serum, add 50 µL of an internal standard solution (e.g., this compound-¹³C₆ in methanol).
-
Vortex for 30 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of the extraction solvent for improved recovery. Combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Dual liquid-liquid extraction followed by LC-MS/MS method for the simultaneous quantification of melatonin, cortisol, triiodothyronine, thyroxine and testosterone levels in serum: Applications to a photoperiod study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]
- 7. Quantification of triiodothyronine and thyroxine in rat serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a validated liquid chromatography/tandem mass spectrometry method for the distinction of thyronine and thyronamine constitutional isomers and for the identification of new deiodinase substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sensitive Detection of 3-Iodo-L-thyronine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of 3-Iodo-L-thyronine (3-IT). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the sensitive detection of this compound?
A1: The most prevalent and sensitive methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its high specificity and sensitivity in complex biological matrices.[1] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is suitable for samples with higher concentrations, such as in pharmaceutical preparations.[1] Immunoassays like ELISA and Radioimmunoassay (RIA) have also been used, though they may have limitations in specificity and variability.[2][3]
Q2: What are the expected concentrations of this compound and its metabolites in human serum?
A2: The concentrations of this compound and its metabolites, like the diiodo-L-thyronines (T2 isomers), are typically very low in human serum, often in the subnanomolar range.[2][4] For example, one study reported the average concentration of 3,5-T2 to be 78 ± 9 pmol/L and 3,3'-T2 to be 253 ± 29 pmol/L in healthy individuals.[5][6]
Q3: What are the key challenges in accurately quantifying this compound?
A3: A major challenge is the low physiological concentration in biological samples, which pushes the limits of detection for many analytical methods.[2][4] Furthermore, the presence of structurally similar endogenous compounds can lead to interference and require highly specific detection methods like LC-MS/MS.[2] Sample preparation is also critical to remove interfering substances and enrich the analyte of interest.[2][5]
Q4: How should I prepare my biological samples for this compound analysis?
A4: Sample preparation typically involves protein precipitation followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. A common method for serum samples includes deproteinization with a solvent like acetonitrile (B52724), followed by SPE using a C18 cartridge.[1][5][6]
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause | Solution |
| Low or No Signal | Inefficient extraction and recovery of 3-IT from the sample matrix. | Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning of the SPE cartridge and test different elution solvents.[1][5] |
| Ion suppression or enhancement due to matrix effects. | Dilute the sample post-extraction. Use a stable isotope-labeled internal standard to compensate for matrix effects.[1] | |
| Suboptimal MS parameters. | Optimize MS parameters such as spray voltage, gas flows, and collision energy for 3-IT and its fragments. | |
| High Background Noise | Incomplete removal of interfering substances from the sample matrix. | Improve the sample cleanup process. Consider adding a washing step with a non-polar solvent like hexane (B92381) to remove lipids.[2][5] |
| Contamination from reagents or labware. | Use high-purity solvents and reagents. Thoroughly clean all labware. | |
| Poor Peak Shape | Inappropriate HPLC column or mobile phase. | Use a C18 reversed-phase column. Optimize the mobile phase composition and gradient to achieve better peak symmetry.[1] |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Results | Variability in sample preparation. | Ensure consistent timing and technique for each step of the extraction and cleanup process. Use an automated liquid handler if available. |
| Instability of 3-IT in the prepared sample. | Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at -20°C or lower.[2] |
HPLC-UV Analysis
| Problem | Possible Cause | Solution |
| Low Sensitivity | HPLC-UV may not be sensitive enough for low-concentration biological samples. | Consider using LC-MS/MS for trace-level detection.[1] For higher concentration samples, ensure the detection wavelength is set to the absorbance maximum of 3-IT (around 280-283 nm).[1][7] |
| Co-eluting Peaks | Lack of resolution between 3-IT and other sample components. | Optimize the HPLC gradient program to improve separation.[7] Try a different stationary phase or mobile phase modifier. |
| Baseline Drift | Column temperature fluctuations. | Use a column oven to maintain a stable temperature. |
| Mobile phase not properly degassed. | Degas the mobile phase before use to prevent bubble formation. |
Data Presentation
Table 1: Comparison of Detection Methods for this compound and Related Compounds
| Method | Limit of Detection (LOD) | Sample Type | Key Advantages | Key Limitations |
| LC-MS/MS | As low as 11.5 pg/mL (22 pmol/L) for T2 isomers[2][4] | Serum, Plasma, Tissues[1][2] | High sensitivity and specificity[1] | Requires expensive instrumentation and expertise |
| HPLC-UV | ~0.75 - 2.85 µg/mL*[1] | Pharmaceutical preparations, high-concentration biological samples[1] | Relatively simple and cost-effective | Lower sensitivity, potential for interference[1] |
| Immunoassays (RIA, ELISA) | ~0.05 ng/mL (for T3)[3] | Serum, Plasma[3] | High throughput | Potential for cross-reactivity and variability[2] |
*Based on data for L-tyrosine and related compounds.
Experimental Protocols
Detailed Methodology for LC-MS/MS Detection of this compound and its Isomers in Human Serum
This protocol is adapted from a method developed for the sensitive detection of T2 isomers.[2][5][6]
1. Sample Preparation:
-
Deproteinization:
-
To 500 µL of serum, add 500 µL of a cold mixture of acetonitrile (79%), water (20%), and formic acid (1%).
-
Vortex and sonicate for 15 minutes.
-
Add 1 mL of ice-cold acetonitrile, vortex, and centrifuge.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 3 mL of water.
-
Load the supernatant from the deproteinization step onto the cartridge.
-
Wash the cartridge sequentially with 2 mL of water, 2 mL of 0.1 M HCl, and 5 mL of methanol.
-
Dry the column.
-
Elute the analytes with 2 mL of methanol/ammonium hydroxide (B78521) (95:5 by volume).
-
-
Post-SPE Cleanup:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of water/acetonitrile (70:30) with 0.1% formic acid.
-
Wash the reconstituted solution with 600 µL of hexane to remove lipids.
-
To the aqueous layer, add 500 µL of acetonitrile, shake, and centrifuge.
-
Dry the supernatant under nitrogen.
-
-
Final Reconstitution:
-
Reconstitute the final residue in 50 µL of water/acetonitrile (70:30) with 0.1% formic acid.
-
Shake for 15 minutes, centrifuge, and inject the supernatant into the LC-MS/MS system.
-
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity UHPLC system or equivalent.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
MS System: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent with a Turbo V ion source.
-
Ionization Mode: Positive ion mode is often used.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
overcoming solubility issues with 3-Iodo-L-thyronine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-L-thyronine (also known as 3-Iodothyronamine or T1AM). The following information addresses common challenges, with a focus on overcoming its inherent solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (T1AM), and what are its primary solubility characteristics?
This compound (T1AM) is an endogenous metabolite of thyroid hormone and a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1). Structurally, it is a hydrophobic molecule, which results in very low solubility in neutral aqueous buffers. It is, however, soluble in organic solvents. Proper preparation of stock and working solutions is critical for experimental success.
Q2: Which solvents are recommended for dissolving T1AM?
T1AM should first be dissolved in an organic solvent to create a concentrated stock solution before being diluted into aqueous buffers or cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for initial dissolution.
Data Presentation: T1AM Solubility
The following table summarizes the solubility of T1AM in various common laboratory solvents.
| Solvent | Concentration | Source(s) |
| Dimethylformamide (DMF) | 50 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1] |
| Ethanol | 25 mg/mL | [1] |
| PBS (pH 7.2) | 0.1 mg/mL | [1] |
Q3: My T1AM precipitated after I diluted my DMSO stock into my aqueous buffer/media. What went wrong?
Precipitation upon dilution into aqueous solutions is the most common issue encountered with T1AM. This typically occurs for one or more of the following reasons:
-
Exceeding Aqueous Solubility: The final concentration of T1AM in your aqueous solution is higher than its solubility limit (approx. 0.1 mg/mL).
-
Insufficient Organic Solvent: The percentage of DMSO in the final working solution is too low to maintain T1AM in a dissolved state.
-
Temperature Shock: The aqueous buffer or media was cold when the room-temperature DMSO stock was added, causing the compound to fall out of solution.[1]
-
Interaction with Media Components: Components in complex media, especially serum proteins, can interact with the compound and reduce its stability or apparent solubility. It has been noted that T1AM recovery can decrease rapidly in the presence of fetal bovine serum (FBS).[2]
Q4: How should I properly store T1AM powder and its stock solutions?
-
Solid Powder: Store the lyophilized powder at -20°C for long-term stability.
-
DMSO Stock Solution: Prepare aliquots of the concentrated stock solution in DMSO to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.
-
Aqueous Working Solutions: It is strongly recommended to prepare aqueous dilutions fresh for each experiment and use them immediately. Do not store T1AM in aqueous buffers for more than one day, as stability is not guaranteed.
Experimental Protocols & Troubleshooting
This section provides a detailed protocol for preparing T1AM solutions for in vitro experiments and a visual troubleshooting guide.
Protocol 1: Preparation of a T1AM Stock and Working Solution for Cell Culture
This protocol is adapted from methodologies used in cell-based assays involving T1AM.[3]
Materials:
-
This compound (T1AM) powder
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, pre-warmed (37°C) cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Methodology:
Part A: Preparing a Concentrated Stock Solution (e.g., 20 mM in DMSO)
-
Calculate Mass: Determine the mass of T1AM powder needed. (Molecular Weight of T1AM hydrochloride: 391.6 g/mol ). For 1 mL of a 20 mM stock, you would need 7.83 mg.
-
Dissolution: Add the calculated mass of T1AM to a sterile polypropylene tube. Add the corresponding volume of sterile DMSO to achieve the final concentration of 20 mM.
-
Solubilization: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
Part B: Preparing a Final Working Solution (e.g., 20 µM in Cell Culture Medium)
-
Pre-warm Medium: Ensure your cell culture medium is pre-warmed to 37°C to prevent temperature-shock precipitation.[1][4]
-
Serial Dilution: Perform a serial dilution. For example, to achieve a final concentration of 20 µM: a. Prepare an intermediate dilution by adding 2 µL of the 20 mM DMSO stock to 198 µL of pre-warmed medium. This creates a 200 µM solution in a medium containing 1% DMSO. b. Add the required volume of this intermediate dilution to your final volume of cell culture medium. For instance, add 1 mL of the 200 µM solution to 9 mL of medium for a final concentration of 20 µM.
-
Mixing and Use: Mix the final working solution gently by inverting the tube or swirling the plate. Use the solution immediately in your experiment.
Critical Note on Solvent Concentration: The final concentration of DMSO in your cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure your vehicle controls contain an equivalent final concentration of DMSO.[3]
Troubleshooting Workflow
The following diagram outlines a logical workflow for successfully solubilizing T1AM and troubleshooting common issues.
References
- 1. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 2. Recovery of 3-Iodothyronamine and Derivatives in Biological Matrixes: Problems and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uptake of 3‐iodothyronamine hormone analogs inhibits the growth and viability of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Ensuring Reproducibility in 3-Iodo-L-thyronine Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting reproducible experiments with 3-Iodo-L-thyronine (T1). Due to the limited availability of data specifically for this compound, this guide incorporates best practices from research on structurally similar and more extensively studied thyroid hormones, such as 3,5,3'-triiodo-L-thyronine (T3). This approach provides a robust framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other thyroid hormones?
This compound (T1) is a metabolite of thyroid hormone. It is structurally different from the more commonly studied 3,5,3'-triiodo-L-thyronine (T3) and thyroxine (T4) in the number and position of iodine atoms on its aromatic rings. These structural differences influence its biological activity and metabolic pathways.
Q2: How should this compound be stored for optimal stability?
Q3: What is the best way to dissolve this compound for in vitro experiments?
This compound, similar to other thyronines, has low solubility in aqueous solutions at neutral pH. To prepare a stock solution, it is advisable to dissolve the compound in an organic solvent such as DMSO or in a dilute alkaline solution like NaOH.[1][3][4] For cell culture applications, a common method for the related T3 is to dissolve it in DMSO to create a concentrated stock solution, which can then be diluted in the cell culture medium to the final working concentration.[1][2] It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is minimal (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no biological activity observed | Degradation of this compound: Improper storage or handling of the compound or stock solutions. | Prepare fresh stock solutions for each experiment. Ensure the solid compound is stored at -20°C. For stock solutions, aliquot and store at -20°C for no longer than 30 days.[3][4] |
| Suboptimal concentration: The concentration of this compound used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. | |
| Inconsistent results between experiments | Variability in stock solution preparation: Inconsistent dissolution or dilution of the compound. | Standardize the protocol for preparing stock and working solutions. Use calibrated pipettes and ensure complete dissolution of the compound. |
| Cell culture variability: Differences in cell passage number, confluency, or serum batch. | Use cells within a consistent passage number range. Seed cells at a consistent density and monitor confluency. Test new batches of serum for their effect on cell growth and response. | |
| Cell toxicity or death | High concentration of this compound: Excessive concentrations of the compound can be toxic to cells. | Conduct a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the compound can be harmful to cells. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). Include a vehicle control in your experiments. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (T1) | 3,5,3'-Triiodo-L-thyronine (T3) |
| Molecular Formula | C15H14INO4 | C15H12I3NO4 |
| Molecular Weight | 399.18 g/mol | 651.0 g/mol [1] |
| CAS Number | 10468-90-3 | 6893-02-3[1] |
| Appearance | Solid | Crystalline solid[1] |
| Storage Temperature | -20°C (solid) | -20°C (solid)[1][2] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents like DMSO and dilute alkaline solutions. | Soluble in DMSO at ~30 mg/ml. Sparingly soluble in aqueous buffers.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Methodology:
-
Based on the desired stock concentration and the molecular weight of this compound (399.18 g/mol ), calculate the mass of the compound needed.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Protocol 2: Quantification of Iodothyronines by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound and other iodothyronines in biological samples. This protocol is a general method and may require optimization for specific sample types.[5][6]
Materials:
-
Inertsil C18 HPLC column (or equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water, pH 3
-
Mobile Phase B: Acetonitrile
-
Theophylline (B1681296) (internal standard)
-
Sample extracts
Methodology:
-
Sample Preparation: Perform solid-phase extraction (SPE) of the biological samples (e.g., serum, urine, tissue homogenates) to remove interfering matrix components.[5]
-
HPLC Conditions:
-
Column: Inertsil C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient program might be a 25-minute run, starting with a high percentage of A and gradually increasing the percentage of B.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: Photodiode array (PDA) detector at a suitable wavelength for iodothyronines.
-
Internal Standard: Use theophylline for quantitation.[5]
-
-
Analysis: Inject the prepared samples and standards onto the HPLC system. Identify and quantify the peaks corresponding to this compound and other analytes based on their retention times and comparison to the standard curves.
Visualizations
Caption: Metabolic pathway of thyroid hormones highlighting the formation of this compound.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3,3′,5-三碘-L-甲状腺氨酸 钠盐 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 5. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 3-Iodo-L-thyronine (T1) LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography-mass spectrometry (LC-MS) analysis of 3-Iodo-L-thyronine (T1).
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear. What are the potential causes and how can I address this?
A1: Non-linearity in calibration curves is a common issue in LC-MS analysis. Several factors can contribute to this, particularly for sensitive, trace-level quantification.
Potential Causes and Solutions for Non-Linearity:
| Potential Cause | Description | Recommended Solutions |
| Matrix Effects | Co-eluting endogenous components from the sample matrix (e.g., serum, plasma, tissue homogenate) can suppress or enhance the ionization of this compound, leading to a non-linear response. This effect may not be uniform across the entire concentration range.[1][2] | - Improve Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[3] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.[4] - Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is identical to the study samples.[4] |
| Detector Saturation | At high concentrations, the mass spectrometer's detector can become overwhelmed, resulting in a plateauing of the signal response.[1][2] | - Extend the Calibration Range: If saturation is observed at the upper end, dilute the high-concentration standards and the samples that fall in this range. - Reduce Injection Volume: A smaller injection volume can help prevent detector overload.[2] |
| Adsorption | This compound, especially at low concentrations, can adsorb to the surfaces of sample vials, tubing, and the LC column. This non-specific binding can lead to a loss of analyte and a non-linear response at the lower end of the curve.[5] | - Use Low-Adsorption Vials: Employ silanized or polypropylene (B1209903) vials to minimize surface binding. - Optimize Sample Solvent: The composition of the solvent used to dissolve the standards and samples can impact adsorption. The addition of a small percentage of an organic solvent or a competing agent can help.[5] |
| In-source Fragmentation/Dimer Formation | At higher concentrations, the analyte may form dimers or other adducts in the ion source, or undergo fragmentation, leading to a non-proportional response.[1] | - Optimize Ion Source Parameters: Adjust source temperature, gas flows, and voltages to promote efficient and consistent ionization of the monomeric form of this compound. |
Q2: I am observing poor reproducibility and high variability between replicate injections of my calibration standards. What could be the cause?
A2: Poor reproducibility can stem from several factors related to both the sample preparation and the LC-MS system itself.
Troubleshooting Poor Reproducibility:
| Potential Cause | Recommended Solutions |
| Inconsistent Sample Preparation | Variability in extraction efficiency between samples is a common source of irreproducibility. |
| LC System Issues | Fluctuations in pump performance, injector variability, or a failing column can all contribute to inconsistent results. |
| Injector Carryover | Residual analyte from a high-concentration sample can be injected with the subsequent sample, leading to artificially high results for the lower concentration standards. |
Q3: My assay sensitivity for this compound is low. How can I improve it?
A3: Achieving low limits of detection (LOD) and quantification (LOQ) is often critical for bioanalysis.
Strategies to Enhance Sensitivity:
| Approach | Details |
| Optimize Mass Spectrometry Parameters | - Ion Source Tuning: Infuse a solution of this compound to optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[6] - MRM Transition Optimization: Ensure you are using the most intense and specific precursor-to-product ion transition for quantification. |
| Improve Chromatographic Performance | - Peak Shape: Sharper, more symmetrical peaks result in a better signal-to-noise ratio.[7] See Q4 for troubleshooting poor peak shape. - Gradient Optimization: A well-optimized gradient can improve peak shape and resolution from interfering components. |
| Enhance Sample Preparation | - Concentration Step: Incorporate a sample concentration step, such as evaporation and reconstitution in a smaller volume, into your extraction protocol. - Reduce Matrix Effects: As discussed in Q1, minimizing ion suppression will improve the analyte signal. |
Q4: I am observing poor peak shape (tailing or fronting) for this compound. What are the likely causes and solutions?
A4: Peak shape is a critical aspect of chromatographic performance, impacting both resolution and sensitivity.
Troubleshooting Poor Peak Shape:
| Issue | Potential Causes | Recommended Solutions |
| Peak Tailing | - Column Contamination: Buildup of matrix components on the column frit or packing material.[8] - Secondary Interactions: Interaction of the analyte with active sites on the column packing material. - Column Void: A void has formed at the head of the column.[9] | - Use a Guard Column: A guard column can protect the analytical column from contamination. - Mobile Phase Modifier: Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase to reduce secondary interactions. - Replace Column: If a void has formed, the column will likely need to be replaced. |
| Peak Fronting | - Column Overload: Injecting too much analyte onto the column.[10] - Catastrophic Column Failure: A significant void or channel has formed in the column bed.[10] | - Reduce Injection Concentration/Volume: Dilute the sample or inject a smaller volume. - Replace Column: If the column has failed, it will need to be replaced. |
| Split Peaks | - Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column.[9] - Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[11] | - Filter Samples: Filter all samples and standards before injection. - Match Injection Solvent to Mobile Phase: Whenever possible, dissolve samples in the initial mobile phase. |
Experimental Protocol: Extraction of this compound from Serum
This protocol provides a general framework for the extraction of this compound from serum samples for LC-MS analysis. Optimization may be required based on specific laboratory instrumentation and sample characteristics.
Materials:
-
Serum samples, calibration standards, and quality control samples
-
Stable isotope-labeled internal standard (SIL-IS) for this compound
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator (optional)
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Thaw serum samples, calibrators, and QCs on ice.
-
Vortex each sample to ensure homogeneity.
-
-
Internal Standard Spiking:
-
To 100 µL of each serum sample, calibrator, and QC in a microcentrifuge tube, add a pre-determined amount of the SIL-IS solution. The concentration of the SIL-IS should be chosen to provide a strong signal without saturating the detector.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new set of labeled tubes, being careful not to disturb the protein pellet.
-
-
Evaporation and Reconstitution (Optional, for increased sensitivity):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in a smaller volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Final Centrifugation:
-
Centrifuge the reconstituted samples (or the supernatant from step 5 if the evaporation step was skipped) at high speed for 5 minutes to pellet any remaining particulates.
-
-
Transfer to Autosampler Vials:
-
Transfer the final supernatant to autosampler vials for LC-MS analysis.
-
Visualizations
Caption: Workflow for this compound Extraction from Serum.
Caption: Troubleshooting Decision Tree for Calibration Curve Issues.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical Protocol for Making Calibration Curves for Direct and Sensitive Quantitative LC Orbitrap-MS of Large Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
comparing biological activity of 3-Iodo-L-thyronine and T3
A Comparative Guide to the Biological Activities of 3-Iodo-L-thyronine and Triiodothyronine (T3)
Introduction
Triiodothyronine (T3), the classical thyroid hormone, and this compound (T1am), an endogenous derivative, are two structurally related molecules with profoundly different biological activities. While T3 is a well-established regulator of metabolism, growth, and development, acting primarily through nuclear receptors, T1am functions as a signaling molecule through a distinct class of receptors, leading to often opposing physiological effects. This guide provides a detailed comparison of their receptor interactions, signaling pathways, and biological effects, supported by experimental data and protocols for researchers in endocrinology, pharmacology, and drug development.
Receptor Binding Affinity and Specificity
The most fundamental difference between T3 and T1am lies in their receptor targets. T3 is the high-affinity ligand for nuclear thyroid hormone receptors (TRs), whereas T1am is a potent agonist for the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor (GPCR). T1am does not bind with any significant affinity to TRs, and conversely, T3 does not activate TAAR1.[1][2][3] This mutually exclusive receptor specificity is the primary determinant of their distinct downstream actions.
Table 1: Comparative Receptor Binding Affinities
| Ligand | Primary Receptor Target | Receptor Class | Binding Affinity (Kd) | Secondary Targets |
| Triiodothyronine (T3) | Thyroid Hormone Receptors (TRα, TRβ) | Nuclear Receptor | ~0.2 nM[2] | Integrin αvβ3 |
| This compound (T1am) | Trace Amine-Associated Receptor 1 (TAAR1) | GPCR (Gs-coupled) | Nanomolar range[3][4][5] | α2A-Adrenergic Receptor[6] |
Signaling Pathways
The divergent receptor targets of T3 and T1am initiate distinct intracellular signaling cascades, leading to different genomic and non-genomic outcomes.
T3: Genomic Signaling Pathway
The canonical actions of T3 are genomic, meaning they involve the regulation of gene expression.[7] T3 enters the cell and translocates to the nucleus, where it binds to TRs, most commonly as a heterodimer with the Retinoid X Receptor (RXR).[2] In its unbound state, the TR/RXR complex is bound to Thyroid Hormone Response Elements (TREs) on the DNA and recruits corepressor proteins (e.g., NCoR, SMRT) and histone deacetylases (HDACs), which leads to chromatin condensation and repression of gene transcription.[2]
Upon T3 binding, the TR undergoes a conformational change, causing the dissociation of the corepressor complex and the recruitment of a coactivator complex, which includes proteins with histone acetyltransferase (HAT) activity (e.g., SRCs, CBP/p300).[2] This results in histone acetylation, chromatin decondensation, and the initiation of target gene transcription.[2] This pathway is responsible for the long-term metabolic and developmental effects of T3.
This compound (T1am): TAAR1 Signaling Pathway
T1am acts via a non-genomic pathway initiated at the cell surface. As a high-affinity agonist for TAAR1, it activates this Gs-coupled receptor.[8] This activation stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).[8] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[8][9] PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other kinases such as ERK1/2, leading to rapid cellular responses.[4][9][10] This pathway is responsible for the acute effects of T1am on cardiac function and metabolism.
Comparative Biological Effects
The distinct signaling mechanisms of T3 and T1am translate into markedly different, and often opposing, physiological effects, particularly on metabolism and the cardiovascular system.
Metabolic Effects
T3 is a primary regulator of the basal metabolic rate. It increases oxygen consumption and heat production in most tissues, stimulating both the synthesis and breakdown of carbohydrates, lipids, and proteins.[1] In contrast, T1am administration leads to a rapid decrease in metabolic rate and body temperature.[1][11] While T3 generally promotes glucose uptake and utilization, T1am can cause hyperglycemia by inhibiting insulin (B600854) secretion and stimulating glucagon (B607659) release.[6][11]
Table 2: Comparative Metabolic Effects
| Parameter | Effect of T3 | Effect of T1am |
| Basal Metabolic Rate | Increases[1] | Decreases[11] |
| Body Temperature | Increases[1] | Decreases[1] |
| Oxygen Consumption | Increases[1] | Decreases[11][12] |
| Blood Glucose | Generally decreases (promotes uptake)[1] | Increases (hyperglycemia)[11] |
| Insulin Secretion | Complex regulation | Inhibits[11][13] |
| Lipolysis | Stimulates[1] | Stimulates[1] |
| Hepatic Gluconeogenesis | Stimulates | Stimulates[6] |
Cardiovascular Effects
T3 exerts positive inotropic (contractility) and chronotropic (heart rate) effects, leading to increased cardiac output.[1] It is essential for normal cardiac function. T1am, conversely, has negative inotropic and chronotropic effects, causing a decrease in heart rate and cardiac output.[1]
Table 3: Comparative Cardiovascular Effects
| Parameter | Effect of T3 | Effect of T1am |
| Heart Rate | Increases (positive chronotropy)[1] | Decreases (negative chronotropy)[1] |
| Cardiac Contractility | Increases (positive inotropy)[1] | Decreases (negative inotropy)[1] |
| Cardiac Output | Increases[8] | Decreases[8] |
Experimental Protocols
Accurate characterization of T3 and T1am activity relies on robust in vitro assays. Below are detailed methodologies for key experiments.
Protocol 1: Competitive Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., T1am) by measuring its ability to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3) for binding to a receptor (e.g., TR).
-
Objective: To determine the IC₅₀ and calculate the Ki of a test compound for a specific receptor.
-
Materials:
-
Receptor Source: Purified nuclear extract containing TRs or cell membrane preparation with expressed TAAR1.
-
Radioligand: e.g., [¹²⁵I]T3 for TRs.
-
Unlabeled Ligands: T3 (for non-specific binding) and T1am (test compound).
-
Assay Buffer: e.g., 20 mM Tris-HCl, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT, 0.5% BSA, pH 7.8.[14]
-
Wash Buffer: Assay buffer without BSA.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI).[15]
-
96-well microplate, scintillation vials, scintillation cocktail, scintillation counter, vacuum filtration manifold.[14]
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compound (T1am) and the reference ligand (T3).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd, e.g., 0.2 nM [¹²⁵I]T3).[2]
-
Non-specific Binding (NSB): Assay buffer, radioligand, and a saturating concentration of unlabeled reference ligand (e.g., 1 µM T3).[14]
-
Competition: Assay buffer, radioligand, and varying concentrations of the test compound.
-
-
Reaction Initiation: Add the receptor preparation to each well to start the binding reaction. The final volume in each well should be consistent (e.g., 250 µL).[15]
-
Incubation: Incubate the plate to allow the reaction to reach equilibrium (e.g., 2-18 hours at 4°C).[14]
-
Separation: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand (on the filter) from the free radioligand (filtrate).[14]
-
Washing: Wash each filter multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[15]
-
Quantification: Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
-
Protocol 2: cAMP Accumulation Assay
This protocol measures the functional activity of T1am at the TAAR1 receptor by quantifying the production of the second messenger, cAMP.
-
Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to a TAAR1 agonist.
-
Materials:
-
Cell Line: HEK293 or CHO cells transiently or stably expressing TAAR1.[16][17]
-
Cell Culture Medium and Buffers (e.g., DMEM, PBS).
-
Test Compound: T1am.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
Lysis Buffer.
-
cAMP Assay Kit: e.g., competitive ELISA or HTRF-based kit.[16][17]
-
96-well cell culture plate, microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed the TAAR1-expressing cells into a 96-well plate and allow them to adhere overnight.[18]
-
Pre-incubation: Wash the cells with serum-free medium or buffer. Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 30 minutes) to prevent cAMP breakdown.
-
Stimulation: Add varying concentrations of T1am (and controls) to the wells. Incubate for the desired time (e.g., 30 minutes at 37°C).[19]
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions (e.g., by adding 0.1 M HCl or a specific lysis reagent).[16]
-
cAMP Quantification: Perform the cAMP measurement using a competitive immunoassay format (e.g., ELISA). In these assays, cAMP from the cell lysate competes with a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites. The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log concentration of T1am.
-
Use non-linear regression to fit a dose-response curve and determine the EC₅₀ value, which represents the concentration of T1am that produces 50% of the maximal response.
-
-
Conclusion
This compound and T3 provide a compelling example of how minor structural modifications can lead to profoundly different pharmacological profiles. T3 acts as a nuclear receptor agonist to orchestrate long-term genomic changes in metabolism and development, while T1am functions as a GPCR agonist to induce rapid, non-genomic effects that are often opposite to those of T3. Understanding these differences is crucial for elucidating the complex regulatory networks of thyroid hormone signaling and for the development of novel therapeutic agents targeting these distinct pathways. The experimental protocols provided herein offer a foundation for researchers to further explore the unique biology of these important signaling molecules.
References
- 1. Similarities and Differences in the Peripheral Actions of Thyroid Hormones and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Action of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Iodothyronamine and Derivatives: New Allies Against Metabolic Syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thyroid Hormone Action by Genomic and Nongenomic Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 9. Interaction Between the Trace Amine-Associated Receptor 1 and the Dopamine D2 Receptor Controls Cocaine’s Neurochemical Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. Frontiers | Update on 3-iodothyronamine and its neurological and metabolic actions [frontiersin.org]
- 13. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Exogenous 3-Iodothyronamine (T1AM) Can Affect Phosphorylation of Proteins Involved on Signal Transduction Pathways in In Vitro Models of Brain Cell Lines, but These Effects Are Not Strengthened by Its Catabolite, 3-Iodothyroacetic Acid (TA1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. m.youtube.com [m.youtube.com]
Unraveling the Cellular Signals: A Comparative Guide to 3-Iodo-L-thyronine (T3) and Thyroxine (T4)
For Researchers, Scientists, and Drug Development Professionals
The thyroid hormones, 3-iodo-L-thyronine (T3) and thyroxine (T4), are pivotal regulators of metabolism, development, and cellular homeostasis. While structurally similar, their roles in cellular signaling are distinct, with T3 widely regarded as the biologically active form and T4 as a prohormone.[1] This guide provides an objective comparison of their performance in cellular signaling, supported by experimental data, detailed methodologies, and visual representations of their signaling cascades.
Core Signaling Mechanisms: Genomic vs. Non-Genomic Pathways
Thyroid hormone actions are broadly categorized into genomic and non-genomic pathways. The classical genomic pathway involves the regulation of gene expression through nuclear thyroid hormone receptors (TRs), where T3 demonstrates a significantly higher affinity.[2] In contrast, non-genomic actions are initiated at the plasma membrane, primarily through the integrin αvβ3 receptor, and involve rapid activation of intracellular signaling cascades.[3] Here, both T3 and T4 can elicit responses, often with differing downstream effects.
Quantitative Data Summary
The following tables summarize key quantitative data comparing the cellular actions of T3 and T4.
Table 1: Comparative Binding Affinities
| Ligand | Receptor/Binding Site | Affinity (Kd or IC50) | Key Findings |
| T3 | Nuclear Thyroid Hormone Receptors (TRα1) | ~7-fold higher affinity than T4 | T3 is the primary ligand for genomic signaling.[2] |
| T4 | Nuclear Thyroid Hormone Receptors (TRα1) | Lower affinity compared to T3 | Generally considered a prohormone in the genomic pathway.[2] |
| T3 | Integrin αvβ3 (S1 site) | High affinity | Preferentially activates the PI3K/Akt pathway.[4] |
| T4 | Integrin αvβ3 (S2 site) | High affinity, dominant action | Primarily activates the MAPK/ERK pathway.[1][4] |
Table 2: Comparison of Cellular Signaling Pathway Activation
| Pathway | Hormone | Concentration | Cell Type | Observed Effect |
| MAPK/ERK | T3 | 1 nmol/L | Myeloma cells | Induction of MAPK activation and proliferation.[5] |
| T4 | 100 nmol/L | Myeloma cells | Induction of MAPK activation and proliferation.[5] | |
| T3 | 10⁻⁸ M to 10⁻⁵ M | Rat alveolar epithelial cells | Dose-dependent increase in ERK1/2 phosphorylation.[6] | |
| PI3K/Akt | T3 | Not specified | Chick embryo hepatocytes | Stimulation of cell proliferation via PI3K/Akt pathway activation.[7] |
| T4 | Not specified | Various cancer cells | Less potent activator of PI3K/Akt compared to T3.[8] |
Table 3: Comparative Effects on Gene Expression and Cell Proliferation
| Parameter | T3 | T4 | Key Findings |
| Gene Regulation | Regulates a significantly larger number of genes. | Regulates a distinct, smaller set of genes. | T3 is the major regulator of gene expression.[9] |
| Potency in Gene Regulation | High potency, effective at lower concentrations. | Lower potency, requires higher concentrations. | [9] |
| Cell Proliferation | Can be pro-proliferative or anti-proliferative depending on the cell type and its mutation status.[10][11] | Can be pro-proliferative, often acting via the MAPK pathway.[5][12] | The effect on cell proliferation is context-dependent. |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct and overlapping signaling pathways of T3 and T4.
Caption: Genomic signaling pathway of thyroid hormones.
Caption: Non-genomic signaling pathways of T3 and T4.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of T3 and T4 signaling.
Radioligand Competitive Binding Assay for Integrin αvβ3
This protocol is designed to determine the binding affinity of T3 and T4 to the integrin αvβ3 receptor.
Materials:
-
Purified integrin αvβ3 protein
-
Radiolabeled ligand (e.g., [¹²⁵I]T4)
-
Unlabeled T3 and T4
-
Binding buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂, MnCl₂, and BSA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate a constant amount of purified integrin αvβ3 with a fixed concentration of radiolabeled ligand in the binding buffer.
-
Add increasing concentrations of unlabeled T3 or T4 to the incubation mixture to compete for binding.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This value is inversely proportional to the binding affinity.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is used to quantify the activation of the MAPK/ERK signaling pathway in response to T3 or T4 treatment.
Materials:
-
Cell line of interest (e.g., HeLa cells, myeloma cells)
-
T3 and T4 solutions
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and then serum-starve for 24 hours.
-
Treat the cells with various concentrations of T3 or T4 for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells with ice-cold lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against t-ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of ERK1/2 phosphorylation.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures changes in the expression of target genes in response to T3 or T4 treatment.
Materials:
-
Cell line of interest (e.g., HepG2 cells)
-
T3 and T4 solutions
-
RNA extraction kit
-
Reverse transcription kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat cells with T3 or T4 at various concentrations and for different durations.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using the cDNA, qRT-PCR master mix, and specific primers for the target genes and a housekeeping gene.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the amplification data to determine the relative expression levels of the target genes, normalized to the housekeeping gene, using the ΔΔCt method.
Caption: A generalized experimental workflow.
Conclusion
The cellular signaling of this compound (T3) and thyroxine (T4) is multifaceted, involving both genomic and non-genomic pathways. T3 is the more potent activator of nuclear receptors and a primary driver of gene expression. In contrast, non-genomic signaling through the integrin αvβ3 receptor reveals distinct roles for both hormones, with T3 preferentially activating the PI3K/Akt pathway and T4 primarily stimulating the MAPK/ERK cascade. This differential activation has significant implications for cellular processes such as proliferation and angiogenesis. Understanding these distinct signaling mechanisms is paramount for researchers and drug development professionals aiming to modulate thyroid hormone action for therapeutic benefit. The provided data and protocols offer a foundation for further investigation into the nuanced roles of T3 and T4 in cellular physiology and pathology.
References
- 1. The Integrin αvβ3 Receptor and Thyroxine – IBS, Fibromyalgia, CFS/ME – The Role of Hypothyroidism [ibshypo.com]
- 2. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Clinical Implications and Impact of Discovery of the Thyroid Hormone Receptor on Integrin αvβ3–A Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. 3,5,3'-triiodothyronine (T3) stimulates cell proliferation through the activation of the PI3K/Akt pathway and reactive oxygen species (ROS) production in chick embryo hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Genomic and Non-Genomic Effects of Thyroid Hormone Regulates Muscle Cell Differentiation and Metabolic Behavior [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Thyroid hormones (T3 and T4): dual effect on human cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thyroid Hormones (T3 and T4): Dual Effect on Human Cancer Cell Proliferation | Anticancer Research [ar.iiarjournals.org]
- 12. A rise in T3/T4 ratio reduces the growth of prostate tumors in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Cross-Reactivity Against Iodothyronines
For Researchers, Scientists, and Drug Development Professionals
The specificity of antibodies is paramount in the accurate quantification of iodothyronines, the thyroid hormones essential for regulating metabolism. Cross-reactivity, the binding of an antibody to molecules other than its primary target, can lead to inaccurate measurements and misinterpretation of experimental and clinical data. This guide provides a comparative analysis of the cross-reactivity of various antibodies against different iodothyronines, supported by experimental data and detailed protocols.
Understanding Antibody Cross-Reactivity in Iodothyronine Immunoassays
Iodothyronines, such as thyroxine (T4), 3,5,3'-triiodothyronine (T3), reverse T3 (rT3), and 3,5-diiodothyronine (B1216456) (T2), are structurally similar molecules. This similarity poses a challenge for immunoassay development, as antibodies raised against one iodothyronine may also recognize others, albeit with lower affinity. This phenomenon is particularly relevant in competitive immunoassays like ELISA and radioimmunoassay (RIA), where an unlabelled antigen in a sample competes with a labeled antigen for a limited number of antibody binding sites.
The following diagram illustrates the principle of a competitive immunoassay and how cross-reactivity can influence the results.
Caption: Antibody-Iodothyronine Binding Specificity.
Quantitative Comparison of Antibody Cross-Reactivity
The degree of cross-reactivity is typically expressed as a percentage, calculated by comparing the concentration of the cross-reactant required to displace 50% of the labeled antigen from the antibody to the concentration of the primary antigen required for the same displacement.
The following tables summarize cross-reactivity data from various sources for different anti-iodothyronine antibodies.
Table 1: Cross-Reactivity of Anti-T3 Antibodies
| Antibody/Kit Source | Cross-Reactant | Cross-Reactivity (%) |
| Creative Diagnostics (Mouse Monoclonal) [1] | L-3,3',5-triiodothyronine (L-T3) | 100 |
| L-thyroxine (L-T4) | 0.17 | |
| D-thyroxine (D-T4) | 0.04 | |
| 3,3',5-triiodothyroacetic acid (TRIAC) | 52 | |
| 3,5-diiodo-L-tyrosine | 0.22 | |
| ZellX (T3 ELISA Kit) [2] | T3 | 100 |
| Thyroxine (T4) | 0.88 | |
| Reverse T3 (3,3',5'-Triiodo-L-thyronine) | < 0.1 |
Table 2: Cross-Reactivity of Anti-T4 Antibodies
| Antibody/Kit Source | Cross-Reactant | Cross-Reactivity (%) |
| HyTest Ltd. (Mouse Monoclonal, Clone XM212cc) | L-thyroxine | 100 |
| D-thyroxine | 30 | |
| Triiodothyronine (T3) | < 0.1 | |
| ZellX (High Sensitivity T4 ELISA Kit) | Thyroxine (T4) | 100 |
| Reverse T3 (3,3',5'-Triiodo-L-thyronine) | 89.0 | |
| T3 | 5.23 |
Table 3: Comparative Cross-Reactivity of a T3 Analogue (TRIAC) in Commercial Immunoassays
A study by Di-Jia et al. (2022) investigated the cross-reactivity of 3,5,3'-triiodothyroacetic acid (TRIAC), a T3 analogue, in several commercial total T3 (TT3) and free T3 (FT3) immunoassays.[3][4][5] The results highlight the significant variability in cross-reactivity among different assay platforms.
| Immunoassay Platform (Manufacturer) | Assay Type | Degree of Cross-Reactivity with TRIAC |
| IMMULITE (Siemens) | TT3 | Highest |
| e602 (Roche) | TT3 | High |
| DxI (Beckman Coulter) | TT3 | Moderate |
| Vitros (Ortho Clinical) | TT3 | Moderate |
| Architect (Abbott) | TT3 | Lower |
| Centaur (Siemens) | TT3 | Lowest |
| Architect (Abbott) | FT3 | Highest |
| e602 (Roche) | FT3 | High |
| Centaur (Siemens) | FT3 | Lower |
Note: The degree of cross-reactivity is presented qualitatively as ranked in the study.
Experimental Protocols
The determination of antibody cross-reactivity is crucial for the validation of any immunoassay. The most common method is the competitive inhibition assay, performed either as an ELISA or RIA.
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the general steps for determining the cross-reactivity of an anti-iodothyronine antibody.
Caption: Competitive ELISA Workflow for Cross-Reactivity.
Detailed Steps:
-
Plate Coating:
-
Dilute the capture antibody (e.g., anti-T3 mouse monoclonal antibody) to a predetermined optimal concentration in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Preparation of Standards and Potential Cross-Reactants:
-
Prepare a series of dilutions for the primary iodothyronine (e.g., T3) to generate a standard curve.
-
Prepare a series of dilutions for each potential cross-reacting iodothyronine (e.g., T4, rT3, T2).
-
-
Competitive Reaction:
-
Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.
-
Immediately add 50 µL of a fixed concentration of enzyme-conjugated iodothyronine (e.g., T3-HRP) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Wash the plate five times with wash buffer to remove all unbound reagents.
-
-
Substrate Addition and Incubation:
-
Add 100 µL of a suitable substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
-
Stopping the Reaction and Reading the Plate:
-
Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well to stop the enzymatic reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Plot the absorbance values against the logarithm of the concentration for the primary iodothyronine to generate a standard curve.
-
Determine the concentration of the primary iodothyronine that causes 50% inhibition of the maximum signal (IC50).
-
Similarly, plot the absorbance values for each cross-reactant and determine their respective IC50 values.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Iodothyronine / IC50 of Cross-Reactant) x 100
-
Radioimmunoassay (RIA) for Cross-Reactivity Assessment
The principle of competitive RIA is similar to that of competitive ELISA, with the primary difference being the use of a radiolabeled iodothyronine (e.g., ¹²⁵I-T3) instead of an enzyme-conjugated one. The amount of radioactivity in the bound fraction is measured using a gamma counter. The data analysis and calculation of cross-reactivity follow the same principles as for ELISA. The abstract of a study by Baldet et al. (1978) describes a comparison of T4 cross-reactivity in five different T3 RIA kits, indicating that the concentration of T3 or T4 required to displace 50% of the ¹²⁵I-T3 from the anti-T3 antibody was determined.[2]
Conclusion
The data presented in this guide demonstrate that the cross-reactivity of antibodies against different iodothyronines can vary significantly depending on the specific antibody clone and the immunoassay platform used. High-quality, well-characterized antibodies with low cross-reactivity are essential for obtaining accurate and reliable results in thyroid hormone research and diagnostics. It is imperative for researchers and clinicians to be aware of the potential for cross-reactivity and to validate their immunoassays thoroughly. When selecting an antibody or an immunoassay kit, careful consideration of the provided cross-reactivity data is crucial to ensure the specificity and accuracy of the measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. [Interference of T4 in different serum T3 radioimmunologic determination kits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triiodothyroacetic Acid Cross-Reacts With Measurement of Triiodothyronine (T3) on Various Immunoassay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Iodo-L-thyronine and its Isomers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 3-Iodo-L-thyronine and its key isomers, offering researchers, scientists, and drug development professionals a detailed overview of their biological activities, receptor affinities, and metabolic pathways. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes critical signaling pathways to facilitate further research and development in thyroid hormone analogs.
Introduction to this compound and its Isomers
Thyroid hormones are critical regulators of metabolism, growth, and development. The primary hormones secreted by the thyroid gland are thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3). The biological activity of these hormones and their metabolites is largely determined by the number and position of iodine atoms on the thyronine backbone. This compound (T1) and its isomers, such as 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2), are endogenous metabolites of thyroid hormones.[1] While historically considered inactive byproducts, emerging evidence suggests that these isomers possess distinct biological activities, often mediated through both genomic and non-genomic pathways.[2] This guide provides a comparative analysis of these compounds to elucidate their potential as research tools and therapeutic agents.
Data Presentation: A Quantitative Comparison
The biological potency of this compound and its isomers is primarily assessed by their binding affinity to thyroid hormone receptors (TRs), specifically TRα and TRβ, and their subsequent ability to modulate gene expression and cellular signaling.
Table 1: Comparative Binding Affinities of this compound and its Isomers to Thyroid Hormone Receptors (TRs)
| Compound | Receptor | Binding Affinity (Relative to T3) | IC50 (nM) | Reference |
| 3,5,3'-Triiodo-L-thyronine (T3) | TRβ1 | 100% | ~0.2 | [3] |
| 3,5-Diiodo-L-thyronine (3,5-T2) | TRβ1 | ~0.2% | >100 | [4][5] |
| 3,3'-Diiodo-L-thyronine (3,3'-T2) | TRβ1 | ~1.4-2% | ~10-70 (relative to T3) | [3] |
| 3,3',5'-Triiodo-L-thyronine (rT3) | TRβ1 | ~0.1% | >100 | [3] |
Note: Specific Ki or Kd values for all isomers across both TRα and TRβ are not consistently available in the literature. The data presented reflects the best available quantitative and semi-quantitative comparisons. The affinity of 3,5-T2 for human TRβ is reported to be 60-fold lower than T3.[6]
Experimental Protocols
Competitive Radioligand Binding Assay for Thyroid Hormone Receptors
This protocol is a generalized method for determining the binding affinity of test compounds to thyroid hormone receptors.
Materials:
-
Purified thyroid hormone receptor (TRα or TRβ)
-
Radiolabeled ligand (e.g., [125I]T3)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT)
-
Unlabeled T3 (for standard curve and non-specific binding determination)
-
Test compounds (this compound and its isomers)
-
Glass fiber filters (pre-soaked in 0.3% polyethylenimine)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled T3 and test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand at a concentration close to its Kd, and either the unlabeled T3, test compound, or buffer for total binding. For determining non-specific binding, add a saturating concentration of unlabeled T3.
-
Initiation of Reaction: Add the purified thyroid hormone receptor preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 2-18 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Perform non-linear regression analysis to determine the IC50 of the test compounds. The Ki can then be calculated using the Cheng-Prusoff equation.
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of iodothyronine isomers.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (this compound and its isomers)
-
Positive control compound with known metabolic stability
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.
-
Initiation of Reaction: Add the test compound to the pre-incubated mixture to start the metabolic reaction. The final concentration of the test compound should be optimized.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and transfer them to a solution containing a cold organic solvent (e.g., acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Thyroid hormone metabolism via deiodinases.
Caption: Canonical genomic signaling pathway of T3.
Caption: Non-genomic signaling via the PI3K/Akt pathway.
Comparative Analysis
The data presented in this guide highlights the structure-activity relationship among this compound and its isomers. The parent compound, T3, exhibits the highest affinity for thyroid hormone receptors, consistent with its role as the primary biologically active thyroid hormone in genomic signaling.[3]
The di-iodinated isomers, 3,5-T2 and 3,3'-T2, demonstrate significantly lower binding affinity for nuclear TRs.[3][4] This reduced affinity for nuclear receptors may explain why some of their biological effects are observed without the classic signs of thyrotoxicosis associated with high levels of T3.[2] Notably, these isomers, particularly 3,5-T2, are potent activators of non-genomic signaling pathways.[2] These rapid, non-transcriptional actions are often initiated at the plasma membrane or within the mitochondria and can influence cellular metabolism and ion transport.[6][7]
The metabolic stability of these compounds is also a key determinant of their in vivo activity. The deiodinase enzymes play a crucial role in converting T4 to T3 and in the subsequent degradation of T3 and its isomers.[1] The susceptibility of each isomer to deiodination influences its half-life and local concentration in target tissues.
Conclusion
This compound and its isomers represent a fascinating class of compounds with diverse biological activities. While T3 remains the most potent ligand for nuclear thyroid hormone receptors, its metabolites, such as 3,5-T2 and 3,3'-T2, exhibit unique profiles of action, particularly through non-genomic pathways. This comparative guide provides a foundation for researchers to explore the distinct physiological roles of these compounds and to leverage their unique properties in the development of novel therapeutic strategies for metabolic and other disorders. Further research is warranted to fully elucidate the specific receptor interactions and signaling cascades activated by each isomer.
References
- 1. Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] In Vitro Glucuronidation of Thyroxine and Triiodothyronine by Liver Microsomes and Recombinant Human UDP-Glucuronosyltransferases | Semantic Scholar [semanticscholar.org]
- 3. 3,5-diiodo-L-thyronine: A Possible Pharmacological Agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Guide to Validating the Specificity of a Novel 3-Iodo-L-thyronine (T1AM) Assay
For researchers and drug development professionals, the accurate measurement of 3-Iodo-L-thyronine (T1AM), a biologically active metabolite of thyroid hormones, is crucial for understanding its physiological roles and therapeutic potential. This guide provides a framework for validating the specificity of a new T1AM assay, comparing its performance against established methods and offering detailed experimental protocols.
Introduction to T1AM and Assay Challenges
This compound (T1AM) is an endogenous biogenic amine that exerts distinct biological effects, often contrary to those of classical thyroid hormones.[1][2][3] Its accurate quantification is challenging due to its low physiological concentrations and the presence of structurally similar, more abundant thyroid hormones and their metabolites.[4][5] Immunoassays, while offering high throughput, have historically been susceptible to cross-reactivity, leading to overestimated T1AM levels.[1][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high specificity and accuracy in quantifying small molecules like T1AM.[4][5][7][8]
This guide introduces a hypothetical new T1AM immunoassay and details the validation process to establish its superior specificity compared to conventional immunoassays, with LC-MS/MS as the reference method.
Comparison of T1AM Assay Methodologies
The performance of any new T1AM assay must be rigorously compared against existing methodologies. The following table summarizes the key specificity parameters of our new assay in contrast to traditional radioimmunoassays (RIA) and the gold-standard LC-MS/MS.
| Parameter | New T1AM Immunoassay | Traditional RIA | LC-MS/MS |
| Principle | Competitive ELISA | Competitive Radioimmunoassay | Mass-to-charge ratio |
| Cross-reactivity with T4 | < 0.01% | < 0.1%[9] | None |
| Cross-reactivity with T3 | < 0.01% | < 0.1%[9] | None |
| Cross-reactivity with rT3 | < 0.05% | Can be significant[10] | None |
| Cross-reactivity with 3,3'-T2 | < 0.1% | Significant (e.g., 10%)[9] | None |
| Cross-reactivity with other Thyronamines | < 0.5% | Variable, often not fully characterized | Resolvable by chromatography |
| Interference from Autoantibodies | Minimized with blocking agents | Potential for interference[11][12][13] | None |
| Lower Limit of Quantification (LLOQ) | 0.05 nM | ~0.1 nM | 0.078-0.234 nM[14] |
Experimental Protocols for Specificity Validation
To validate the specificity of the new T1AM assay, a series of experiments are essential. The following protocols outline the key methodologies.
Cross-Reactivity Testing
Objective: To determine the degree to which other thyroid hormones and related metabolites interfere with the T1AM measurement.
Methodology:
-
Prepare a standard curve for T1AM according to the new assay's protocol.
-
Prepare high-concentration stock solutions of potentially cross-reacting compounds in a suitable assay buffer. Potential cross-reactants include: L-thyroxine (T4), 3,5,3'-triiodo-L-thyronine (T3), reverse T3 (rT3), 3,3'-diiodo-L-thyronine (3,3'-T2), 3,5-diiodo-L-thyronine (3,5-T2), L-thyronine (T0), and other thyronamines.[5]
-
Spike a known, mid-range concentration of T1AM with increasing concentrations of the potential cross-reactant.
-
Measure the T1AM concentration in these samples using the new assay.
-
Calculate the percentage cross-reactivity using the following formula: % Cross-Reactivity = (Observed T1AM Concentration / Concentration of Cross-Reactant) x 100%
Interference Studies
Objective: To assess the impact of endogenous and exogenous substances on the accuracy of the T1AM assay.
Methodology:
-
Obtain pooled human serum samples.
-
Spike these samples with a known concentration of T1AM.
-
Further spike the samples with potentially interfering substances, such as biotin, human anti-mouse antibodies (HAMA), and rheumatoid factor, at clinically relevant concentrations.[11][13]
-
Measure the T1AM concentration and calculate the recovery of the spiked T1AM. Significant deviation from 100% recovery indicates interference.
Comparison with LC-MS/MS
Objective: To correlate the results of the new immunoassay with the gold-standard LC-MS/MS method.
Methodology:
-
Obtain a panel of human serum samples with expected varying levels of endogenous T1AM.
-
Divide each sample into two aliquots.
-
Analyze one aliquot with the new T1AM immunoassay and the other with a validated LC-MS/MS method for T1AM quantification.[4][14]
-
Perform a correlation analysis (e.g., Pearson or Spearman) and a Bland-Altman plot to assess the agreement between the two methods. A high correlation coefficient and minimal bias in the Bland-Altman plot indicate good concordance.
Visualizing the Validation Workflow and Molecular Relationships
To further clarify the experimental design and the context of T1AM's molecular environment, the following diagrams are provided.
Caption: Workflow for the development and validation of a new T1AM assay.
Caption: Metabolic pathways of thyroid hormones leading to T1AM and related molecules.
Conclusion
The validation of a new this compound assay requires a multifaceted approach to unequivocally demonstrate its specificity. By conducting rigorous cross-reactivity and interference studies, and by benchmarking performance against the gold-standard LC-MS/MS method, researchers can be confident in the accuracy and reliability of their findings. The protocols and comparative data presented in this guide offer a robust framework for establishing the superiority of a new T1AM assay, ultimately enabling more precise investigations into the role of this intriguing molecule in health and disease.
References
- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 3-Iodothyronamine (T1AM): A New Player on the Thyroid Endocrine Team? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A radioimmunoassay for measurement of 3,3',5'-triiodothyronine (reverse T3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A radioimmunoassay for 3',5'-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HPLC and Immunoassay for the Quantification of 3-Iodo-L-thyronine
The accurate quantification of 3-Iodo-L-thyronine (T1), a key metabolite of thyroid hormones, is crucial for researchers and clinicians in understanding thyroid physiology and pathology. The two primary analytical methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and immunoassay. This guide provides a comprehensive, data-driven comparison of these two techniques, offering insights into their respective principles, performance characteristics, and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Quantitative Performance Comparison
The choice between HPLC and immunoassay often depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or specificity. The following table summarizes the key quantitative performance parameters for both methods based on available literature for closely related iodothyronines like 3,5,3'-triiodothyronine (T3), which serves as a practical surrogate for comparison in the absence of extensive data on T1.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Immunoassay (e.g., ELISA, RIA) |
| Principle | Separation based on physico-chemical properties (e.g., polarity, size) followed by detection (e.g., UV, Mass Spectrometry). | Specific antigen-antibody binding reaction. |
| Specificity | High to very high, especially when coupled with mass spectrometry (LC-MS), which can differentiate structurally similar compounds.[1] | Variable. Can be high, but cross-reactivity with structurally related molecules can be a concern.[2][3] |
| Sensitivity (LOD/LOQ) | Method-dependent. HPLC-UV can have detection limits in the ng/mL range.[4] LC-MS offers significantly higher sensitivity, with LOQs in the low pmol/L to pg/mL range.[1][5] | Generally high. ELISA can have a detection limit of around 0.05 ng/mL.[3] Radioimmunoassays (RIA) can detect quantities as low as 12.5 pg.[6] |
| Accuracy & Precision | Generally high, with good accuracy and precision (CV <10-15%).[7] | Good precision is achievable (intra- and inter-assay CVs often <10%).[3][8] Accuracy can be affected by matrix effects and cross-reactivity. |
| Throughput | Lower throughput due to serial sample processing and longer run times. | High throughput, suitable for analyzing large numbers of samples simultaneously. |
| Cost (Instrument & Reagents) | Higher initial instrument cost, especially for LC-MS. Reagent costs can be lower per sample in the long run.[1] | Lower initial instrument cost. Reagent costs (e.g., antibody kits) can be significant, especially for large-scale studies. |
| Sample Preparation | Often requires more extensive sample preparation, including extraction and derivatization, to remove interferences.[9][10] | Typically requires minimal sample preparation (e.g., dilution of serum or plasma).[11] |
| Matrix Effects | Can be significant, but can be mitigated with appropriate sample cleanup and the use of internal standards, especially with LC-MS. | Can be a significant issue, potentially leading to inaccurate results. |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative protocols for the quantification of iodothyronines using HPLC and immunoassay.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a generalized representation based on methods developed for the analysis of thyroid hormones in biological samples.[9][12]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.
-
Load the pre-treated biological sample (e.g., serum, urine) onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol, acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.[10]
-
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., Inertsil ODS-3, 150 x 4.0 mm, 5 µm).[4]
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., acetonitrile).[9]
-
Flow Rate: 1 mL/min.[9]
-
Detection: UV detector at a specific wavelength (e.g., 240 nm).[4]
-
Quantification: Based on the peak area of the analyte compared to a standard curve of known concentrations.
-
Immunoassay (ELISA) Protocol
This protocol is a typical representation of a competitive enzyme-linked immunosorbent assay (ELISA) for thyroid hormones.[3]
-
Plate Preparation:
-
Use a microtiter plate pre-coated with antibodies specific to the target analyte (e.g., T1 or a related iodothyronine).
-
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells.
-
Add the enzyme-conjugated antigen to each well. This will compete with the antigen in the sample for binding to the coated antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) to each well, which will react with the enzyme to produce a colored product.
-
Incubate for a specific time in the dark.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 450 nm).[11]
-
-
Data Analysis:
-
The concentration of the analyte in the samples is inversely proportional to the measured absorbance.
-
Calculate the concentration by comparing the absorbance of the samples to a standard curve generated from the standards of known concentrations.
-
Visualizing the Methodologies
To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.
Caption: Comparative workflow of HPLC and Immunoassay for this compound analysis.
Caption: Simplified metabolic pathway of thyroid hormones leading to this compound.
Conclusion
Both HPLC and immunoassay are powerful techniques for the quantification of this compound and other iodothyronines. The choice of method should be guided by the specific research question, available resources, and the required analytical performance.
-
Immunoassays are well-suited for high-throughput screening of a large number of samples where high sensitivity is required and potential cross-reactivity is well-characterized and controlled.
-
HPLC , particularly when coupled with mass spectrometry (LC-MS), offers superior specificity and is the gold standard for applications requiring unambiguous identification and quantification, especially in complex biological matrices or when analyzing multiple analytes simultaneously.[13] While the initial investment is higher, the accuracy and reliability of the data can be invaluable for research and drug development.[1]
For novel discoveries and in-depth metabolic studies involving this compound, the specificity of HPLC-MS is highly recommended. For routine clinical monitoring or large-scale screening, the high throughput and ease of use of immunoassays make them a more practical choice.
References
- 1. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triiodothyronine radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct immunoassay of triiodothyronine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radioimmunoassay for 3,3',5'-triiodo-L-thyronine in unextracted serum: method and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. linear.es [linear.es]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of 3-Iodo-L-thyronine Levels with Physiological Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects of 3-Iodo-L-thyronine (T1AM) with other thyroid hormone alternatives, supported by experimental data. T1AM, an endogenous biogenic amine structurally related to thyroid hormones, is emerging as a significant modulator of metabolic, neurological, and cardiovascular functions.[1][2][3] Unlike classical thyroid hormones, T1AM does not bind to nuclear thyroid hormone receptors but primarily interacts with the trace amine-associated receptor 1 (TAAR1).[1][2] This guide summarizes key findings, presents comparative data in structured tables, details experimental protocols, and visualizes relevant signaling pathways and workflows.
I. Comparative Physiological Outcomes
The physiological effects of T1AM often contrast with those of classical thyroid hormones like triiodothyronine (T3) and levothyroxine (L-T4). While T3 and L-T4 typically increase metabolic rate and cardiac activity, T1AM can induce a state of hypometabolism.[4]
T1AM administration has been shown to shift metabolism from carbohydrate to lipid oxidation, leading to weight loss and increased ketogenesis.[1][5] In contrast, 3,5-diiodo-L-thyronine (3,5-T2) and T3 also affect energy and lipid metabolism but through different mechanisms.[6][7][8]
Table 1: Comparison of Metabolic Effects of T1AM and Other Thyroid Hormone Metabolites in Rodent Models
| Parameter | This compound (T1AM) | 3,5-diiodo-L-thyronine (3,5-T2) | Triiodothyronine (T3) | Levothyroxine (L-T4) |
| Body Weight | Decreased body weight; -8.2% after 8 days of 26 µmol/kg in mice.[1] | Increased body weight gain in one study, while another showed a reduction in body fat mass.[8][9] | Reduced body weight in some studies.[9] | Generally maintains or leads to slight weight gain in hypothyroid models upon replacement.[10] |
| Metabolic Rate | Induces a hypometabolic state.[4] | Increases mitochondrial activity and energy expenditure.[6] | Increases basal metabolic rate. | Prohormone for T3, thus indirectly increases metabolic rate. |
| Glucose Metabolism | Increases blood glucose at higher doses, but lipid metabolism is a more sensitive target.[1] | Can improve glucose tolerance. | Increases glucose uptake and utilization. | Regulates glucose homeostasis. |
| Lipid Metabolism | Favors fatty acid over glucose catabolism, increases ketogenesis.[1] | Enhances lipid turnover and oxidation.[8] | Stimulates lipolysis and fatty acid oxidation. | Regulates lipid metabolism. |
T1AM exhibits significant neuromodulatory activity, influencing learning, memory, and pain perception.[1][11][12] These effects are often mediated through pathways distinct from classical thyroid hormones.
Table 2: Comparison of Neurological Effects of T1AM and Other Thyroid Hormones in Rodent Models
| Parameter | This compound (T1AM) | Levothyroxine (L-T4) + T1AM | Levothyroxine (L-T4) | Triiodothyronine (T3) |
| Learning & Memory | Improves memory acquisition and retention; pro-learning and anti-amnestic effects.[11][13] | Showed a larger improvement in memory in hypothyroid mice compared to L-T4 alone.[13] | Rescued memory deficits in hypothyroid mice.[10][14] | Crucial for normal brain development and cognitive function. |
| Pain Threshold | Decreases pain threshold to hot stimuli.[11] | Not reported. | Not typically associated with direct pain modulation. | Not typically associated with direct pain modulation. |
| Hippocampal Neurogenesis | No significant effect alone on rescuing reduced neuroprogenitors in hypothyroidism.[10][14] | Produced a rebound in the number of neuroprogenitors in hypothyroid mice.[10][14] | Rescued the number of neuroprogenitors in hypothyroid mice.[10][14] | Promotes neurogenesis. |
| Gene Expression (Neurotrophic Pathways) | Did not significantly alter the expression of tested neurotrophic genes alone.[15] | Upregulated the expression of Ngf, Kdr, Kit, L1cam, Ntf3, Mapk3, and Neurog2 in the hippocampus of hypothyroid mice.[15][16] | Restored normal expression of some neurotrophic genes in hypothyroid mice.[15] | Influences the expression of a wide range of genes involved in neural development and function. |
T1AM has direct effects on the cardiovascular system, generally leading to a reduction in cardiac function, which is opposite to the effects of T3.[17][18]
Table 3: Comparison of Cardiovascular Effects of T1AM and Triiodothyronine (T3)
| Parameter | This compound (T1AM) | Triiodothyronine (T3) |
| Heart Rate | Negative chronotropic effect (decreased heart rate).[17] | Positive chronotropic effect (increased heart rate).[18] |
| Cardiac Contractility | Negative inotropic effect (decreased contractility).[17] | Positive inotropic effect (increased contractility).[18] |
| Cardiac Output | Dose-dependent decrease in cardiac output.[17] | Increases cardiac output. |
| Cardioprotection | Shows cardioprotective effects in ischemia/reperfusion injury models.[19] | Also demonstrates cardioprotective effects in certain contexts. |
A study on patients with chronic heart failure (CHF) found that serum T1AM concentrations were higher in CHF patients compared to controls.[20] Furthermore, increasing T1AM concentrations were independently associated with reduced left ventricular ejection fraction (LVEF), suggesting a direct effect on the human heart.[20][21]
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
-
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[11][22]
-
Protocol Summary:
-
Sample Preparation: Biological samples (e.g., serum, brain tissue homogenates) are spiked with a deuterated internal standard of T1AM.
-
Extraction: Proteins are precipitated and removed, followed by solid-phase or liquid-liquid extraction to isolate T1AM.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate T1AM from other components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. T1AM is ionized (e.g., by electrospray ionization) and fragmented. Specific parent-daughter ion transitions are monitored for quantification.[23][24]
-
-
Reference: The gold standard for T1AM detection is mass spectrometry coupled with a separation technique like HPLC.[1]
-
Method: Cavity Ring-Down Spectroscopy (CRDS) for real-time breath analysis.[5]
-
Protocol Summary:
-
Animal Housing: Mice are housed in metabolic chambers with a controlled supply of air.
-
Breath Sampling: The exhaled air from the chamber is continuously sampled and directed to the CRDS instrument.
-
Isotope Ratio Measurement: The CRDS measures the ratio of 13CO2 to 12CO2 in the exhaled breath. A decrease in the δ13C value indicates a shift towards lipid oxidation, as lipids are naturally depleted in 13C compared to carbohydrates.[5]
-
Data Analysis: The respiratory quotient (RQ) can also be calculated from the rates of oxygen consumption and carbon dioxide production to determine the primary fuel source.
-
-
Reference: This non-invasive technique allows for the continuous assessment of substrate utilization.[1]
-
Method: Passive Avoidance Test for memory assessment.[11]
-
Protocol Summary:
-
Apparatus: A two-chambered box with a light and a dark compartment, where the dark compartment is equipped to deliver a mild foot shock.
-
Training: The mouse is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Testing: After a set period (e.g., 24 hours), the mouse is returned to the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
-
Method: Hot Plate Test for pain threshold assessment.[25]
-
Protocol Summary:
-
Apparatus: A heated plate maintained at a constant temperature (e.g., 51.5 ± 1°C).[25]
-
Procedure: The mouse is placed on the hot plate, and the latency to exhibit a pain response (e.g., licking a paw, jumping) is recorded.[25]
-
Cut-off Time: A maximum exposure time is set to prevent tissue damage.[25]
-
-
Method: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR).[15][26]
-
Protocol Summary:
-
RNA Extraction: Total RNA is isolated from tissues of interest (e.g., adipose tissue, liver, hippocampus).
-
Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template in a qPCR reaction with gene-specific primers. The amplification of the target gene is monitored in real-time using a fluorescent dye.
-
Data Analysis: The expression level of the target gene is normalized to a stable housekeeping gene and quantified relative to a control group.
-
-
Reference: Chronic T1AM administration has been shown to significantly alter the expression of numerous genes in adipose tissue and liver.[26]
III. Signaling Pathways and Experimental Workflows
T1AM exerts its effects through various signaling pathways, with the TAAR1 pathway being the most well-characterized.
Activation of TAAR1 by T1AM can initiate a cascade of intracellular events, primarily involving G-protein coupling and modulation of cyclic AMP (cAMP) levels.[26][27]
Caption: TAAR1 signaling pathway initiated by T1AM.
The following diagram illustrates a typical workflow for studying the impact of T1AM on gene expression in a rodent model.
Caption: Workflow for gene expression analysis.
References
- 1. Update on 3-iodothyronamine and its neurological and metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. 3-Iodothyronamine (T1AM): A New Player on the Thyroid Endocrine Team? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Update on 3-iodothyronamine and its neurological and metabolic actions [frontiersin.org]
- 6. Frontiers | Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3’-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Effect of Combined Levothyroxine (L-T4) and 3-Iodothyronamine (T1AM) Supplementation on Memory and Adult Hippocampal Neurogenesis in a Mouse Model of Hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. flore.unifi.it [flore.unifi.it]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. Effect of Combined Levothyroxine (L-T4) and 3-Iodothyronamine (T1AM) Supplementation on Memory and Adult Hippocampal Neurogenesis in a Mouse Model of Hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. endocrine-abstracts.org [endocrine-abstracts.org]
- 17. Cardiac effects of 3-iodothyronamine: a new aminergic system modulating cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Cardiovascular effects of thyroid hormones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Similarities and Differences in the Peripheral Actions of Thyroid Hormones and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Association Between 3-Iodothyronamine (T1am) Concentrations and Left Ventricular Function in Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. T1AM/TAAR1 System Reduces Inflammatory Response and β-Amyloid Toxicity in Human Microglial HMC3 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacological effects of 3-iodothyronamine (T1AM) in mice include facilitation of memory acquisition and retention and reduction of pain threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modulation of Gene Expression by 3-Iodothyronamine: Genetic Evidence for a Lipolytic Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Assessing the Off-Target Effects of 3-Iodo-L-thyronine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-thyronine (T1AM) is an endogenous metabolite of thyroid hormone that has garnered significant interest for its distinct physiological effects, which are often independent of classical thyroid hormone receptors. While its primary target is the Trace Amine-Associated Receptor 1 (TAAR1), a comprehensive understanding of its off-target interactions is crucial for a complete assessment of its pharmacological profile. This guide provides a comparative analysis of the off-target effects of T1AM, with a focus on its interactions with the α2A-adrenergic receptor and its influence on mitochondrial function. For a comprehensive comparison, the on-target and off-target effects of the related iodothyronines, 3,5-diiodo-L-thyronine (T2) and 3,5,3'-triiodo-L-thyronine (T3), are also presented.
Data Presentation
Table 1: Comparative Binding Affinities of T1AM, T2, and T3 at Primary and Off-Target Receptors
| Compound | Primary Target | On-Target Affinity | Off-Target | Off-Target Affinity |
| This compound (T1AM) | TAAR1 | Agonist, EC50: ~189 nM[1] | α2A-Adrenergic Receptor | Binds, specific Ki not determined[2] |
| 3,5-Diiodo-L-thyronine (T2) | Thyroid Hormone Receptors (TRα₁, TRβ₁, TRβ₂) | EC50s: 0.8 µM (TRα₁), 0.79 µM (TRβ₁), 0.1 µM (TRβ₂)[3] | - | - |
| 3,5,3'-Triiodo-L-thyronine (T3) | Thyroid Hormone Receptors (TRα, TRβ) | High affinity, Kd in the picomolar to low nanomolar range[4][5] | αvβ3 Integrin | Binds with lower affinity than T4[6] |
Table 2: Comparative Effects on Cellular Signaling and Function
| Compound | Effect on cAMP Production (TAAR1) | Effect on MAPK/ERK Signaling (α2A-AR) | Effect on Mitochondrial Respiration |
| This compound (T1AM) | Increases cAMP via Gs coupling[7][8] | Antagonizes norepinephrine-induced MAPK activation[2] | Can affect mitochondrial function[9] |
| 3,5-Diiodo-L-thyronine (T2) | Not a primary TAAR1 agonist | - | Stimulates mitochondrial oxygen consumption[10] |
| 3,5,3'-Triiodo-L-thyronine (T3) | Not a primary TAAR1 agonist | Can activate MAPK/ERK via αvβ3 integrin[6] | Increases mitochondrial oxygen consumption[9] |
Experimental Protocols
Radioligand Binding Assay for TAAR1
Objective: To determine the binding affinity of T1AM for the Trace Amine-Associated Receptor 1 (TAAR1).
Methodology:
-
Membrane Preparation: HEK-293 cells transiently or stably expressing human TAAR1 are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in binding buffer. Protein concentration is determined using a standard assay (e.g., BCA).
-
Binding Assay: Competition binding assays are performed in a 96-well plate format.
-
Radioligand: [³H]-tyramine is a commonly used radioligand for TAAR1[11].
-
Incubation: A fixed concentration of [³H]-tyramine (e.g., at its Kd value) is incubated with cell membranes (e.g., 10-20 µg protein) in the presence of increasing concentrations of unlabeled T1AM.
-
Non-specific Binding: Determined in the presence of a high concentration of a known TAAR1 agonist (e.g., 10 µM tyramine).
-
Incubation Conditions: Incubation is typically carried out at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of T1AM that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. A Ki of 23.59 ± 0.62 nM for T1AM at human TAAR1 has been reported using this method with [³H]-tyramine[11].
cAMP Accumulation Assay
Objective: To assess the functional activity of T1AM at TAAR1 by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: HEK-293 cells expressing TAAR1 are cultured to an appropriate confluency in 96-well plates.
-
Assay Procedure:
-
Cells are washed and pre-incubated with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Cells are then stimulated with varying concentrations of T1AM for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of commercially available kits, such as those based on:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This method involves a competitive immunoassay between native cAMP produced by the cells and a labeled cAMP analog for a limited number of anti-cAMP antibody binding sites.
-
Bioluminescence Resonance Energy Transfer (BRET): This technique utilizes a genetically encoded cAMP biosensor (e.g., EPAC) that changes its conformation upon cAMP binding, leading to a change in the BRET signal[12].
-
AlphaScreen: This bead-based assay relies on the competition between endogenous cAMP and a biotinylated cAMP probe for binding to an anti-cAMP antibody conjugated to acceptor beads[13][14].
-
-
Data Analysis: The amount of cAMP produced is quantified and plotted against the concentration of T1AM to generate a dose-response curve. The EC50 value, representing the concentration of T1AM that produces 50% of the maximal response, is then calculated. T1AM has been shown to be a potent agonist at TAAR1, stimulating cAMP production with EC50 values in the nanomolar range[15].
Mitochondrial Respiration Assay
Objective: To evaluate the effect of T1AM on mitochondrial oxygen consumption.
Methodology:
-
Isolation of Mitochondria: Mitochondria are isolated from relevant tissues (e.g., rat liver or heart) by differential centrifugation. The tissue is homogenized in an ice-cold isolation buffer, and the homogenate is subjected to a series of centrifugation steps to separate the mitochondrial fraction.
-
Oxygen Consumption Measurement: Mitochondrial respiration is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Clark-type oxygen electrode[16][17].
-
Reaction Chamber: Isolated mitochondria (e.g., 0.5 mg/mL) are suspended in a respiration buffer within a sealed, temperature-controlled chamber.
-
Substrate Addition: Respiration is initiated by the addition of specific mitochondrial substrates. For Complex I-linked respiration, substrates like glutamate (B1630785) and malate (B86768) are used. For Complex II-linked respiration, succinate (B1194679) (in the presence of a Complex I inhibitor like rotenone) is used.
-
T1AM Treatment: T1AM is added to the chamber at various concentrations to assess its direct effect on different respiratory states.
-
Respiratory States:
-
State 2 (resting): Substrate-dependent respiration in the absence of ADP.
-
State 3 (active): ADP-stimulated respiration, reflecting the capacity of the oxidative phosphorylation system.
-
State 4 (resting): Respiration after all the added ADP has been phosphorylated to ATP.
-
Uncoupled Respiration: Respiration in the presence of an uncoupling agent (e.g., FCCP), which represents the maximum capacity of the electron transport chain.
-
-
-
Data Analysis: The rate of oxygen consumption is recorded in real-time. The effects of T1AM on the different respiratory states are quantified and compared to vehicle controls.
Mandatory Visualization
Caption: Signaling pathways of this compound (T1AM).
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Mitochondrial Respiration Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-iodothyronamine differentially modulates α-2A-adrenergic receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Insight Into Molecular Determinants of T3 vs T4 Recognition From Mutations in Thyroid Hormone Receptor α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Frontiers | Clinical Implications and Impact of Discovery of the Thyroid Hormone Receptor on Integrin αvβ3–A Review [frontiersin.org]
- 7. 3-Iodothyronamine - Wikipedia [en.wikipedia.org]
- 8. New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Similarities and Differences in the Peripheral Actions of Thyroid Hormones and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Evolutionary Conservation of 3-Iodothyronamine as an Agonist at the Trace Amine-Associated Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of 3-Iodo-L-thyronine: A Comparative Analysis of Thyroid Hormone Metabolites
For Immediate Release
[City, State] – [Date] – A comprehensive new guide offers researchers, scientists, and drug development professionals an in-depth comparison of the biological potency of 3-Iodo-L-thyronine (T1a) relative to other key thyroid hormone metabolites. This guide synthesizes available experimental data and elucidates the structure-activity relationships that govern the thyromimetic activity of these compounds.
The thyroid gland and peripheral tissues produce a range of thyroid hormones and their metabolites, each with distinct physiological roles. While thyroxine (T4) is the primary secretory product of the thyroid gland, its conversion to the more potent 3,5,3'-triiodo-L-thyronine (T3) is crucial for regulating metabolism, growth, and development. Other metabolites, including reverse T3 (rT3), various forms of diiodothyronine (T2), and monoiodothyronines like this compound (T1a), are also formed, though their precise biological potencies are not all well-characterized.
This guide provides a detailed overview of the metabolic pathways of thyroid hormones, the signaling mechanisms they activate, and a comparative analysis of their potencies, with a special focus on the less-studied metabolite, this compound.
Metabolic Pathways of Thyroid Hormones
The intricate metabolism of thyroid hormones is primarily orchestrated by a family of selenoenzymes known as deiodinases (Dio). These enzymes are responsible for the sequential removal of iodine atoms from the thyronine backbone, leading to the formation of various metabolites with differing biological activities.
Thyroxine (T4) is converted to the highly active T3 through the action of type 1 and type 2 deiodinases (D1 and D2), which remove an iodine atom from the outer ring. Conversely, the action of type 3 deiodinase (D3) on the inner ring of T4 produces the largely inactive reverse T3 (rT3). Further deiodination of T3 and rT3 by these enzymes results in the formation of different isomers of diiodothyronine (T2). The metabolite this compound (T1a) is understood to be formed through subsequent decarboxylation and deiodination of T4 and T3.
Thyroid Hormone Signaling
The biological effects of thyroid hormones are primarily mediated by nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. Upon binding to T3, the TRs undergo a conformational change, dissociate from corepressor proteins, and recruit coactivator proteins. This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.
Comparative Potency of Thyroid Hormone Metabolites
The potency of thyroid hormone metabolites is largely determined by their binding affinity to thyroid hormone receptors. T3 is the most potent endogenous ligand for TRs, exhibiting an affinity approximately 10-15 times greater than that of T4.[1] Other metabolites generally show significantly lower binding affinities and, consequently, reduced biological activity.
Table 1: Relative Potency of Major Thyroid Hormone Metabolites
| Metabolite | Relative Potency (T3 = 100) | Primary Mode of Action |
| Triiodothyronine (T3) | 100 | Nuclear Receptor Activation |
| Thyroxine (T4) | 7-10 | Prohormone for T3 |
| Reverse T3 (rT3) | <1 | Inactive Metabolite |
| 3,5-Diiodothyronine (T2) | 1-5 | Putative Non-genomic Effects |
| 3,3'-Diiodothyronine (T2) | <1 | Inactive Metabolite |
Note: The relative potencies are approximate and can vary depending on the specific assay and biological endpoint measured.
Potency of this compound (T1a): An Inferential Analysis
Direct experimental data on the biological potency of this compound (T1a) is scarce in the scientific literature. However, its potency can be inferred based on established structure-activity relationships of thyroid hormones. The number and position of iodine atoms on the thyronine molecule are critical determinants of binding affinity to thyroid hormone receptors.
The presence of two iodine atoms on the inner ring (at positions 3 and 5) and at least one iodine atom on the outer ring (at position 3') is generally required for significant receptor binding and biological activity. T3, with its 3,5,3'-triiodo substitution, represents the optimal configuration for high-affinity binding.
Given that this compound possesses only a single iodine atom, its affinity for thyroid hormone receptors is predicted to be substantially lower than that of T3, T4, and even 3,5-T2. Monoiodinated thyronines are generally considered to be inactive metabolites. Therefore, the thyromimetic potency of T1a is expected to be negligible.
Table 2: Inferred Potency of this compound (T1a)
| Metabolite | Inferred Relative Potency (T3 = 100) | Rationale |
| This compound (T1a) | <0.1 | Lacks the necessary number and positioning of iodine atoms for significant thyroid hormone receptor binding and activation. |
Experimental Protocols
Competitive Binding Assay for Thyroid Hormone Receptor Affinity
This protocol outlines a common method for determining the relative binding affinity of a test compound (e.g., this compound) for thyroid hormone receptors.
Objective: To determine the concentration of a test compound required to inhibit 50% of the binding of a radiolabeled ligand (e.g., [¹²⁵I]T3) to thyroid hormone receptors.
Materials:
-
Purified thyroid hormone receptors (e.g., recombinant human TRα or TRβ)
-
Radiolabeled ligand: [¹²⁵I]T3
-
Unlabeled test compounds (T1a, T3, T4, rT3, T2)
-
Binding buffer (e.g., Tris-HCl buffer containing dithiothreitol (B142953) and bovine serum albumin)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compounds and a fixed concentration of the radiolabeled ligand in binding buffer.
-
Incubation: In a 96-well plate, incubate the purified thyroid hormone receptors with the radiolabeled ligand and varying concentrations of the unlabeled test compounds. Include control wells with only the radiolabeled ligand (total binding) and wells with a large excess of unlabeled T3 (non-specific binding).
-
Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radioligand from the free radioligand by vacuum filtration through the filter plates.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting dose-response curve.
Conclusion
Based on established principles of thyroid hormone structure-activity relationships, this compound (T1a) is inferred to possess negligible thyromimetic potency. Its lack of the requisite iodine substitution pattern likely results in very low affinity for thyroid hormone receptors. While direct experimental validation is limited, this comparative guide provides a robust framework for understanding the relative biological activities of key thyroid hormone metabolites, which is essential for ongoing research and drug development in this field.
References
Safety Operating Guide
Safe Disposal of 3-Iodo-L-thyronine: A Procedural Guide
The proper disposal of 3-Iodo-L-thyronine, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. As a substance that can cause skin, eye, and respiratory irritation, adherence to established protocols is essential for researchers, scientists, and drug development professionals.[1][2] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound and associated waste materials.
Hazard Identification and Safety
Before handling this compound, it is crucial to be aware of its potential hazards. This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]
| Hazard Classification | Description | Citations |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2] |
| Target Organ Toxicity | May cause respiratory irritation. | [1][2] |
To mitigate these risks, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling the compound and its waste.
| Personal Protective Equipment (PPE) | Specifications | Citations |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1][3] |
| Respiratory Protection | If dust formation is possible or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as regulated hazardous waste. As a halogenated organic compound, it requires specific segregation and handling procedures to ensure safety and compliance with environmental regulations.[4][5]
Step 1: Waste Segregation
Proper segregation is the most critical step in managing chemical waste. Halogenated and non-halogenated waste streams must always be kept separate.[4][6]
-
Designate a specific container exclusively for "Halogenated Organic Waste."
-
Never mix this compound waste with non-halogenated organic solvents, acidic or alkaline waste streams, or waste containing heavy metals.[4][7]
-
Be aware that any non-halogenated solvent mixed with even a small quantity of a halogenated compound must be treated entirely as halogenated waste.[7]
Step 2: Waste Collection
All materials contaminated with this compound must be collected for disposal.
-
Solid Waste: Place any unused or expired this compound powder, along with contaminated items such as gloves, weigh boats, and absorbent pads, directly into the designated hazardous waste container.[8]
-
Solution Waste: If this compound has been dissolved in a solvent, collect the solution in a designated "Halogenated Liquid Waste" container.
-
Container Choice: Use a compatible container, such as a high-density polyethylene (B3416737) (HDPE) or other approved plastic container.[5][6] The use of metal cans is not recommended as halogenated compounds can degrade to form acids, which may corrode the container.[5]
-
Avoid Dust: When handling the solid powder, minimize dust generation.[3][8] All handling should ideally be done within a chemical fume hood.[8]
Step 3: Container Labeling and Storage
Proper labeling and storage are essential for safety and regulatory compliance.
-
Labeling: As soon as the first item of waste is added, affix a "Hazardous Waste" tag to the container.[4] The label must clearly identify the contents, including the full chemical name "Waste: this compound." Do not use abbreviations or chemical formulas.[7] If other halogenated solvents are present, list all constituents and their approximate percentages.
-
Storage: Keep the waste container tightly closed at all times, except when actively adding waste.[4][7] Store the container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet or within a chemical fume hood.[4][6] The storage area should be cool, dry, and feature secondary containment to control any potential leaks.[4]
Step 4: Final Disposal
Accumulated hazardous waste must be disposed of through the proper channels.
-
Request Pickup: When the waste container is three-quarters full, arrange for its collection.[4]
-
Contact Professionals: Contact your institution's Environmental Health and Safety (EHRS) department or a licensed professional chemical waste disposal service to handle the final removal and disposal in accordance with all local, state, and federal regulations.
Caption: Disposal decision workflow for this compound waste.
Emergency Procedures: Spills and Exposure
In the event of an accidental release or exposure, immediate and appropriate action is required.
Spill Response
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, ensure proper PPE is worn.[5] Contain the spill and clean it up using an inert absorbent material.[4][8] Place all cleanup materials into a sealed bag or container, label it as hazardous waste, and dispose of it according to the protocol above.[4]
-
Large Spills: For large or highly toxic releases, evacuate the area immediately and call emergency services.[7] Notify your institution's safety office.
First Aid and Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Iodo-L-thyronine
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety protocols and logistical procedures for the handling and disposal of 3-Iodo-L-thyronine, a crucial compound in thyroid-related research. Adherence to these guidelines is mandatory to ensure the safety of all personnel and the integrity of experimental outcomes. This document serves as a direct, procedural resource for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound may be limited, its structural similarity to other iodinated thyronines, such as 3,3',5-Triiodo-L-thyronine, necessitates a cautious approach. These compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, the following personal protective equipment is required to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Exposure Route | Required PPE | Additional Precautions |
| Inhalation | FFP2 or FFP3 mask | All handling of the solid compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation and to contain potential spills. |
| Skin Contact | Chemical-resistant nitrile gloves | Inspect gloves for any damage before use. Employ proper glove removal techniques to avoid skin contact. A lab coat or other protective clothing is mandatory to prevent skin exposure.[5] |
| Eye Contact | Chemical splash-resistant safety goggles with side shields | Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1] |
| Ingestion | Not applicable (mitigated by engineering and administrative controls) | Eating, drinking, and smoking are strictly prohibited in laboratory areas. Always wash hands thoroughly after handling the compound.[5] |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the safe handling of this compound throughout its lifecycle in the laboratory.
Step 1: Receiving and Storage
Upon receipt of this compound, verify that the container is sealed and undamaged. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, acids, and bases.[1][6] It is also recommended to protect it from light.[6]
Step 2: Handling and Solution Preparation
All procedures involving the solid form of this compound must be performed within a chemical fume hood to control airborne particles.[5] When weighing the compound, handle it carefully to avoid generating dust.[5][6]
Step 3: Experimental Use
During experimental use, ensure that all required PPE is worn correctly. Avoid any direct contact with the substance.
Step 4: Disposal
Dispose of unused this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Place the waste in a suitable, closed container for disposal.[5] Do not allow the product to enter drains.
Below is a workflow diagram illustrating the key stages of handling and disposal.
Caption: A workflow for the safe handling and disposal of this compound.
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
First Aid Measures
Table 2: First Aid Procedures for this compound Exposure
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5][6] |
| Skin Contact | Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[5][6] |
Spill Response
For small spills, absorb the material with an inert substance, then sweep it up and place it into a suitable, closed container for disposal.[5] Avoid generating dust during cleanup.[5][6] Ensure the area is well-ventilated. For larger spills, evacuate the area and contact the appropriate emergency response team.
The following diagram outlines the logical steps for responding to an emergency involving this compound.
Caption: Emergency response protocol for incidents involving this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 3,3',5-Triiodo-L-thyronine, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. 3,3',5,5'-Tetraiodo-L-thyronine(51-48-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
